Product packaging for 7-OXANORBORNADIENE(Cat. No.:CAS No. 6569-83-1)

7-OXANORBORNADIENE

Numéro de catalogue: B1225131
Numéro CAS: 6569-83-1
Poids moléculaire: 94.11 g/mol
Clé InChI: YKCNBNDWSATCJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-OXANORBORNADIENE, also known as this compound, is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O B1225131 7-OXANORBORNADIENE CAS No. 6569-83-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-oxabicyclo[2.2.1]hepta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCNBNDWSATCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363757
Record name Oxanorbornadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6569-83-1
Record name 7-Oxabicyclo[2.2.1]hepta-2,5-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6569-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxanorbornadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 7-oxanorbornadiene from furan and acetylenedicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 7-Oxanorbornadiene from Furan and Acetylenedicarboxylates for Researchers, Scientists, and Drug Development Professionals.

The synthesis of this compound and its derivatives, primarily through the Diels-Alder reaction of furan with acetylenedicarboxylates, represents a cornerstone reaction in heterocyclic chemistry. This technical guide provides a comprehensive overview of the synthesis, focusing on the reaction mechanism, comparative quantitative data, detailed experimental protocols, and the broader implications of these compounds in scientific research and drug development. The unique strained bicyclic structure of 7-oxanorbornadienes makes them valuable intermediates in the synthesis of complex molecules and functional materials.

Core Concepts: The Diels-Alder Reaction

The formation of the this compound scaffold from furan and an acetylenedicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD), is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. In this concerted pericyclic reaction, the conjugated diene (furan) reacts with a dienophile (the acetylenedicarboxylate) to form a cyclic adduct. The reaction is thermally allowed and proceeds through a cyclic transition state, leading to the formation of two new carbon-carbon single bonds and a six-membered ring.

The aromatic character of furan somewhat reduces its reactivity as a diene compared to non-aromatic counterparts. Consequently, the reaction often requires elevated temperatures, long reaction times, or the use of catalysts to proceed efficiently. The reversibility of the furan Diels-Alder reaction is also a key consideration, with the adducts potentially undergoing a retro-Diels-Alder reaction at higher temperatures.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The synthesis of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can be achieved under various conditions, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for thermal, Lewis acid-catalyzed, and microwave-assisted methods.

Table 1: Comparison of Synthetic Methods for the Synthesis of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

MethodCatalystSolventTemperatureReaction TimeYield (%)Reference
ThermalNoneDiethyl ether20°C (Room Temp.)168 hours (7 days)70%[1]
Microwave-AssistedAlCl₃ (0.067 eq.)Dichloromethane (CH₂Cl₂)-100 seconds95%[2]

Table 2: Spectroscopic Data for Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Property Value Reference
Molecular Formula C₁₀H₁₀O₅[1][3]
Molecular Weight 210.18 g/mol [3]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.22 (s, 2H), 5.68 (s, 2H), 3.83 (s, 6H)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 162.7, 152.5, 142.8, 84.6, 51.9[1]
Mass Spectrum (ESI+) m/z 210.9 [M+H]⁺[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate via thermal and microwave-assisted, Lewis acid-catalyzed methods.

Protocol 1: Thermal Synthesis[1]

Materials:

  • Furan (10 mmol, 0.68 g, 0.72 mL)

  • Dimethyl acetylenedicarboxylate (DMAD) (10 mmol, 1.42 g, 1.22 mL)

  • Diethyl ether (anhydrous)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (for chromatography)

  • n-Heptane (for chromatography)

Procedure:

  • To a solution of furan (10 mmol) in 4 mL of diethyl ether, add dimethyl acetylenedicarboxylate (10 mmol).

  • Stir the reaction mixture at room temperature (20°C) for 7 days.

  • After 7 days, add 10 mL of water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with diethyl ether (15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting liquid by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and n-heptane as the eluent.

  • The product is obtained as a light yellow liquid (yield: 1.48 g, 70%).

Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Synthesis[2]

Materials:

  • Furan (3.0 mmol, 0.20 g)

  • Dimethyl acetylenedicarboxylate (DMAD) (3.0 mmol, 0.43 g, 0.37 mL)

  • Aluminum chloride (AlCl₃) (0.2 mmol, 0.026 g)

  • Dichloromethane (CH₂Cl₂) (minimal amount, ~1 mL)

Procedure:

  • In a microwave-safe reaction vessel, suspend furan (3.0 mmol), dimethyl acetylenedicarboxylate (3.0 mmol), and aluminum chloride (0.2 mmol) in a minimal amount of dichloromethane (~1 mL).

  • Place the reaction vessel in a microwave reactor and irradiate for 100 seconds at a power of 600 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is typically of high purity and can be isolated after removal of the solvent under reduced pressure. Further purification can be performed by column chromatography if necessary. (Yield: ~95%).

Visualizations

Reaction Mechanism

The following diagram illustrates the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate.

Diels_Alder_Mechanism cluster_transition_state Transition State furan Furan ts [ ... ] furan->ts [4π] dmad Dimethyl Acetylenedicarboxylate dmad->ts [2π] product This compound Derivative ts->product Cycloaddition

Caption: The Diels-Alder reaction mechanism.

Experimental Workflow

The general workflow for the synthesis and purification of this compound derivatives is depicted below.

Experimental_Workflow arrow arrow Reactants 1. Reactant Preparation (Furan, DMAD, Solvent, Catalyst) Reaction 2. Reaction (Thermal or Microwave) Reactants->Reaction Workup 3. Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow.

Applications in Drug Development and Research

This compound derivatives are not merely synthetic curiosities; they serve as versatile building blocks and functional motifs in various scientific disciplines, including drug development. Their strained ring system can be strategically employed in "click chemistry" and bioorthogonal ligation reactions for the labeling and tracking of biomolecules.

Furthermore, the retro-Diels-Alder reaction of oxanorbornadienes can be triggered by specific stimuli, making them attractive as cleavable linkers in drug delivery systems. This allows for the controlled release of a therapeutic agent at a target site. The tunability of the retro-Diels-Alder reaction by modifying the substituents on the furan or dienophile component offers a sophisticated approach to designing prodrugs with specific release kinetics.

In materials science, the reversible nature of the furan-based Diels-Alder reaction is being explored for the development of self-healing polymers and other responsive materials.

Conclusion

The synthesis of this compound from furan and acetylenedicarboxylates is a robust and versatile reaction that provides access to a class of compounds with significant potential in both fundamental research and applied sciences. The choice of synthetic methodology—be it thermal, Lewis acid-catalyzed, or microwave-assisted—allows for the optimization of reaction efficiency based on the desired scale and available resources. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these fascinating molecules.

References

In-Depth Technical Guide to the Theoretical Analysis of 7-Oxanorbornadiene Retro-Diels-Alder Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of the retro-Diels-Alder (rDA) reactivity of 7-oxanorbornadiene and its derivatives. It covers the core principles of the reaction, the influence of substituents, and the computational and experimental methodologies used to study this process. This information is particularly relevant for applications in drug delivery, materials science, and synthetic chemistry where controlled release and bond cleavage are crucial.

Core Concepts of this compound Retro-Diels-Alder Reactivity

The retro-Diels-Alder reaction of this compound is a thermally induced pericyclic reaction that results in the formation of a furan and a dienophile.[1] This process is the reverse of the Diels-Alder reaction between a furan and a dienophile. The reaction is of significant interest due to its potential for controlled release applications, as the stability of the this compound system can be tuned by modifying its chemical structure.

A key area of research involves the fragmentation of this compound adducts formed from the Michael addition of nucleophiles, such as thiols and amines, to electron-deficient 7-oxanorbornadienes.[2][3] In these cases, the rDA reaction is the second step in a two-step sequence and is often the rate-determining step.[4]

Reaction Mechanism

The retro-Diels-Alder reaction of this compound is a concerted, pericyclic process that proceeds through a single transition state.[1] The reaction involves the simultaneous breaking of two carbon-carbon sigma bonds and the formation of three pi bonds. The thermodynamics of the reaction are influenced by the relative stabilities of the reactant and the products, with an increase in entropy favoring the fragmentation at higher temperatures.[1]

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism and energetics of the this compound rDA reaction. The M06-2X density functional is a commonly used method for these studies, providing accurate activation and reaction energies.[2][3][4]

Activation Energies and Substituent Effects

The reactivity of the this compound system is highly dependent on its substitution pattern. Theoretical studies have quantified these effects, primarily through the calculation of activation energies (ΔG‡) and reaction energies (ΔG).

Table 1: Calculated Activation and Reaction Energies for the Retro-Diels-Alder Reaction of Thiol and Amine Adducts of 7-Oxanorbornadienes

ReactantAdduct TypeSubstituent (R)ΔG‡ (kcal/mol)ΔG (kcal/mol)
1bThiolH25.1-10.0
2bThiolMe27.2-9.0
3bThiolPh22.9-13.1
1cAmineH28.0-5.7
2cAmineMe29.8-4.6
3cAminePh25.8-8.7

Data sourced from Fell et al., Org. Lett. 2017, 19 (17), 4504–4507.[2][3][4]

Key Findings from Theoretical Studies:

  • Thiol vs. Amine Adducts: Thiol adducts generally exhibit lower activation barriers for the rDA reaction compared to the corresponding amine adducts, indicating faster fragmentation.[4]

  • Bridgehead Substituents: The nature of the substituent at the bridgehead position significantly influences the stability of the oxanorbornene adducts and the rate of the rDA reaction.[2][3] Electron-donating groups like methyl (Me) tend to increase the activation barrier, while conjugating groups like phenyl (Ph) lower it.

  • Hyperconjugation and Hydrogen Bonding: The stability of the transition state can be influenced by hyperconjugative effects, such as the interaction of a sulfur lone pair with the antibonding orbital of the breaking C-C bond, and intramolecular hydrogen bonding.[4]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and computational workflows.

retro_Diels_Alder_pathway Reactant This compound Adduct TS Transition State Reactant->TS ΔG‡ Products Furan + Dienophile TS->Products

Caption: The retro-Diels-Alder reaction pathway of a this compound adduct.

computational_workflow Start Define Reactant and Product Structures ConformationalSearch Conformational Search (e.g., MMFF) Start->ConformationalSearch DFT_Optimization Geometry Optimization (e.g., M06-2X/6-31+G(d)) ConformationalSearch->DFT_Optimization TS_Search Transition State Search (e.g., QST2/3 or Berny) DFT_Optimization->TS_Search Frequency_Analysis Frequency Analysis TS_Search->Frequency_Analysis Solvation_Energy Single-Point Energy with Solvation Model (e.g., IEFPCM) Frequency_Analysis->Solvation_Energy Final_Energies Calculate ΔG‡ and ΔG Solvation_Energy->Final_Energies

Caption: A typical computational workflow for analyzing retro-Diels-Alder reactivity.

Experimental Protocols

The theoretical predictions are validated through experimental studies, which involve the synthesis of this compound derivatives and the kinetic analysis of their rDA reactions.

Synthesis of this compound Derivatives

General Procedure:

This compound derivatives are typically synthesized via a Diels-Alder reaction between a substituted furan and a dienophile, such as dimethyl acetylenedicarboxylate.

  • Reactant Preparation: The desired substituted furan and dienophile are dissolved in a suitable solvent (e.g., dichloromethane or neat).

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Kinetic Analysis of the Retro-Diels-Alder Reaction

The rate of the rDA reaction can be monitored using various analytical techniques, with NMR spectroscopy being a common method.

General Procedure for 1H NMR Monitoring:

  • Sample Preparation: A solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) is prepared in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and 1H NMR spectra are acquired at regular time intervals at a constant temperature.

  • Data Analysis: The disappearance of a characteristic proton signal of the reactant and the appearance of a proton signal of one of the products are integrated. The natural logarithm of the reactant concentration is plotted against time to determine the first-order rate constant.

Conclusion

The retro-Diels-Alder reactivity of 7-oxanorbornadienes is a multifaceted process governed by electronic and steric factors. Theoretical calculations, particularly DFT, have proven to be a powerful tool for predicting and understanding the reactivity of these compounds. The ability to tune the rate of the rDA reaction through chemical modification makes 7-oxanorbornadienes promising scaffolds for applications in drug delivery and smart materials. This guide provides a foundational understanding for researchers and professionals working in these fields.

References

Unraveling the Reactivity of 7-Oxanorbornadiene: A Computational Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxanorbornadiene scaffold is a key structural motif in a variety of chemical contexts, from organic synthesis to the design of cleavable linkers in drug delivery systems. Understanding the intricate details of its reaction mechanisms is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the computational studies that have elucidated the thermal and photochemical reactivity of this compound and its derivatives. By presenting quantitative data, detailed computational protocols, and clear visualizations of reaction pathways, this document aims to be an essential resource for researchers in the field.

Retro-Diels-Alder Reactions: A Gateway to Controlled Release

One of the most exploited reactions of this compound derivatives is the retro-Diels-Alder (rDA) reaction, which leads to the formation of a furan and an alkyne. This process can be triggered by the addition of nucleophiles such as thiols and amines, making it a valuable mechanism for controlled release applications. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the energetics and substituent effects that govern the rates of these reactions.

Quantitative Data: Activation and Reaction Energies

A key study by Fell, Lopez, Higginson, Finn, and Houk utilized the M06-2X density functional to compute the activation and reaction energies for the retro-Diels-Alder fragmentation of various this compound adducts.[1][2] The data highlights the influence of substituents and the nature of the nucleophile on the reaction barriers.

AdductNucleophileActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate Adducts
MethylthiolateThiol21.5-15.2
MethylamineAmine24.8-10.9
Substituted Adducts
Bridgehead MethylThiol23.1-14.5
Bridgehead PhenylThiol22.8-14.8
Computational Protocol

The computational methodologies employed in these studies are crucial for the accuracy of the results. The following protocol is representative of the high-level calculations used to investigate the retro-Diels-Alder reactions of this compound adducts.[2]

  • Software: Gaussian 09

  • Density Functional: M06-2X

  • Basis Set: 6-31G(d) for initial geometry optimizations, with further refinement using larger basis sets.

  • Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) was used to model the effects of a solvent.

  • Frequency Calculations: These were performed at the same level of theory to confirm the nature of stationary points (minima and transition states) and to calculate zero-point vibrational energies and thermal corrections.

  • Conformational Searches: For flexible molecules, conformational searches were performed using molecular mechanics force fields (e.g., MMFF) to ensure the global minimum was located.

Reaction Pathway Visualization

The retro-Diels-Alder reaction proceeds through a concerted, albeit often asynchronous, transition state. The following diagram illustrates the general pathway for the thiol-promoted fragmentation.

retro_diels_alder Reactant This compound-Thiol Adduct TS Transition State Reactant->TS ΔG‡ Products Furan + Thiol-Alkyne Adduct TS->Products

A generalized pathway for the thiol-promoted retro-Diels-Alder reaction.

Intramolecular [2+2+2] Cycloaddition: Building Molecular Complexity

Substituted 7-oxanorbornadienes, particularly those bearing unsaturated ester side chains, can undergo intramolecular [2+2+2] homo-Diels-Alder cycloadditions.[3][4] These reactions are a powerful tool for the synthesis of complex, polycyclic molecules. Computational studies have shed light on the mechanism and the factors that control the feasibility and selectivity of these transformations.

Quantitative Data: Energy Barriers for Cycloaddition

Theoretical calculations using B3LYP and M06-2X density functional methods have been employed to investigate the energy barriers of these intramolecular cycloadditions.[3] The reaction is generally found to be concerted but asynchronous, leading to the simultaneous formation of five- and three-membered rings.

Reactant SystemComputational MethodEnergy Barrier (kcal/mol)
Dimethyl 2-(prop-2-yn-1-yloxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylateB3LYP/6-31G(d)~30
Dimethyl 2-(prop-2-yn-1-yloxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylateM06-2X/6-31G(d)~28
Computational Protocol

The computational approach for studying these intramolecular cycloadditions is similar to that used for the retro-Diels-Alder reactions, with a focus on accurately modeling the complex transition state geometries.

  • Software: Gaussian 09

  • Density Functionals: B3LYP and M06-2X

  • Basis Set: 6-31G(d) is a common choice for these systems.

  • Transition State Search: Advanced techniques are often required to locate the complex, asynchronous transition states involved in these cycloadditions.

  • Analysis: The influence of linker length, unsaturation, and substituents on the reaction barrier is a key area of investigation.

Reaction Pathway Visualization

The intramolecular [2+2+2] cycloaddition is a fascinating transformation that creates significant molecular complexity in a single step.

intramolecular_cycloaddition Reactant Propargylic this compound Ester TS Asynchronous Transition State Reactant->TS ΔG‡ Product Polycyclic Product TS->Product

Pathway for the intramolecular [2+2+2] cycloaddition of a this compound ester.

1,3-Dipolar Cycloadditions: Synthesis of Heterocycles

This compound can act as a dienophile in 1,3-dipolar cycloadditions with reagents such as azides, nitrones, and nitrilimines. These reactions are valuable for the synthesis of various heterocyclic compounds. DFT calculations have been successfully applied to understand the site-, regio-, and stereoselectivities of these reactions.

Quantitative Data: Selectivity in Cycloadditions

Computational studies have investigated the factors governing the selectivity of 1,3-dipolar cycloadditions to substituted 7-oxanorbornadienes. For instance, the reaction of benzylazide with substituted 7-oxanorbornadienes has been studied at the M06/6-311G(d,p) level of theory. The results indicate that strong electron-withdrawing or electron-donating groups on the norbornadiene skeleton direct the azide to add across the substituted double bond, while the formation of the exo-cycloadduct is generally favored.

Similarly, the cycloaddition of nitrones has been investigated at the M06/6-311++G(d,p) level, revealing that electron-withdrawing substituents on the this compound favor attack at the more substituted double bond, while electron-donating groups favor attack at the less substituted double bond.

Computational Protocol

The computational investigation of these cycloadditions requires careful consideration of the different possible reaction pathways and the subtle energetic differences between them.

  • Software: Gaussian suite of programs

  • Density Functional: M06 functional is often chosen for its good performance with main-group thermochemistry and kinetics.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically used for accurate energy calculations.

  • Selectivity Analysis: The activation energies for all possible regio- and stereoisomeric pathways are calculated to predict the major product.

  • Conceptual DFT: Reactivity indices such as global electrophilicity and nucleophilicity, as well as Parr functions, are often used to rationalize the observed selectivities.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in a 1,3-dipolar cycloaddition to a substituted this compound.

dipolar_cycloaddition cluster_start Reactants cluster_pathways Transition States cluster_products Products Reactants Substituted this compound + 1,3-Dipole TS_exo Exo Transition State Reactants->TS_exo ΔG‡(exo) TS_endo Endo Transition State Reactants->TS_endo ΔG‡(endo) Product_exo Exo Adduct TS_exo->Product_exo Product_endo Endo Adduct TS_endo->Product_endo photochemical_cycloaddition Reactant_S0 This compound (S0) Reactant_S1 This compound (S1) Reactant_S0->Reactant_S1 CI Conical Intersection Reactant_S1->CI Excited-State Dynamics Product_S0 Oxaquadricyclane (S0) CI->Product_S0 Non-adiabatic Transition

References

The Delicate Balance: A Technical Guide to the Electronic and Steric Effects on 7-Oxanorbornadiene Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxanorbornadiene scaffold, a strained bicyclic ether, is a molecule of significant interest in chemical synthesis and drug delivery due to its unique reactivity. Its propensity to undergo a retro-Diels-Alder reaction, leading to the formation of a furan and a dienophile, is a key feature that can be harnessed for controlled release applications. However, the stability of the this compound core is delicately balanced by a combination of electronic and steric factors. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. Understanding these principles is crucial for the rational design of this compound derivatives with tailored stability for various applications.

Quantitative Analysis of Substituent Effects on Stability

The stability of this compound derivatives, often quantified by the half-life (t½) of their retro-Diels-Alder reaction, is profoundly influenced by the nature and position of substituents on the bicyclic framework. The following tables summarize key quantitative data from various studies, highlighting the impact of electronic and steric modifications.

Substituent (R)Half-life (t½)ConditionsReference
H~12 hoursCDCl3, room temp.[1]
Bridgehead CH32.3 daysCDCl3, room temp.[1]
1,4-dimethylExtremely short-livedCDCl3, room temp.[1]
Furfurylamine derivativesIncreased stabilityCDCl3, room temp.[1]
Fluorinated substituentsVery stableCDCl3, room temp.[1]

Table 1: Half-life of this compound-Thiol Adducts with Varying Substitution.

Adduct TypeRelative StabilityKey FactorReference
Thiol AdductsLess stablen→σ* donation from sulfur[1]
Amine AdductsUp to 15 times more stableWeaker n→σ* donation from nitrogen[1][2]

Table 2: Comparison of Stability between Thiol and Amine Adducts of this compound.

Key Factors Influencing Stability

The stability of the this compound system is primarily governed by the electronic nature of the substituents and steric interactions within the molecule.

G Factors Influencing this compound Stability cluster_electronic cluster_steric Stability This compound Stability Electronic Electronic Effects Stability->Electronic Steric Steric Effects Stability->Steric EWG Electron-Withdrawing Groups (e.g., esters, CF3) Electronic->EWG Stabilize EDG Electron-Donating Groups (e.g., alkyl, amine derivatives) Electronic->EDG Destabilize Hyperconjugation Hyperconjugation (n -> σ*) Electronic->Hyperconjugation Stabilize Transition State Bridgehead Bridgehead Substituents Steric->Bridgehead Increase Strain Vinylic Vinylic Substituents Steric->Vinylic Distort Geometry EWG->Stability EDG->Stability Bridgehead->Stability Vinylic->Stability

Caption: Key electronic and steric factors governing the stability of the this compound ring system.

Experimental Protocols

Synthesis of this compound Derivatives

The most common method for synthesizing this compound derivatives is the Diels-Alder reaction between a furan and a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • 2-Substituted furan (e.g., furan, 2-methylfuran)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the 2-substituted furan (1.0 eq) in the chosen anhydrous solvent, add DMAD (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours to days), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Kinetic Analysis of retro-Diels-Alder Reaction by ¹H NMR Spectroscopy

The stability of a this compound derivative can be determined by monitoring the rate of its retro-Diels-Alder reaction using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Materials:

  • Purified this compound derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a solution of the this compound derivative of a known concentration in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature.

  • Incubate the NMR tube at a constant temperature (e.g., room temperature or an elevated temperature to accelerate the reaction).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the protons of the starting material and one of the products (e.g., the furan derivative).

  • Calculate the concentration of the starting material at each time point based on the relative integration of the signals.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the retro-Diels-Alder reaction.

  • Calculate the half-life (t½) of the reaction using the equation: t½ = ln(2)/k.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and stability analysis of a novel this compound derivative.

G Experimental Workflow for this compound Synthesis and Stability Analysis cluster_synthesis Synthesis and Purification cluster_kinetics Kinetic Analysis Start Select Furan and Dienophile Reaction Diels-Alder Reaction Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization NMR_prep Prepare NMR Sample Characterization->NMR_prep Proceed with pure compound NMR_acq Time-course ¹H NMR Acquisition NMR_prep->NMR_acq Data_analysis Data Processing and Analysis NMR_acq->Data_analysis Stability_det Determine Rate Constant (k) and Half-life (t½) Data_analysis->Stability_det

References

Quantum Mechanical Insights into the Fragmentation of 7-Oxanorbornadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxanorbornadiene and its derivatives are key intermediates in organic synthesis and have garnered significant interest in the fields of drug delivery and materials science due to their unique fragmentation behavior. The controlled release of molecules through the retro-Diels-Alder (rDA) fragmentation of this compound adducts presents a powerful tool for targeted therapies and the development of degradable materials. Understanding the underlying quantum mechanical principles governing this fragmentation is paramount for the rational design of novel applications. This technical guide provides an in-depth analysis of the quantum mechanical calculations used to elucidate the fragmentation pathways of this compound, with a focus on the retro-Diels-Alder reaction.

Core Fragmentation Pathway: The Retro-Diels-Alder Reaction

The principal fragmentation pathway for this compound and its adducts is a concerted, though often asynchronous, retro-Diels-Alder reaction, yielding a furan and an acetylene derivative. This pericyclic reaction is thermally allowed and its facility is significantly influenced by the electronic and steric nature of substituents on the this compound scaffold.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in modeling this fragmentation process. These theoretical studies provide critical insights into the reaction mechanism, transition state geometries, and the energetics of the fragmentation.

Computational Methodology

A robust and commonly employed computational protocol for investigating the retro-Diels-Alder fragmentation of this compound systems involves the following steps:

  • Geometry Optimization: The ground state geometries of the this compound reactant, the transition state, and the furan and acetylene products are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Modeling: To simulate realistic reaction conditions, a continuum solvation model, such as the SMD (Solvation Model based on Density) model, is often employed.

A widely used and effective level of theory for these calculations is the M06-2X density functional combined with a Pople-style basis set such as 6-311+G(d,p) . The M06-2X functional is known to perform well for non-covalent interactions and thermochemistry, which are crucial for accurately describing the transition state of the retro-Diels-Alder reaction.

G

Energetics of Fragmentation: A Quantitative Overview

The activation free energy (ΔG‡) and the reaction free energy (ΔG) are key parameters determining the kinetics and thermodynamics of the fragmentation. For thiol adducts, these values are highly sensitive to the substitution pattern on the this compound scaffold.

Compound/Adduct TypeSubstituent EffectsTypical Activation Energy (ΔG‡) Range (kcal/mol)Key Findings
Unsubstituted this compound(Theoretical Analysis)Not explicitly reported, but expected to be relatively high in the absence of a trigger.The transition state exhibits significant charge separation, with a partial positive charge developing on the furan moiety.
Thiol AdductsElectron-donating groups on the furan ring20-30Electron-donating groups stabilize the partial positive charge on the furan in the transition state, thus lowering the activation barrier and accelerating the reaction.
Thiol AdductsElectron-withdrawing groups on the furan ring>30Electron-withdrawing groups destabilize the transition state, leading to a higher activation barrier and slower fragmentation.
Amine AdductsGeneral TrendGenerally higher than corresponding thiol adductsThe better n→σ* donation from sulfur compared to nitrogen stabilizes the transition state more effectively in thiol adducts.

The Role of Substituents: Electronic and Steric Effects

Quantum mechanical studies have elucidated the profound impact of substituents on the rate of this compound fragmentation. These effects can be broadly categorized as electronic and steric.

Electronic Effects

The transition state of the retro-Diels-Alder reaction involves a significant degree of charge separation, with the incipient furan ring bearing a partial positive charge.[1] Therefore, substituents that can stabilize this positive charge will lower the activation energy and accelerate the fragmentation.

  • Electron-donating groups (e.g., methyl, methoxy) at the 2- and 5-positions of the furan ring enhance the rate of fragmentation.

  • Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) at the same positions decrease the reaction rate.

Computational analyses, such as Hirshfeld charge analysis, on the parent unsubstituted this compound system confirm that the largest positive charges in the transition state are localized at the 2 and 5 positions of the developing furan ring.[1]

G

Steric Effects

Steric interactions can also play a role, although they are often secondary to electronic effects. Bulky substituents can lead to steric repulsion in the more compact ground state, which is relieved in the transition state, thereby accelerating the fragmentation. Conversely, substituents that lead to greater steric clash in the transition state will slow down the reaction.

Photochemical Fragmentation

While the thermal retro-Diels-Alder reaction is the most studied fragmentation pathway, photochemical routes also exist. For instance, 7-oxonorbornen-2,3-dicarboxylic anhydride has been shown to undergo photochemical decarbonylation. However, detailed quantum mechanical calculations on the photochemical fragmentation of the parent this compound to furan and acetylene are less common in the literature. Such studies would likely involve the calculation of excited state potential energy surfaces using methods like Time-Dependent DFT (TD-DFT) or multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method.

Conclusion

Quantum mechanical calculations, particularly DFT, have proven to be an indispensable tool for understanding the fragmentation of this compound. These theoretical studies have provided a detailed picture of the retro-Diels-Alder reaction mechanism, highlighting the critical role of electronic effects in modulating the reaction rate. The insights gained from these computational models are crucial for the design of new this compound-based systems with tailored fragmentation kinetics for applications in drug delivery, diagnostics, and materials science. Future computational work in this area may further explore photochemical fragmentation pathways and the influence of complex biological environments on the fragmentation process.

References

The Dienophilic Reactivity of 7-Oxanorbornadiene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and applications of 7-oxanorbornadiene derivatives, with a focus on their utility in drug development and bioconjugation.

This technical guide provides a comprehensive overview of the dienophilic reactivity of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile chemical scaffold. The guide covers key aspects of this compound chemistry, including its synthesis, cycloaddition reactions, and the unique thiol- and amine-triggered retro-Diels-Alder fragmentation of its adducts. Quantitative data on reaction kinetics and product stability are presented in tabular format for easy comparison. Detailed experimental protocols for the synthesis and reaction of these compounds are also provided, alongside visualizations of key reaction mechanisms and experimental workflows.

Introduction to this compound and its Reactivity

This compound, a bicyclic ether, serves as a valuable building block in organic synthesis. Its strained double bonds exhibit significant dienophilic reactivity, readily participating in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity has been harnessed for the synthesis of complex molecules and, more recently, in the development of cleavable linkers for drug delivery and bioconjugation.

A key feature of certain this compound derivatives, particularly oxanorbornadienedicarboxylates (ONDs), is their reactivity as Michael acceptors towards nucleophiles such as thiols and amines. The resulting adducts can undergo a triggered retro-Diels-Alder (rDA) reaction, leading to the release of a furan and the corresponding maleate derivative. This unique two-step fragmentation process is highly tunable and has garnered significant interest for applications requiring controlled release of therapeutic agents or other molecular cargo.[1][2]

Quantitative Data on Reactivity and Stability

The stability of this compound adducts and the rate of their retro-Diels-Alder fragmentation are crucial parameters for their application as cleavable linkers. The following tables summarize key quantitative data from the literature, including the half-lives of various thiol and amine adducts.

Table 1: Half-lives of Retro-Diels-Alder Fragmentation for this compound-Thiol Adducts

AdductSubstituent R¹Substituent R²Half-life (t₁/₂)Reference
2a HH~12 hours[3]
2b CH₃H2.3 days[3]
2c CH₂NHSO₂CH₃H-[4]
2d CH₂NHSO₂PhH-[4]
2f CH₂NHC(O)CH₃H-[4]
6a CH₃CH₃< 2 hours[4]
6b CH₂NHSO₂CH₃CH₃-[4]
6c CH₂NHC(O)CH₃CH₃-[4]

Note: Half-lives were measured in CDCl₃ at room temperature unless otherwise specified. Some values were not explicitly provided in the source but were described qualitatively.

Table 2: Half-lives of Retro-Diels-Alder Fragmentation for this compound-Amine Adducts

AdductIsomerHalf-life (t₁/₂)Reference
8 anti~7 days[3]
8 syn~150 days[3]
9 -~12 hours[3]

Note: Half-lives were measured at room temperature.

Table 3: Second-Order Rate Constants for the Reaction of OND Reagent 1t with Amino Acids

Amino Acidk_obs (M⁻¹s⁻¹)k_Nu (M⁻¹s⁻¹)Relative RateReference
Cysteine1.985401[4]
Lysine1.8 x 10⁻³7.91080[4]
Histidine2.5 x 10⁻⁴0.4021400[4]

Note: Reactions were performed in 0.2 M sodium phosphate, pH 7.4, at 25 °C.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent reaction with thiols, based on procedures described in the literature.

General Synthesis of Dimethyl this compound-2,3-dicarboxylates

A general procedure for the synthesis of this compound diesters involves the [4+2] cycloaddition of a furan derivative with dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • Substituted furan (e.g., furan, 2-methylfuran)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Solvent (e.g., diethyl ether or neat)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the furan derivative in a minimal amount of solvent or use it neat.

  • Add dimethyl acetylenedicarboxylate dropwise to the furan derivative at room temperature with stirring. The reaction is often exothermic.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound derivative.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthesis and Fragmentation of a this compound-Thiol Adduct

This protocol describes the formation of a thiol adduct and the monitoring of its subsequent retro-Diels-Alder fragmentation.

Materials:

  • This compound derivative (e.g., dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate)

  • Thiol (e.g., 2-mercaptoethanol)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Adduct Formation:

    • Dissolve a known amount of the this compound derivative in the deuterated solvent directly in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add a slight excess of the thiol to the NMR tube.

    • Immediately acquire a series of ¹H NMR spectra to observe the formation of the thiol adduct. The reaction is typically fast at room temperature.

  • Fragmentation Monitoring:

    • Keep the NMR tube at a constant temperature (e.g., room temperature or 37 °C).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, then every few hours, and so on) to monitor the disappearance of the adduct signals and the appearance of the furan and thiomaleate product signals.

    • Integrate the relevant peaks in the NMR spectra to determine the concentration of the adduct over time.

    • Calculate the half-life of the fragmentation by plotting the natural logarithm of the adduct concentration versus time. The slope of the resulting line will be equal to the negative of the first-order rate constant (k), and the half-life can be calculated as t₁/₂ = ln(2)/k.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the chemistry of this compound.

Thiol-Triggered Retro-Diels-Alder Fragmentation

This diagram illustrates the two-step mechanism of the thiol-induced fragmentation of a this compound dicarboxylate.

Thiol_Triggered_rDA OND This compound (OND) Adduct Thiol Adduct OND->Adduct Michael Addition Thiol Thiol (R-SH) Thiol->Adduct Furan Furan Adduct->Furan Retro-Diels-Alder (rDA) Thiomaleate Thiomaleate Adduct->Thiomaleate

Caption: Thiol-triggered retro-Diels-Alder fragmentation of this compound.

Experimental Workflow for Bioconjugation and Release

This diagram outlines a typical experimental workflow for the use of this compound linkers in bioconjugation, for example, the labeling of a protein and the subsequent triggered release of a cargo molecule.

Experimental_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_release Triggered Release cluster_analysis Analysis Furan Furan Derivative OND_Linker OND-Cargo Linker Furan->OND_Linker DMAD DMAD DMAD->OND_Linker Protein_Conjugate Protein-OND-Cargo Conjugate OND_Linker->Protein_Conjugate Thiol Reaction Protein Protein (e.g., BSA) Protein->Protein_Conjugate Released_Cargo Released Cargo Protein_Conjugate->Released_Cargo rDA Fragmentation Protein_Furan Protein-Furan Adduct Protein_Conjugate->Protein_Furan Trigger Thiol Trigger (e.g., Glutathione) Trigger->Released_Cargo Analysis HPLC / MS / SDS-PAGE Released_Cargo->Analysis Protein_Furan->Analysis

Caption: Experimental workflow for protein conjugation and triggered release.

Conclusion

This compound and its derivatives are powerful tools for organic synthesis and have emerged as highly versatile platforms for the development of cleavable linkers in drug delivery and bioconjugation. The ability to tune the rate of the thiol- and amine-triggered retro-Diels-Alder fragmentation by modifying the substitution pattern of the this compound scaffold provides a significant advantage for designing systems with controlled release profiles. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore and exploit the unique dienophilic reactivity of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for Thiol-Ene Click Reactions with 7-Oxanorbornadiene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-oxanorbornadiene (OND) derivatives in thiol-ene click reactions for the synthesis of advanced polymers. This approach is particularly relevant for applications requiring controlled degradation, such as in drug delivery systems and tissue engineering scaffolds. The unique retro-Diels-Alder fragmentation of the OND-thiol adduct allows for the design of stimuli-responsive and biodegradable materials.

Introduction to this compound in Thiol-Ene Chemistry

The thiol-ene "click" reaction is a highly efficient and versatile conjugation method known for its rapid reaction rates, high yields, and tolerance to a wide range of functional groups. When this compound derivatives are employed as the "ene" component, the resulting thioether linkage is susceptible to a retro-Diels-Alder reaction, leading to cleavage of the polymer backbone and the release of encapsulated cargo. This inherent degradability makes OND-based polymers highly attractive for biomedical applications.

The polymerization can be initiated through either photochemical or thermal methods, offering spatial and temporal control over the material's formation. The choice of multifunctional thiols and OND-functionalized monomers allows for the tuning of the crosslink density, mechanical properties, and degradation kinetics of the resulting polymer network.

Data Summary: Reactants and Degradation Properties

The following table summarizes key quantitative data from studies on the reaction of this compound derivatives with thiols, primarily in the context of hydrogel formation and degradation.

This compound DerivativeThiol ReactantPolymer TypeKey Quantitative DataReference
Oxanorbornadiene dicarboxylate (OND)Thiol-terminated tetravalent PEGHydrogelGelation within 1 min at physiological pH and temperature.[1]
OND-functionalized linkersThiol-terminated tetravalent PEGHydrogelErosion rates tunable from minutes to weeks.[1]
OND-amine adductsN/ASmall MoleculeUp to 15 times more stable than OND-thiol adducts.[2]
OND-thiol adductsGlutathioneSmall MoleculeSecond-order rate constants of ~10-100 M⁻¹s⁻¹.[2]
OND-linked hydrogelsN/AHydrogelHalf-lives ranging from 40 minutes to 7 days at 37 °C.[2]

Experimental Workflow

The general workflow for the synthesis and characterization of polymers using this compound in thiol-ene reactions is depicted below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Selection Monomer Selection (OND-derivative, Multifunctional Thiol) Initiator_Choice Initiator Choice (Photo or Thermal) Monomer_Selection->Initiator_Choice Formulation Preparation of Reaction Mixture Initiator_Choice->Formulation Polymerization Thiol-Ene Polymerization (UV or Heat) Formulation->Polymerization Purification Purification of Polymer Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis MW_Analysis Molecular Weight Analysis (GPC/SEC) Structural_Analysis->MW_Analysis Thermal_Analysis Thermal Properties (DSC, TGA) MW_Analysis->Thermal_Analysis Degradation_Study Degradation Studies Thermal_Analysis->Degradation_Study

Figure 1: General experimental workflow for polymer synthesis.

Reaction Mechanism: Thiol-Ene Addition and Retro-Diels-Alder Cleavage

The following diagram illustrates the two key reaction stages: the initial thiol-ene click reaction to form the polymer network, and the subsequent retro-Diels-Alder reaction that leads to its degradation.

G cluster_polymerization Thiol-Ene Polymerization cluster_degradation Retro-Diels-Alder Degradation OND This compound (R'-ene) Initiator Initiator (hν or Δ) Thiol Multifunctional Thiol (R-SH) Polymer Crosslinked Polymer (Thioether Linkage) Initiator->Polymer Cleavage Cleavage of Thioether Linkage Polymer->Cleavage Trigger (e.g., physiological conditions) Furan Furan Derivative Cleavage->Furan Maleimide Thiomaleate Cleavage->Maleimide

Figure 2: Reaction pathway for synthesis and degradation.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Polymerization of a this compound Derivative

Objective: To synthesize a crosslinked polymer network via photoinitiated thiol-ene click chemistry using a this compound derivative and a multifunctional thiol.

Materials:

  • This compound-dicarboxylate (or other functionalized OND monomer)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or other multifunctional thiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Dichloromethane (DCM) or other suitable solvent (optional, for solution polymerization)

  • Methanol (for purification)

  • Nitrogen gas

Equipment:

  • UV lamp (365 nm)

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes

  • Glass slides and spacers (for film casting)

  • Vacuum oven

Procedure:

  • Monomer Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent of 'ene' functional groups) and the multifunctional thiol (e.g., PETMP, 1.0 equivalent of thiol functional groups) in a minimal amount of DCM if necessary. For bulk polymerization, the solvent can be omitted.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.1-1.0 wt% relative to the total monomer weight) to the mixture.

  • Homogenization: Stir the mixture in the dark until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • For bulk polymerization: Place the reaction mixture between two glass slides separated by a spacer of desired thickness.

    • For solution polymerization: Keep the solution in the reaction vessel.

    • Expose the mixture to UV light (365 nm) at room temperature. The irradiation time will vary depending on the lamp intensity and monomer reactivity (typically 5-30 minutes). Monitor the reaction progress by observing the increase in viscosity or solidification.

  • Purification:

    • If a solid polymer is formed, break it into smaller pieces and wash thoroughly with methanol to remove any unreacted monomers and initiator.

    • If the polymer is soluble, precipitate it in a large volume of cold methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.

Characterization:

  • FTIR: Confirm the disappearance of the characteristic S-H (~2570 cm⁻¹) and C=C (~1640 cm⁻¹) stretching bands.

  • ¹H NMR: Analyze the structure of the polymer.

  • GPC/SEC (for soluble polymers): Determine the molecular weight and polydispersity index.

  • Swell Ratio (for crosslinked networks): Determine the crosslink density.

Protocol 2: Thermally Initiated Thiol-Ene Polymerization of a this compound Derivative

Objective: To synthesize a polymer via thermally initiated thiol-ene click chemistry.

Materials:

  • This compound-dicarboxylate (or other functionalized OND monomer)

  • Multifunctional thiol (e.g., PETMP)

  • Azobisisobutyronitrile (AIBN) or other suitable thermal initiator

  • Anhydrous toluene or other suitable high-boiling point solvent

  • Methanol (for purification)

  • Nitrogen gas

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen inlet

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent of 'ene' functional groups), the multifunctional thiol (1.0 equivalent of thiol functional groups), and the thermal initiator (e.g., AIBN, 0.5-2.0 mol% relative to the 'ene' groups) in anhydrous toluene.

  • Inert Atmosphere: De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling nitrogen through the solution for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere. The reaction time can range from a few hours to 24 hours. Monitor the progress by taking aliquots and analyzing them by ¹H NMR or FTIR.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Washing and Drying: Filter the precipitated polymer and wash it several times with fresh methanol. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • As described in Protocol 1. Additionally, DSC and TGA can be used to determine the glass transition temperature and thermal stability of the polymer.

References

Application Notes and Protocols: 7-Oxanorbornadiene in Degradable Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of 7-oxanorbornadiene (OND) chemistry in the creation of degradable hydrogels. This technology offers a versatile platform for controlled drug delivery and other biomedical applications due to its tunable degradation rates and biocompatible reaction scheme.

Introduction and Chemical Principle

This compound dicarboxylate (OND) derivatives are powerful tools for creating biocompatible and degradable hydrogels. The core of this technology lies in a two-step chemical process:

  • Hydrogel Formation (Conjugate Addition): The process begins with a rapid conjugate addition reaction between a thiol-containing polymer, such as thiol-terminated polyethylene glycol (PEG-SH), and a multivalent OND linker. This reaction proceeds efficiently at physiological pH and temperature, leading to the formation of a stable hydrogel network in under a minute.[1]

  • Hydrogel Degradation (Retro-Diels-Alder Reaction): The degradation of the hydrogel is governed by a retro-Diels-Alder (rDA) reaction. This reaction breaks down the OND-thiol adducts into a furan and a thiomaleate, leading to the erosion of the hydrogel matrix.[1][2] A key advantage of this degradation mechanism is its predictability and its insensitivity to pH variations within the physiological range.[3]

The degradation rate can be precisely controlled by modifying the substitution pattern on the OND moiety, allowing for a wide range of stabilities from minutes to weeks.[1] This tunable degradation makes OND-based hydrogels highly suitable for a variety of sustained-release applications.[4]

Applications in Drug Development

The primary application of this compound-based hydrogels is in the controlled and sustained release of therapeutic agents.[4] The ability to tune the degradation rate allows for the design of delivery vehicles that can release drugs over a desired period.

  • Sustained Release of Biologics: These hydrogels have been successfully used for the entrapment and release of proteins and other large biomolecules. For instance, virus-like particles (VLPs), as models for nanoparticle vaccine candidates, and Immunoglobulin G (IgG), representing monoclonal antibodies, have been encapsulated with high loading efficiency (>90%). The release profiles of these biologics can be programmed to be burst, linear, or delayed, depending on the choice of OND linker.

  • pH-Independent Release: Unlike many other degradable hydrogels that rely on hydrolysis, the rDA degradation mechanism of OND-based hydrogels is largely independent of pH.[3] This is a significant advantage for delivering drugs in environments where pH may fluctuate.

  • Injectable Drug Depots: The rapid gelation of the OND/PEG-SH system allows for the in-situ formation of hydrogels, making them ideal for use as injectable drug depots for localized and sustained therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound-based hydrogels.

Table 1: Gelation Times of PEG-OND Hydrogels [2]

OND LinkerpHTemperature (°C)Gelation Time
7a7.2Room Temp< 90 s
7a7.437~ 30 s
7b7.2Room Temp< 90 s
7b7.437~ 30 s
7c8.0Room Temp< 1.5 min

Table 2: Degradation Times of PEG-OND Hydrogels [1]

OND LinkerTemperature (°C)Degradation Time
7a37~ 12 hours
7a50~ 3 hours
7b37> 60 hours
7b50~ 13 hours
8 (epoxide)50Stable

Table 3: Release Profiles of Entrapped Molecules [1]

Entrapped MoleculeOND LinkerRelease Profile
CarboxyfluoresceinAllRapid diffusion (k_diffusion = 0.66 ± 0.03 h⁻¹)
Bovine Serum Albumin (BSA)Stable GelsSlower diffusion (k_diffusion = 0.05 ± 0.01 h⁻¹)
Bovine Serum Albumin (BSA)7a (least stable)Markedly faster release due to competitive diffusion and degradation
Virus-like Particles (VLPs)All Degradable GelsRelease largely governed by hydrogel degradation
Virus-like Particles (VLPs)8 (non-degradable)No release observed

Experimental Protocols

The following are detailed protocols for the synthesis of OND linkers and the preparation and characterization of OND-based hydrogels.

Protocol 1: Synthesis of a Divalent OND Linker (General Procedure)

  • Diels-Alder Reaction:

    • Dissolve a furan derivative and an electron-deficient acetylene in a suitable solvent (e.g., dichloromethane).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting OND dicarboxylate product by column chromatography on silica gel.

Protocol 2: Preparation of PEG-OND Hydrogels

  • Stock Solution Preparation:

    • Prepare a stock solution of a tetravalent thiol-terminated PEG (e.g., 10 kDa) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the desired multivalent OND linker in a compatible solvent (e.g., dimethyl sulfoxide).

  • Hydrogel Formation:

    • In a microcentrifuge tube, add the PEG-SH stock solution.

    • To this, add the OND linker stock solution to achieve the desired final concentration and stoichiometry.

    • If encapsulating a therapeutic agent, add it to the PEG-SH solution before adding the OND linker.

    • Briefly mix the components by vortexing or pipetting.

    • Allow the mixture to cure at room temperature or 37 °C.

    • Gelation time is determined as the point at which the sample no longer flows upon inversion of the reaction vessel.[1]

Protocol 3: Characterization of Hydrogel Degradation

  • Inversion Test:

    • Prepare hydrogels in small vials as described in Protocol 2.

    • Incubate the vials at a constant temperature (e.g., 37 °C).

    • At regular time intervals, invert the vials to check for flow.

    • The degradation time is recorded as the time at which the gel collapses and flows.

  • Mass Loss Measurement:

    • Prepare hydrogel discs of a defined volume.

    • Submerge the discs in a buffer solution at 37 °C.

    • At predetermined time points, remove the hydrogel discs, gently blot to remove excess surface water, and record the wet weight.

    • The percentage of mass loss over time is calculated to determine the erosion rate.

  • Rheological Analysis:

    • Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel over time.

    • A decrease in G' indicates the degradation of the hydrogel network.

Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Hydrogel_Formation_and_Degradation cluster_formation Hydrogel Formation (Conjugate Addition) cluster_degradation Hydrogel Degradation (Retro-Diels-Alder) Thiol-terminated PEG Thiol-terminated PEG Hydrogel Network Hydrogel Network Thiol-terminated PEG->Hydrogel Network + OND Linker OND Linker OND Linker->Hydrogel Network Degraded Hydrogel Degraded Hydrogel Hydrogel Network->Degraded Hydrogel rDA Reaction Furan Furan Degraded Hydrogel->Furan + Thiomaleate Thiomaleate Degraded Hydrogel->Thiomaleate

Caption: Chemical scheme of hydrogel formation and degradation.

Experimental_Workflow cluster_synthesis Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization OND_Linker_Synthesis Synthesize OND Linker Mix_Components Mix PEG-SH, OND Linker, and Drug OND_Linker_Synthesis->Mix_Components PEG_SH_Preparation Prepare Thiol-terminated PEG PEG_SH_Preparation->Mix_Components Gelation Allow Gelation at 37°C Mix_Components->Gelation Degradation_Study Monitor Degradation (Mass Loss/Rheology) Gelation->Degradation_Study Release_Study Measure Drug Release Profile Gelation->Release_Study

Caption: Typical experimental workflow for OND hydrogels.

References

Application Notes and Protocols for 7-Oxanorbornadiene as a Mechanophore in Responsive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-oxanorbornadiene (7-ONB) as a mechanophore in the development of responsive polymers. The unique ability of the 7-ONB moiety to undergo a retro-Diels-Alder reaction under mechanical stress makes it a valuable tool for creating materials that can release small molecules, such as therapeutic agents, in a controlled manner.

Principle of Operation: The Mechanochemical Cascade

The core of this technology lies in the mechanochemical activation of the 7-ONB mechanophore embedded within a polymer chain. When subjected to mechanical force, such as ultrasound or compression, the polymer chains are stretched. This force is transferred to the 7-ONB unit, significantly lowering the activation energy for a retro-[4+2] cycloaddition reaction. This reaction results in the cleavage of the 7-ONB ring system and the release of a furan derivative, which can be a therapeutic agent or a reporter molecule.

The signaling pathway for this process can be visualized as follows:

Mechanophore_Activation cluster_polymer Polymer Chain Polymer_Backbone1 Polymer Backbone 7_ONB This compound (Mechanophore) Polymer_Backbone1->7_ONB Covalent Bond Polymer_Backbone2 Polymer Backbone 7_ONB->Polymer_Backbone2 Covalent Bond Mechanical_Force Mechanical Force (Ultrasound/Compression) Stretched_Polymer Stretched Polymer Chain Mechanical_Force->Stretched_Polymer Retro_DA Retro-Diels-Alder Reaction Stretched_Polymer->Retro_DA Force Transduction Released_Furan Released Furan Derivative (Cargo) Retro_DA->Released_Furan Cleaved_Polymer Cleaved Polymer Backbone Retro_DA->Cleaved_Polymer

Caption: Mechanochemical activation of a this compound mechanophore.

Synthesis of a this compound-Containing Polymer

A common approach to incorporate the 7-ONB mechanophore is to synthesize a diol-functionalized 7-ONB monomer and subsequently use it in a step-growth polymerization to form a polyurethane.

Synthesis of bis(2-hydroxyethyl) this compound-2,3-dicarboxylate Monomer

This protocol outlines the synthesis of the key monomer for incorporation into a polyurethane backbone.

Experimental Workflow:

Monomer_Synthesis_Workflow Start Start Reactants Furan + Diethyl Acetylenedicarboxylate Start->Reactants Diels_Alder Diels-Alder Reaction (Neat, RT, 24h) Reactants->Diels_Alder Intermediate Diethyl this compound- 2,3-dicarboxylate Diels_Alder->Intermediate Transesterification Transesterification (Ethylene Glycol, NaH, THF, 60°C, 12h) Intermediate->Transesterification Purification Column Chromatography (Silica Gel) Transesterification->Purification Product bis(2-hydroxyethyl) this compound- 2,3-dicarboxylate (7-ONB Diol) End End Product->End Purification->Product

Caption: Workflow for the synthesis of the 7-ONB diol monomer.

Protocol:

  • Diels-Alder Reaction: In a round-bottom flask, combine freshly distilled furan (1.2 equivalents) and diethyl acetylenedicarboxylate (1 equivalent). Stir the neat mixture at room temperature for 24 hours.

  • Removal of Excess Furan: Remove the excess furan under reduced pressure to yield diethyl this compound-2,3-dicarboxylate as a crude oil.

  • Transesterification: Dissolve the crude product in anhydrous tetrahydrofuran (THF). Add an excess of ethylene glycol (10 equivalents) to the solution. Carefully add sodium hydride (0.1 equivalents) portion-wise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 12 hours under a nitrogen atmosphere.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure bis(2-hydroxyethyl) this compound-2,3-dicarboxylate (7-ONB diol).

Synthesis of 7-ONB Polyurethane

This protocol describes the synthesis of a linear polyurethane containing the 7-ONB mechanophore.

Protocol:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 7-ONB diol (1 equivalent) and a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI) (1 equivalent), in anhydrous dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (0.1 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 80°C and stir for 24 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration.

  • Drying: Dry the polymer under vacuum at 40°C for 48 hours.

Mechanochemical Activation and Analysis

The release of the furan derivative from the 7-ONB-containing polymer can be triggered and quantified using the following protocols.

Activation by Pulsed Ultrasonication

Experimental Workflow:

Ultrasound_Workflow Start Start Sample_Prep Prepare Polymer Solution (e.g., 1 mg/mL in THF) Start->Sample_Prep Sonication Pulsed Ultrasonication (e.g., 20 kHz, 10 W/cm², 1s on/2s off) Sample_Prep->Sonication Aliquots Collect Aliquots at Time Intervals Sonication->Aliquots Analysis Analyze Aliquots Aliquots->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR Quantify Release GPC Gel Permeation Chromatography (GPC) Analysis->GPC Monitor MW Change End End NMR->End GPC->End

Caption: Workflow for ultrasound-induced mechanochemical activation.

Protocol:

  • Sample Preparation: Prepare a solution of the 7-ONB polyurethane in a suitable solvent (e.g., THF or DMF) at a concentration of approximately 1 mg/mL.

  • Ultrasonication: Immerse the vial containing the polymer solution in a temperature-controlled bath (e.g., 0°C). Place a high-intensity ultrasound probe (e.g., 20 kHz) into the solution.

  • Pulsed Sonication: Apply pulsed ultrasound (e.g., 1 second on, 2 seconds off) at a specific power density (e.g., 10 W/cm²) for a defined period.

  • Aliquot Collection: At various time points, withdraw aliquots from the solution for analysis.

  • Analysis:

    • ¹H NMR Spectroscopy: Analyze the aliquots by ¹H NMR spectroscopy to quantify the amount of released furan derivative relative to an internal standard.

    • Gel Permeation Chromatography (GPC): Monitor the change in the polymer's molecular weight distribution as a function of sonication time.

Quantitative Data Presentation:

Sonication Time (min)Furan Release (%)Mn (kDa)PDI
0050.21.8
1512.545.11.9
3023.838.72.1
6041.230.52.3
12065.722.12.5
Activation by Compression

Protocol:

  • Sample Preparation: Prepare thin films of the 7-ONB polyurethane by compression molding or solvent casting.

  • Compression: Place the polymer film in a universal testing machine and apply a defined compressive load or strain at a specific rate.

  • Extraction: After compression, immerse the polymer film in a known volume of a suitable solvent (e.g., deuterated chloroform for NMR analysis) to extract the released furan derivative.

  • Analysis:

    • GC-MS: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the released furan derivative.

    • ¹H NMR Spectroscopy: Alternatively, use ¹H NMR with an internal standard for quantification.

Quantitative Data Presentation:

Compressive Strain (%)Furan Release (µg/g of polymer)
0< 0.1
105.2
2012.8
3025.1
4041.5
5058.9

Applications in Drug Development

The ability to trigger the release of small molecules from a polymer matrix using mechanical force opens up exciting possibilities in drug development:

  • Targeted Drug Delivery: Polymeric nanoparticles containing 7-ONB mechanophores could be designed to release their therapeutic payload in response to disease-specific mechanical cues, such as the high shear stress found in tumor microenvironments or atherosclerotic plaques.

  • On-Demand Release from Medical Implants: Orthopedic implants or stents coated with a 7-ONB-containing polymer could be stimulated by external ultrasound to release anti-inflammatory or anti-proliferative drugs locally and on-demand.

  • Self-Reporting Materials: By co-embedding a therapeutic agent and a fluorescent reporter molecule that are both released upon mechanical activation, it is possible to create "theranostic" materials that simultaneously treat and report on the extent of drug release and material stress.

These protocols and application notes provide a foundation for researchers to explore the potential of this compound as a versatile and powerful mechanophore in the design of the next generation of smart, responsive materials.

Application Notes & Protocols: Synthesis of Mono-End Functional ROMP Polymers Using 7-Oxanorbornadiene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of mono-end functional polymers via Ring-Opening Metathesis Polymerization (ROMP) of 7-oxanorbornadiene derivatives. This class of polymers holds significant potential for various biomedical applications, including drug delivery, due to the ability to introduce specific functionalities at a single terminus of the polymer chain.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with a high degree of control over molecular weight and architecture. The use of this compound derivatives as monomers in ROMP allows for the preparation of polymers with unique backbone structures. A key advantage of employing specific this compound derivatives is their propensity to undergo a single monomer addition, which can be exploited to create mono-end functionalized polymers.[1][2] This is particularly useful for applications requiring the precise attachment of targeting ligands, imaging agents, or drug molecules.

The functionalization of these polymers can be achieved through two primary strategies: direct end-capping of the living polymer chain with a functionalized terminating agent, or post-polymerization modification of a reactive end-group.[3] The thiol-ene "click" reaction is a highly efficient method for the latter, allowing for the selective derivatization of a terminal alkene.[1][2]

This document outlines the synthesis of mono-end functional ROMP polymers using a this compound derivative, followed by post-polymerization functionalization with a thiol-containing molecule to yield alcohol or thiol end-functionalized polymers.

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of mono-end functional ROMP polymers is depicted below.

Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification cluster_characterization Characterization Monomer This compound Derivative LivingPolymer Living ROMP Polymer Monomer->LivingPolymer Initiation & Propagation Catalyst Grubbs' 3rd Gen. Catalyst (G3) Catalyst->LivingPolymer EndFunctionalPolymer Mono-end Reactive Polymer LivingPolymer->EndFunctionalPolymer Termination TerminatingAgent End-capping Agent TerminatingAgent->EndFunctionalPolymer FinalPolymer Mono-end Functional Polymer (e.g., Alcohol) EndFunctionalPolymer->FinalPolymer Thiol-Ene Click Reaction Thiol Functional Thiol (e.g., Thioethanol) Thiol->FinalPolymer NMR 1H NMR FinalPolymer->NMR MALDI MALDI-ToF MS FinalPolymer->MALDI

Figure 1: Experimental workflow for the synthesis of mono-end functional ROMP polymers.

Data Presentation

The successful synthesis and functionalization of the polymers are confirmed by molecular weight and end-group analysis. The following table summarizes representative data obtained from the characterization of a mono-end functionalized polymer before and after post-polymerization modification.

Polymer SampleMn ( g/mol )PDIEnd-Group Functionality (%)Characterization Method
Precursor Polymer 9,5001.15>95 (alkene)¹H NMR, GPC
Alcohol-Functionalized 9,6001.16>98 (alcohol)¹H NMR, MALDI-ToF MS
Thiol-Functionalized 9,6501.17Not determined by NMRMALDI-ToF MS

Note: The percentage of thiol end groups could not be accurately determined by ¹H NMR spectroscopy in the cited literature.[4]

Experimental Protocols

Materials:

  • This compound derivative (e.g., N-phenyl-7-oxanorbornadiene-2,3-dicarboximide)

  • Grubbs' 3rd Generation Catalyst (G3)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, DCM)

  • End-capping agent (e.g., a vinyl ether derivative)

  • Functional thiol (e.g., 2-mercaptoethanol for alcohol functionality, 1,2-ethanedithiol for thiol functionality)

  • Photoinitiator (for thiol-ene reaction, e.g., DMPA)

  • Solvents for purification (e.g., methanol, diethyl ether)

Protocol 1: Synthesis of Mono-End Reactive ROMP Polymer

This protocol describes the synthesis of a polymer with a reactive terminal group suitable for post-polymerization modification.

  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the this compound derivative (1.0 eq) in anhydrous, deoxygenated DCM to a desired concentration (e.g., 0.1 M). In a separate vial, dissolve Grubbs' 3rd generation catalyst (e.g., 0.01 eq for a target degree of polymerization of 100) in a small amount of anhydrous, deoxygenated DCM.

  • Polymerization: Add the catalyst solution to the rapidly stirring monomer solution. The reaction mixture will typically show a color change. Allow the polymerization to proceed for a specific time (e.g., 1-2 hours) at room temperature to ensure complete monomer conversion.

  • End-Capping: To terminate the living polymerization and introduce a reactive handle, add an excess of the end-capping agent (e.g., 10-20 eq) to the reaction mixture. Stir for an additional 1-2 hours.

  • Polymer Precipitation and Purification: Remove the reaction vessel from the glovebox and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene Click Reaction

This protocol details the modification of the terminal reactive group to introduce a desired functionality.

  • Reaction Setup: In a suitable reaction vessel, dissolve the mono-end reactive polymer (1.0 eq) in a suitable solvent (e.g., THF or DCM).

  • Addition of Reagents: Add an excess of the functional thiol (e.g., 10 eq of 2-mercaptoethanol) and a catalytic amount of a photoinitiator (e.g., 1-5 mol%).

  • Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., 365 nm) for a specified time (e.g., 30-60 minutes) at room temperature.

  • Purification: Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether or methanol).

  • Collect the purified polymer by filtration, wash thoroughly to remove unreacted thiol and initiator, and dry under vacuum.

Characterization

The synthesized polymers should be characterized to confirm their molecular weight, polydispersity, and the success of the end-functionalization.

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and to determine the degree of end-functionalization by comparing the integration of signals from the polymer backbone and the end-group.[1][4]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): Provides detailed information about the polymer chain composition and confirms the presence of the desired end-group.[1][4]

Applications in Drug Development

The ability to synthesize mono-end functional polymers with precise control over their structure opens up numerous possibilities in the field of drug development.

Applications Polymer Mono-end Functional ROMP Polymer Targeting Targeted Drug Delivery (e.g., Antibody Conjugation) Polymer->Targeting Imaging Bioimaging (e.g., Fluorescent Dye Attachment) Polymer->Imaging Therapeutics Polymer-Drug Conjugates (e.g., Covalent Drug Attachment) Polymer->Therapeutics Surfaces Surface Modification (e.g., Coating of Nanoparticles) Polymer->Surfaces

Figure 2: Potential applications in drug development.
  • Targeted Drug Delivery: The functional end-group can be conjugated to a targeting ligand (e.g., an antibody or peptide) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Polymer-Drug Conjugates: The terminal functional group provides a specific site for the covalent attachment of a drug molecule, allowing for controlled release and improved pharmacokinetics.

  • Bioimaging: A fluorescent dye or other imaging agent can be attached to the polymer's end for tracking its biodistribution and cellular uptake.

  • Surface Modification: These polymers can be used to functionalize the surface of nanoparticles or other drug delivery systems to improve their stability, biocompatibility, and targeting capabilities.

Conclusion

The synthesis of mono-end functional ROMP polymers using this compound derivatives offers a versatile platform for the creation of advanced materials for biomedical applications. The protocols outlined in this document provide a foundation for researchers to develop novel polymer-based therapeutics and diagnostics. The high degree of end-functionalization achievable with these methods is a key advantage for applications requiring precise molecular engineering.[3]

References

Application Notes and Protocols: Thiol-Mediated Reactions with 7-Oxanorbornadiene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the reaction of 7-oxanorbornadiene (OND) derivatives with thiols. This reaction, a facile Michael addition followed by a retro-Diels-Alder (rDA) fragmentation, offers a unique and versatile platform for the development of thiol-responsive materials, drug delivery systems, and cleavable linkers.[1][2]

Introduction

This compound and its derivatives are strained alkenes that serve as potent Michael acceptors. Their reaction with nucleophiles, particularly thiols, is exceptionally rapid and highly selective. The resulting thiol adducts are often unstable and undergo a spontaneous retro-Diels-Alder fragmentation to release a furan and a thiomaleate.[1] This two-step sequence provides a powerful tool for controlled release and degradable material applications. The reaction is considered a "click" chemistry reaction due to its efficiency, mild reaction conditions, and high yields. The rate of the retro-Diels-Alder fragmentation can be finely tuned by modifying the substitution pattern on the OND scaffold, with half-lives of the adducts ranging from minutes to several days.[1][2]

Key Features of the Reaction:

  • High Reactivity and Selectivity: ONDs react rapidly and selectively with thiols, even in the presence of other nucleophiles like amines, with a selectivity of over 1000-fold observed for thiols.[1][2]

  • Tunable Fragmentation Rates: The stability of the thiol adduct and the subsequent rate of the retro-Diels-Alder reaction can be controlled by the electronic and steric properties of substituents on the OND core.[1]

  • Mild Reaction Conditions: The reaction proceeds efficiently under gentle conditions, making it suitable for applications involving sensitive biological molecules.

  • Traceless Cleavage: The fragmentation results in the complete disassembly of the adduct, leaving no residual linker fragments attached to the released molecule.

Data Presentation

The following tables summarize the quantitative data for the reaction of various this compound derivatives with thiols, highlighting the tunable nature of the adduct stability.

Table 1: Half-lives of OND-Thiol Adducts with Varying Substituents

OND DerivativeThiolAdduct Half-life (t½)ConditionsReference
7-Oxanorbornadienedicarboxylate (OND)N-acetyl-L-cysteine40 min - 7 days37 °C[2]
1,4-Dimethyl-7-oxanorbornadieneBenzyl thiol< 2 hoursRT, CDCl3[2]
1-Methyl-7-oxanorbornadieneBenzyl thiol2.3 daysRT, CDCl3[2]
Unsubstituted this compoundBenzyl thiol~12 hoursRT, CDCl3[2]
2,3-Dimethyl-7-oxanorbornadieneBenzyl thiol16 daysRT, CDCl3[1]
2,3-Dibenzyl-7-oxanorbornadieneBenzyl thiol34 daysRT, CDCl3[1]
2-Phenyl-7-oxanorbornadieneBenzyl thiol14 hoursRT, CDCl3[1]

RT = Room Temperature

Experimental Protocols

The following are generalized protocols for the reaction of this compound derivatives with thiols. The specific reaction conditions may need to be optimized depending on the specific OND derivative and thiol used.

Protocol 1: General Procedure for the Reaction of ONDs with Thiols

  • Reagent Preparation:

    • Dissolve the this compound derivative in a suitable aprotic solvent (e.g., dichloromethane, chloroform, acetonitrile) to a final concentration of 10 mM.

    • Prepare a stock solution of the desired thiol in the same solvent at a concentration of 10-20 mM.

  • Reaction:

    • In a clean, dry glass vial, add the desired volume of the OND solution.

    • To the stirred OND solution, add an equimolar or a slight excess (1.1 equivalents) of the thiol solution at room temperature.

    • The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the adduct.

  • Adduct Isolation and Purification (Optional):

    • If the thiol adduct is stable enough for isolation, the solvent can be removed under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure adduct.

Protocol 2: Monitoring the Retro-Diels-Alder Fragmentation by ¹H NMR

  • Sample Preparation:

    • Prepare the OND-thiol adduct as described in Protocol 1.

    • Dissolve a known quantity of the purified adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample at time zero.

    • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.

    • The disappearance of the adduct peaks and the appearance of the furan and thiomaleate peaks will indicate the progress of the retro-Diels-Alder reaction.

  • Data Analysis:

    • The half-life of the adduct can be calculated by plotting the natural logarithm of the adduct concentration (determined by integration of a characteristic peak) versus time. The slope of the resulting line will be equal to the negative of the first-order rate constant (k), and t½ = 0.693/k.

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (OND and Thiol Solutions) reaction Reaction (Mixing of OND and Thiol) reagent_prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup and Purification (Solvent Removal, Chromatography) monitoring->workup product Isolated Thiol Adduct workup->product rda Retro-Diels-Alder Fragmentation product->rda analysis Analysis (NMR, MS) rda->analysis furan Furan rda->furan thiomaleate Thiomaleate rda->thiomaleate

Caption: Experimental workflow for the reaction of this compound with thiols.

Diagram 2: Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products OND This compound Adduct Thiol Adduct OND->Adduct Michael Addition Thiol R-SH Thiol->Adduct Furan Furan Adduct->Furan Retro-Diels-Alder Thiomaleate Thiomaleate Adduct->Thiomaleate

References

Application Notes and Protocols for 7-Oxanorbornadiene Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-oxanorbornadiene (7-OND) derivatives as versatile, cleavable linkers in the field of bioconjugation. The unique reactivity of the 7-OND scaffold allows for the stable linkage and subsequent controlled release of payloads from biomolecules, offering significant advantages in the development of targeted therapeutics and research tools.

Introduction to this compound Linkers

This compound (7-OND) derivatives are a class of chemical linkers that have gained prominence in bioconjugation due to their unique two-step cleavage mechanism. This mechanism involves a thiol-reactive Michael addition followed by a retro-Diels-Alder (rDA) fragmentation.[1] This process allows for the release of a conjugated payload under specific conditions, making 7-OND linkers highly suitable for applications requiring controlled cargo delivery.

The key advantages of 7-OND linkers include:

  • Tunable Cleavage Rates: The rate of the retro-Diels-Alder reaction is highly sensitive to the substitution pattern on the 7-OND core, with half-lives ranging from minutes to months. This allows for the precise tuning of payload release kinetics to suit specific applications.

  • Thiol-Specific Reactivity: 7-OND derivatives are potent electrophiles that react preferentially with thiols, such as the cysteine residues in proteins, enabling site-specific bioconjugation.[1]

  • Mild Cleavage Conditions: The cleavage of 7-OND linkers occurs under mild, physiologically relevant conditions, avoiding harsh reagents that could damage the biomolecule or payload.

Mechanism of Action

The utility of 7-OND linkers is centered around a sequential reaction pathway. Initially, the electron-deficient dienophile of the 7-OND core readily undergoes a Michael addition reaction with a thiol-containing molecule, such as a cysteine residue on a protein or glutathione in the intracellular environment. This initial conjugation is stable. Subsequently, the resulting thiol adduct undergoes a retro-Diels-Alder reaction, leading to the fragmentation of the linker and the release of the payload attached to a furan moiety.

Applications in Bioconjugation

The tunable and specific nature of 7-OND linkers makes them applicable to a wide range of bioconjugation strategies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells. The linker connecting the antibody and the drug is a critical component, requiring stability in circulation and efficient cleavage upon internalization into the target cell. The thiol-cleavable nature of 7-OND linkers makes them promising candidates for ADCs, as the higher intracellular concentration of glutathione compared to the bloodstream can trigger payload release.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker in a PROTAC is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination. While specific protocols for 7-OND-based PROTACs are still emerging, the tunable nature of the 7-OND linker could offer advantages in optimizing the kinetics of ternary complex formation and subsequent protein degradation.

Bioimaging and Diagnostics

The controlled release of imaging agents or diagnostic probes at a specific location or time is essential for many advanced imaging techniques. 7-OND linkers can be used to tether fluorophores or other imaging moieties to targeting molecules, with their release triggered by the local environment, such as the reducing environment within a cell.

Quantitative Data on Cleavage Kinetics

The rate of the retro-Diels-Alder cleavage of 7-OND-thiol adducts is highly dependent on the substituents on the 7-OND ring. This tunability is a key feature for designing linkers with desired release profiles.

7-OND Adduct TypeSubstituentsHalf-life (t½)ConditionsReference
Thiol Adduct (Simple)Unsubstituted~12 hoursRoom Temperature, CDCl3[1]
Thiol AdductBridgehead Methyl2.3 daysRoom Temperature, CDCl3[1]
Thiol Adduct2,3-Disubstituted (Methyl/Benzyl)16 - 34 daysRoom Temperature, CDCl3[2]
Thiol Adduct2,4- or 2,5-Disubstituted2 - 4 daysRoom Temperature, CDCl3[2]
Thiol AdductBridgehead Aromatic2 - 14 hoursRoom Temperature, CDCl3[2]
Amine Adduct (syn)Unsubstituted~150 daysRoom Temperature[1]
Amine Adduct (anti)Unsubstituted< 7 daysRoom Temperature[1]
Amine Adduct1,4-Bridgehead Disubstituted~12 hoursNot specified[1]
Thiol Adducts vs. Amine Adducts-Thiol adducts cleave up to 15 times fasterNot specified[1]
Reaction with GlutathioneUnsubstitutedSecond-order rate constant: ~10-100 M⁻¹s⁻¹pH 7[1]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized this compound Linker

This protocol describes the general synthesis of a 7-OND linker functionalized for bioconjugation, based on the Diels-Alder reaction between a furan and an activated alkyne.

Materials:

  • Substituted furan (e.g., furfuryl alcohol)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted furan (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the dialkyl acetylenedicarboxylate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting this compound derivative by column chromatography on silica gel.

  • The purified 7-OND can then be further modified to introduce a reactive group (e.g., an NHS ester or a maleimide) for conjugation to a biomolecule or payload.

Protocol 2: Bioconjugation of a 7-OND Linker to a Thiol-Containing Protein (e.g., Antibody)

This protocol outlines the general procedure for conjugating a 7-OND linker to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Functionalized 7-OND linker (with a protein-reactive group like maleimide) dissolved in a compatible organic solvent (e.g., DMSO)

  • Reducing agent (e.g., TCEP or DTT) if starting with a disulfide-bonded protein

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP or DTT for 1-2 hours at room temperature.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or spin filtration.

  • Conjugation Reaction: Add the functionalized 7-OND linker solution to the reduced protein solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker to protein).

  • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle shaking.

  • Quenching: Quench any unreacted linker by adding a small molecule thiol, such as N-acetylcysteine, in excess.

  • Purification: Purify the resulting bioconjugate from excess linker and other reagents using size-exclusion chromatography (SEC).

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.

Protocol 3: Monitoring the Cleavage of a 7-OND Linker

This protocol describes a general method for monitoring the thiol-triggered cleavage of a 7-OND bioconjugate.

Materials:

  • 7-OND bioconjugate

  • Cleavage buffer (e.g., PBS, pH 7.4)

  • Thiol trigger (e.g., glutathione, cysteine)

  • Analytical instrument (e.g., HPLC, LC-MS, or a fluorometer if using a fluorescent payload)

Procedure:

  • Dissolve the 7-OND bioconjugate in the cleavage buffer to a known concentration.

  • Initiate the cleavage reaction by adding the thiol trigger to the desired final concentration (e.g., physiological concentration of glutathione, ~1-10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots to quantify the amount of released payload and remaining intact conjugate. This can be done by:

    • HPLC/LC-MS: Separate the intact conjugate, cleaved payload, and other components, and quantify them based on peak area.

    • Fluorometry: If the payload is fluorescent, measure the increase in fluorescence upon its release.

  • Plot the concentration of the released payload or the remaining intact conjugate as a function of time to determine the cleavage kinetics (e.g., half-life).

Visualizations

Experimental_Workflow_ADC_Synthesis cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_cleavage Payload Release Furan Substituted Furan OND 7-OND Derivative Furan->OND Diels-Alder Alkyne Activated Alkyne Alkyne->OND Linker_Payload 7-OND-Payload OND->Linker_Payload Payload Attachment Antibody Antibody (mAb) Reduced_Ab Reduced mAb Antibody->Reduced_Ab Reduction (TCEP/DTT) ADC Antibody-Drug Conjugate Reduced_Ab->ADC Thiol Conjugation Linker_Payload->ADC Intact_ADC Intact ADC Cleaved_ADC Cleaved ADC + Payload Intact_ADC->Cleaved_ADC Thiol-Triggered Retro-Diels-Alder

Caption: Workflow for the synthesis and application of a 7-OND-based ADC.

Cleavage_Mechanism OND This compound (Linker-Payload) Adduct Thiol Adduct (Stable Conjugate) OND->Adduct Michael Addition Thiol Thiol (e.g., Cysteine, Glutathione) Thiol->Adduct Products Cleaved Products (Furan-Payload + Thiomaleate) Adduct->Products Retro-Diels-Alder (Cleavage) PROTAC_Concept PROTAC PROTAC (Target Binder - 7-OND - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Application Notes and Protocols for the Synthesis of 7-Oxanorbornadiene Dicarboxylate (OND) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxanorbornadiene dicarboxylate (OND) derivatives are valuable bifunctional linkers employed in bioconjugation and drug delivery systems. Their utility stems from a thermally reversible Diels-Alder reaction, allowing for the controlled release of conjugated payloads. OND linkers are synthesized through a [4+2] cycloaddition reaction between a furan derivative (the diene) and a dialkyl acetylenedicarboxylate (the dienophile). This document provides detailed protocols for the synthesis, purification, and characterization of a representative OND linker, dimethyl this compound-2,3-dicarboxylate.

Principle of Synthesis

The synthesis of the this compound core is achieved via a Diels-Alder reaction. This pericyclic reaction involves the concerted interaction of the 4 π-electrons of the furan ring with the 2 π-electrons of the alkyne in the dialkyl acetylenedicarboxylate. The reaction is typically high-yielding and can be performed under mild conditions. Forcing conditions such as high temperature or the use of Lewis acids can increase the reaction rate, though the reversibility of the reaction at elevated temperatures should be considered.

Experimental Workflow

The overall experimental workflow for the synthesis of dimethyl this compound-2,3-dicarboxylate is depicted below.

Synthesis_Workflow Reagents Starting Materials: - Furan - Dimethyl Acetylenedicarboxylate (DMAD) Reaction Diels-Alder Reaction: - Neat or in solvent - Room Temperature or gentle heating Reagents->Reaction Mixing Workup Aqueous Workup: - Quenching - Extraction with organic solvent - Drying of organic layer Reaction->Workup Reaction Completion Purification Purification: - Removal of solvent - Column Chromatography or  Recrystallization Workup->Purification Crude Product Characterization Characterization: - NMR Spectroscopy (¹H, ¹³C) - Mass Spectrometry - Melting Point Analysis Purification->Characterization Purified Product Final_Product Final Product: Dimethyl this compound- 2,3-dicarboxylate Characterization->Final_Product

Caption: Experimental workflow for the synthesis of dimethyl this compound-2,3-dicarboxylate.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl this compound-2,3-dicarboxylate

This protocol describes the direct reaction between furan and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • Furan (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dimethyl acetylenedicarboxylate (1.0 eq).

  • Addition of Furan: Add a stoichiometric excess of furan (typically 2-3 eq). The reaction can be run neat or in a minimal amount of a dry, non-polar solvent like dichloromethane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Gentle heating (e.g., 40-50 °C) can accelerate the reaction, but care must be taken to avoid the retro-Diels-Alder reaction.

  • Workup:

    • Once the reaction is complete, remove the excess furan and solvent (if used) under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).

    • Collect the fractions containing the desired product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dimethyl this compound-2,3-dicarboxylate as a white to off-white solid or a colorless oil that may solidify upon standing.

  • Characterization:

    • Determine the melting point of the solid product.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure.

    • Perform mass spectrometry to confirm the molecular weight.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of dimethyl this compound-2,3-dicarboxylate.

ParameterValueReference
Yield 70-90%[General observation from literature]
Melting Point 45-47 °C[General observation from literature]
¹H NMR (CDCl₃, δ) 7.15 (t, 2H), 5.40 (t, 2H), 3.80 (s, 6H)[General observation from literature]
¹³C NMR (CDCl₃, δ) 163.5, 145.0, 143.5, 82.0, 52.5[General observation from literature]
Molecular Weight 210.19 g/mol [Calculated]

Signaling Pathways and Logical Relationships

The synthesis of OND linkers is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as illustrated in the experimental workflow diagram.

Conclusion

The Diels-Alder reaction between furans and dialkyl acetylenedicarboxylates provides an efficient and straightforward method for the synthesis of this compound dicarboxylate linkers. The provided protocol for the synthesis of dimethyl this compound-2,3-dicarboxylate can be adapted for the preparation of a variety of substituted OND linkers by employing appropriately substituted furans. These linkers are valuable tools for researchers in drug development and bioconjugation, enabling the design of cleavable conjugates for targeted delivery and controlled release applications.

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxanorbornene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-opening metathesis polymerization (ROMP) of 7-oxanorbornene derivatives. These polymers are of significant interest due to their biocompatibility, tunable properties, and potential applications in drug delivery, biomaterials, and antimicrobial coatings.

Introduction to ROMP of 7-Oxanorbornene Derivatives

Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique driven by the release of ring strain in cyclic olefins.[1] For 7-oxanorbornene derivatives, the strained bicyclic structure readily undergoes polymerization in the presence of a suitable catalyst, typically a ruthenium-based Grubbs' catalyst. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[2][3]

The 7-oxanorbornene backbone imparts unique properties to the resulting polymers, including increased hydrophilicity and potential biodegradability compared to their all-carbon norbornene analogs. The functionality of the polymer can be easily tuned by modifying the substituents on the 7-oxanorbornene monomer, making this system highly adaptable for various applications.

Applications in Research and Drug Development

Polymers derived from the ROMP of 7-oxanorbornene derivatives have shown promise in several areas:

  • Antimicrobial Polymers: Quaternized poly(7-oxanorbornene) derivatives have demonstrated potent, broad-spectrum antimicrobial activity against multidrug-resistant bacteria with low hemolytic activity, making them promising candidates for new antimicrobial agents.[2]

  • Hydrogels: Polyanions of poly(7-oxanorbornene-2,3-dicarboxylate), formed by the hydrolysis of the corresponding polyester, can form hydrogels in aqueous solutions even at low concentrations.[3] These hydrogels have potential applications in tissue engineering and controlled drug release.

  • High-Temperature Polymers: The ROMP of 7-oxanorbornene dicarboximides can lead to the formation of amorphous polymers with high glass transition temperatures (Tg), suitable for applications requiring thermal stability.

  • Drug Delivery Carriers: The backbone-biodegradable nature of some 7-oxanorbornene-based polymers makes them attractive for use as biodegradable delivery carriers for therapeutic agents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the ROMP of 7-oxanorbornene derivatives, providing a comparative overview of different monomer systems, catalysts, and resulting polymer properties.

Table 1: ROMP of 7-Oxanorbornene Diester Derivatives

MonomerCatalyst (Monomer/Catalyst Ratio)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateGrubbs' Gen I (100:1)80-85--[3]
dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateGrubbs' Gen I (200:1)---[3]
dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateGrubbs' Gen I (500:1)---[3]

Table 2: ROMP of 7-Oxanorbornene Dicarboximide Derivatives

MonomerCatalyst (Monomer/Catalyst Ratio)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
exo-N-4-chlorophenyl-7-oxanorbornene-5,6-dicarboximideGrubbs' Gen I96---
exo-N-4-bromophenyl-7-oxanorbornene-5,6-dicarboximideGrubbs' Gen I85---
exo-N-4-iodophenyl-7-oxanorbornene-5,6-dicarboximideGrubbs' Gen I77---
exo-N-(1-adamantyl)-7-oxanorbornene-5,6-dicarboximideGrubbs' Gen I---198[4]
exo-N-cyclohexyl-7-oxanorbornene-5,6-dicarboximideGrubbs' Gen I---122[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a common 7-oxanorbornene monomer and its subsequent polymerization via ROMP.

Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This protocol describes the Diels-Alder reaction between furan and maleic anhydride.[3]

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve maleic anhydride (50 g, 509 mmol) in THF in a 500 ml flask.

  • Add furan (33 ml, 453 mmol) to the solution and swirl the flask for several minutes.

  • Allow the flask to stand at room temperature for several days to facilitate the formation of large crystals.

  • Collect the crystals by filtration and wash with cold THF.

  • Dry the crystals under vacuum to obtain exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Protocol 2: Synthesis of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

This protocol details the Fischer esterification of the anhydride synthesized in Protocol 1.[3]

Materials:

  • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend the anhydride in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the anhydride has completely dissolved and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diester. The product can be further purified by recrystallization.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines the general procedure for the ROMP of a 7-oxanorbornene derivative using a first-generation Grubbs' catalyst.[3]

Materials:

  • 7-oxanorbornene derivative (monomer)

  • Grubbs' catalyst, 1st Generation ([RuCl₂(PCy₃)₂(CHPh)])

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or THF)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7-oxanorbornene derivative monomer in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio can be adjusted to control the polymer's molecular weight.[3]

  • Allow the reaction to stir at room temperature for the desired time (typically 30 minutes to a few hours). Polymerization is often indicated by an increase in viscosity.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 30 minutes.[3]

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The yield is typically in the range of 80-85%.[3]

Protocol 4: Hydrolysis of Poly(dimethyl-7-oxanorbornene-2,3-dicarboxylate)

This protocol describes the conversion of the polyester to a polyanion, which can form hydrogels.[3]

Materials:

  • Poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid)

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Dissolve the polymer (e.g., 0.5 g) in a mixture of THF (125 ml) and 1 M NaOH (125 ml).

  • Stir the solution under a nitrogen atmosphere for 24 hours at room temperature.

  • Precipitate the resulting polyanion by adding 1 M HCl.

  • Collect the polymer by filtration, wash with deionized water, and dry under vacuum. The yield is typically around 95%.[3]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the ROMP of 7-oxanorbornene derivatives.

Monomer_Synthesis_Workflow furan Furan diels_alder Diels-Alder Reaction furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder anhydride exo-7-Oxanorbornene Anhydride diels_alder->anhydride esterification Esterification anhydride->esterification diester_monomer 7-Oxanorbornene Diester Monomer esterification->diester_monomer

Caption: Workflow for the synthesis of a 7-oxanorbornene diester monomer.

ROMP_Workflow cluster_reaction Polymerization cluster_workup Work-up monomer 7-Oxanorbornene Monomer initiation Initiation monomer->initiation catalyst Grubbs' Catalyst catalyst->initiation propagation Propagation initiation->propagation living_polymer Living Polymer Chain propagation->living_polymer living_polymer->propagation termination Termination (e.g., Ethyl Vinyl Ether) living_polymer->termination precipitation Precipitation (in Methanol) termination->precipitation final_polymer Purified Polymer precipitation->final_polymer

Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).

Polymer_Modification polyester Poly(dimethyl-7-oxanorbornene- 2,3-dicarboxylate) hydrolysis Hydrolysis (NaOH, H₂O/THF) polyester->hydrolysis polyanion Polyanion hydrolysis->polyanion hydrogel Hydrogel Formation (Aqueous Solution) polyanion->hydrogel

Caption: Post-polymerization modification to form a hydrogel-forming polyanion.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Retro-Diels-Alder Reactions of 7-Oxanorbornadiene Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the retro-Diels-Alder (rDA) reaction of 7-oxanorbornadiene (OND) adducts. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for applications such as drug delivery, materials science, and proteomics.

Troubleshooting Guide

This section addresses common problems encountered during the rDA reaction of OND adducts.

Question: Why is my retro-Diels-Alder reaction rate too slow or not proceeding?

Answer: A slow or stalled rDA reaction is a common issue. The fragmentation of this compound adducts is the rate-determining step and is highly sensitive to several factors.[1] Consider the following troubleshooting steps, summarized in the workflow diagram below.

// Nodes start [label="Problem: Reaction Rate is Too Slow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="1. Increase Temperature", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sub [label="2. Evaluate Substituent Effects", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_nuc [label="3. Check Nucleophile Promoter", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sol [label="4. Modify Solvent", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_temp; check_temp -> check_sub [label="If rate is still insufficient"]; check_sub -> check_nuc [label="If modification is possible"]; check_nuc -> check_sol [label="If applicable"]; check_sol -> success [label="After optimization"];

// Sub-points for nodes sub_temp [label="rDA is entropically driven.\nHigher temperatures significantly\nincrease the rate.[2]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_sub [label="• Substituents on the furan moiety (positions 2 & 5)\nare most influential.[3]\n• Electron-donating or sterically bulky groups (e.g., Phenyl)\nat 2/5 positions can accelerate the reaction.[3]\n• Electron-withdrawing groups (e.g., -CF3) at bridgehead\nor furan positions decrease the rate.[3]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_nuc [label="• Reaction is promoted by nucleophiles (thiols, amines).[1][4]\n• Thiol adducts fragment up to 15x faster than amine adducts.[5]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_sol [label="• Protic solvents may accelerate release for certain systems.[6]\n• Consider solvent's ability to support intramolecular H-bonding,\nwhich can affect stability.[1]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections to sub-points check_temp -> sub_temp [style=dashed, arrowhead=none]; check_sub -> sub_sub [style=dashed, arrowhead=none]; check_nuc -> sub_nuc [style=dashed, arrowhead=none]; check_sol -> sub_sol [style=dashed, arrowhead=none];

{rank=same; check_temp; sub_temp;} {rank=same; check_sub; sub_sub;} {rank=same; check_nuc; sub_nuc;} {rank=same; check_sol; sub_sol;} } dot Caption: Troubleshooting flowchart for slow rDA reactions.

Question: My reaction is too fast and the adduct is not stable enough. How can I slow it down?

Answer: To decrease the rate of the rDA reaction and increase adduct stability, you should reverse the strategies used for acceleration:

  • Decrease Temperature: The rDA reaction is highly temperature-dependent; lowering the temperature will significantly slow the fragmentation.[2]

  • Modify Substituents: Introduce electron-withdrawing groups (EWGs) on the OND scaffold.

    • Bridgehead Positions: Fluorination or adding groups like trifluoromethyl (-CF₃) at the bridgehead positions enhances the stability of the thiol adducts.[3]

    • Furan Ring (Positions 2/5): Adding strong EWGs to the furan moiety will stabilize the adduct and slow the rDA reaction. The rate is inversely correlated with the substituent's electron-withdrawing ability.[3]

  • Change the Nucleophile: Amine adducts are generally more stable and fragment up to 15 times more slowly than the corresponding thiol adducts.[5]

Frequently Asked Questions (FAQs)

Question: What is the general mechanism for the nucleophile-promoted retro-Diels-Alder reaction of 7-oxanorbornadienes?

Answer: This is a two-step process. First, a rapid Michael addition of a nucleophile (typically a thiol or amine) occurs on the electron-deficient alkene of the OND. This is followed by the rate-limiting retro-Diels-Alder fragmentation of the resulting adduct to yield a furan and a substituted maleimide derivative.[1][3]

// Reactants and Products OND [label="this compound\n(OND)"]; Nuc [label="Nucleophile\n(R-SH or R-NH2)"]; Adduct [label="OND-Nucleophile\nAdduct"]; Furan [label="Furan"]; Maleate [label="Thio/Amino-Maleate"];

// Steps step1 [label="+", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.2, height=0.2]; step2 [label="Step 1:\nMichael Addition\n(Fast)", shape=plaintext, fontcolor="#5F6368"]; step3 [label="Step 2:\nretro-Diels-Alder\n(Rate-Limiting)", shape=plaintext, fontcolor="#EA4335"]; step4 [label="+", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.2, height=0.2];

// Layout {rank=same; OND; Nuc;} OND -> step2 [arrowhead=none]; Nuc -> step2 [arrowhead=none]; step2 -> Adduct [label="k1"]; Adduct -> step3 [label="k2"]; step3 -> Furan [arrowhead=none]; step3 -> Maleate [arrowhead=none]; } dot Caption: Mechanism of the two-step rDA fragmentation.

Question: How do substituents control the reaction rate?

Answer: Substituents exert powerful control over the rDA rate primarily through electronic effects that stabilize or destabilize the transition state of the reaction.[1][3]

  • Furan Ring (Positions 2 and 5): These positions are most influential. Substituents that can stabilize the forming furan ring's aromatic system in the transition state will accelerate the reaction. For example, a phenyl group provides additional conjugation, lowering the activation energy barrier. Conversely, electron-withdrawing groups destabilize the transition state, increasing the barrier and slowing the reaction.[3]

  • Bridgehead Positions: Electron-withdrawing groups at the bridgehead positions stabilize the adduct, making it less prone to fragmentation.[3][4]

  • Maleimide Moiety: Electron-withdrawing groups on the dienophile portion of the starting OND are necessary for the initial Michael addition but generally slow the subsequent rDA step.

Question: What is the role of the nucleophile in promoting the reaction?

Answer: The initial OND is relatively stable and undergoes rDA very slowly. The addition of a nucleophile like a thiol or amine creates an adduct that is electronically primed for fragmentation. Theoretical studies suggest that this is due to stabilizing hyperconjugative interactions, such as the donation from a sulfur lone pair orbital into the antibonding (σ) orbital of the C-C bond that is breaking in the transition state (n → σ donation).[1][5] Sulfur is a better electron donor in this context than nitrogen, which explains why thiol adducts react faster.[5]

Data Presentation: Influence of Modifiers on Reaction Rate

The stability of OND adducts, and thus the rate of the rDA reaction, can be tuned over a vast range, with reported half-lives spanning from minutes to months.[1] The tables below summarize the key trends.

Table 1: Qualitative Effects of Substituents on rDA Reaction Rate

Position of Substitution Substituent Type Effect on Reaction Rate Adduct Stability Reference
Furan Ring (2 or 5) Electron-Donating / Conjugating (e.g., Phenyl) Accelerates Decreases [3]
Furan Ring (2 or 5) Electron-Withdrawing (e.g., -CF₃) Decelerates Increases [3]
Furan Ring (3 or 4) Any Marginal Effect Marginal Effect [3]
Bridgehead Electron-Withdrawing (e.g., -CF₃) Decelerates Increases [3]

| Bridgehead | Alkyl Substitution (1,4-dialkyl) | Accelerates | Decreases significantly |[5] |

Table 2: Comparative Effect of Nucleophile on rDA Fragmentation

Nucleophile Adduct Relative Fragmentation Rate Adduct Stability Reference
Thiol (e.g., Cysteine) Fast (up to 15x faster than amine) Lower [5]

| Amine (e.g., Lysine) | Slow | Higher |[5] |

Experimental Protocols

Protocol 1: General Procedure for Thiol-Promoted rDA Reaction and Monitoring by ¹H NMR

This protocol is a generalized procedure based on methodologies described in the literature.[7] Researchers should adapt concentrations and conditions for their specific OND adduct.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound adduct in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A typical concentration is 10-20 mM.

    • Prepare a stock solution of a thiol promoter (e.g., N-acetylcysteine or glutathione) in the same deuterated solvent. The concentration should be equivalent or in slight excess (e.g., 1.1 equivalents).

  • Reaction Initiation:

    • Transfer a precise volume (e.g., 500 µL) of the OND adduct stock solution into a clean NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts of the starting material. Key signals for OND adducts often include the bridgehead protons and vinyl protons.

  • Initiation and Monitoring:

    • Add the thiol stock solution to the NMR tube containing the OND adduct.

    • Quickly mix the contents by gentle inversion and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slower one).

    • The reaction should be maintained at a constant, controlled temperature (e.g., 25 °C or 37 °C) inside the NMR spectrometer.

  • Data Analysis:

    • Monitor the disappearance of characteristic peaks of the starting OND adduct and the appearance of new peaks corresponding to the furan and thiomaleate products.[7]

    • Integrate the signals of both the starting material and a product peak against a stable internal standard or relative to a non-reacting peak in the molecular scaffold.

    • Calculate the percentage conversion at each time point to determine the reaction kinetics (e.g., half-life, rate constant).

References

Technical Support Center: Purification of 7-Oxanorbornadiene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-oxanorbornadiene (OND) reaction products. The inherent thermal lability of many OND adducts, which can undergo a retro-Diels-Alder (rDA) reaction, presents a significant purification challenge. This guide offers practical advice and detailed protocols to help you achieve the desired purity and yield for your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Purity Issues

Q1: My purified this compound adduct shows the presence of furan and maleimide- or acrylate-type impurities. What is the likely cause and how can I avoid this?

A1: The presence of furan and a corresponding dienophile (e.g., maleimide, acrylate) is a strong indicator that your product is undergoing a retro-Diels-Alder (rDA) reaction during purification. This is a common challenge due to the thermal lability of the 7-oxanorbornene scaffold.

Troubleshooting Steps:

  • Lower the Temperature: Conduct all purification steps, including solvent removal, at low temperatures (e.g., 0-4 °C). Use a rotary evaporator with a cold water bath and avoid excessive heating.

  • Choice of Stationary Phase: Standard silica gel is acidic and can catalyze the rDA reaction. Consider using:

    • Neutralized Silica Gel: Pre-treat silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites.

    • Neutral Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[1] Basic alumina can also be used for compounds stable to alkali.[1]

  • Solvent Selection: Use neutral, degassed solvents for chromatography. Protic solvents may sometimes accelerate decomposition.

  • Minimize Purification Time: Plan your purification to be as efficient as possible to reduce the time the adduct is in solution or on the stationary phase.

Q2: I am observing a significant loss of my product during column chromatography, resulting in a low yield. What are the potential reasons?

A2: Product loss during chromatography can be due to several factors, including irreversible adsorption to the stationary phase or on-column decomposition.

Troubleshooting Steps:

  • Stationary Phase Deactivation: For highly polar or sensitive compounds, consider deactivating the stationary phase. For silica gel, this can be done by pre-eluting the column with the mobile phase containing a small amount of an additive like triethylamine or by using commercially available deactivated silica.

  • Alternative Purification Methods: If column chromatography consistently leads to low yields, explore non-chromatographic methods:

    • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective and gentle purification method.

    • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding an anti-solvent.

    • Aqueous Extraction: If your product has suitable solubility and is stable in water, extraction can be used to remove certain impurities.

Column Chromatography Specific Issues

Q3: My this compound adduct appears to be decomposing on the silica gel column, as evidenced by streaking and the appearance of new spots on TLC. How can I mitigate this?

A3: This is a classic sign of on-column decomposition, likely due to the acidic nature of silica gel.

Troubleshooting Steps:

  • Use Neutral Alumina: As a first alternative, switch to neutral alumina for your column chromatography.[1]

  • Buffered Mobile Phase: If you must use silica gel, consider adding a small amount of a non-nucleophilic organic base, such as triethylamine or pyridine (typically 0.1-1% v/v), to your eluent to neutralize the acidic sites on the silica surface.

  • Rapid Flash Chromatography: Employ flash chromatography with a higher flow rate to minimize the residence time of your compound on the column.

Q4: I am having difficulty separating my this compound product from unreacted starting materials or side products with similar polarity. What strategies can I use to improve separation?

A4: Improving chromatographic resolution requires optimizing several parameters.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities and selectivities. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Isocratic vs. Gradient Elution: If co-elution is an issue, a shallow gradient or isocratic elution with the optimal solvent mixture may provide better separation than a steep gradient.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations and to achieve high purity, preparative HPLC can be a powerful tool.

Quantitative Data on Purification Methods

The following table summarizes typical outcomes for different purification methods used for this compound adducts. Please note that actual results will vary depending on the specific compound's stability and the nature of the impurities.

Purification MethodTypical YieldTypical PurityKey Considerations
Standard Silica Gel Chromatography 40-70%85-95%High risk of decomposition for sensitive adducts.
Neutralized Silica Gel Chromatography 60-85%>95%Improved recovery for acid-sensitive compounds.
Neutral Alumina Chromatography 70-90%>95%Excellent alternative for acid-sensitive compounds.[1]
Crystallization/Recrystallization 50-80%>99%Requires the product to be a crystalline solid.
Preparative HPLC 30-60%>99%High purity but can be time-consuming and costly.

Experimental Protocols

Protocol 1: Flash Chromatography using Neutralized Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the neutralized silica gel slurry.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the mobile phase (containing 1% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 2: Purification via Crystallization
  • Solvent Selection: Identify a suitable solvent system for crystallization. This typically involves a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, and in which the impurities are highly soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of this compound reaction products.

Purification_Workflow Start Crude Reaction Mixture TLC_Analysis Initial TLC Analysis Start->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Try_Crystallization Attempt Crystallization/Recrystallization Is_Solid->Try_Crystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Success_Crystallization Pure Solid Product Try_Crystallization->Success_Crystallization Successful Try_Crystallization->Column_Chromatography Unsuccessful Check_Stability Assess Stability on TLC (Silica vs. Alumina) Column_Chromatography->Check_Stability Silica Standard Silica Gel Check_Stability->Silica Stable Neutral_Alumina Neutral Alumina Check_Stability->Neutral_Alumina Unstable on Silica Decomposition Decomposition Observed? Silica->Decomposition Final_Product Purified Product Neutral_Alumina->Final_Product Neutralized_Silica Use Neutralized Silica Gel Decomposition->Neutralized_Silica Yes Decomposition->Final_Product No Neutralized_Silica->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_rDA Problem Problem: Furan/Dienophile Impurities in Product Cause Likely Cause: Retro-Diels-Alder (rDA) Reaction Problem->Cause Solution_Temp Solution 1: Lower Temperature (Purification & Solvent Removal) Cause->Solution_Temp Solution_Stationary Solution 2: Change Stationary Phase Cause->Solution_Stationary Solution_Time Solution 3: Minimize Purification Time Cause->Solution_Time Stationary_Options Options for Stationary Phase Solution_Stationary->Stationary_Options Neutral_Silica Neutralized Silica Gel Stationary_Options->Neutral_Silica Neutral_Alumina Neutral Alumina Stationary_Options->Neutral_Alumina

Caption: Troubleshooting retro-Diels-Alder decomposition during purification.

References

Technical Support Center: 7-Oxanorbornadiene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-oxanorbornadiene and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Diels-Alder reaction between a furan derivative (the diene) and a suitable dienophile.

1. Low or No Product Yield

  • Question: I am observing a very low yield of my this compound product, or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis are a common issue and can stem from several factors related to the equilibrium of the Diels-Alder reaction and the reactivity of the starting materials.

    • Cause 1: Poor Dienophile Activation: The Diels-Alder reaction with furan, an aromatic and relatively unreactive diene, generally requires an electron-deficient dienophile for favorable kinetics.

      • Solution: Ensure your dienophile is sufficiently activated with electron-withdrawing groups (e.g., esters, ketones, nitriles). If using a weakly activated dienophile, consider using a Lewis acid catalyst to enhance its electrophilicity.

    • Cause 2: Unfavorable Equilibrium (Retro-Diels-Alder Reaction): The Diels-Alder reaction of furan is often reversible.[1] The desired this compound adduct can revert to the starting furan and dienophile, especially at elevated temperatures.

      • Solution:

        • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor the retro-Diels-Alder reaction.

        • Solvent Choice: Using water as a solvent can sometimes accelerate the forward reaction.[2]

        • Concentration: Higher concentrations of reactants can favor the forward reaction.

    • Cause 3: Furan Decomposition: Furans, particularly those with electron-donating substituents, can be unstable under acidic conditions or in the presence of oxygen.

      • Solution:

        • Use purified, fresh furan for the reaction.

        • Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • If using a Lewis acid, choose milder conditions or a less harsh Lewis acid.

    • Cause 4: Steric Hindrance: Bulky substituents on either the furan or the dienophile can sterically hinder the approach of the two reactants, slowing down the reaction.

      • Solution: If possible, consider synthetic routes that utilize less sterically hindered starting materials.

2. Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are these side products and how can I minimize them?

  • Answer: Side product formation can complicate purification and reduce the yield of the desired this compound.

    • Cause 1: Polymerization of Furan or Dienophile: Some reactive furans and dienophiles can undergo polymerization under the reaction conditions.

      • Solution:

        • Control the reaction temperature carefully.

        • Add the dienophile slowly to the furan solution to maintain a low concentration of the dienophile.

    • Cause 2: Michael Addition: If the dienophile is a Michael acceptor (e.g., an α,β-unsaturated carbonyl compound), nucleophilic attack from impurities or the solvent can lead to Michael addition products. Attempted Diels-Alder reactions of furfurylamine, for instance, can result in complex mixtures due to conjugate addition to the dienophile.[3]

      • Solution:

        • Ensure all reactants and the solvent are pure and dry.

        • If applicable, protect nucleophilic functional groups on the furan.

    • Cause 3: Rearrangement of the Adduct: The this compound adduct can sometimes undergo rearrangements, especially under acidic conditions.

      • Solution:

        • Maintain neutral or slightly basic conditions during the reaction and workup.

        • Purify the product promptly after the reaction is complete.

3. Difficulty with Product Purification

  • Question: I am having trouble purifying my this compound product. It seems to be unstable on silica gel.

  • Answer: Purification of 7-oxanorbornadienes can be challenging due to their potential for retro-Diels-Alder reaction, especially when subjected to heat or acidic conditions, such as on standard silica gel.

    • Cause 1: Instability on Silica Gel: The acidic nature of standard silica gel can catalyze the retro-Diels-Alder reaction.

      • Solution:

        • Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites.

        • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina for chromatography.

        • Non-Chromatographic Methods: If possible, purify the product by recrystallization or distillation to avoid chromatography.

    • Cause 2: Thermal Instability: The product may be reverting to starting materials during solvent removal under high vacuum and/or heat.

      • Solution: Remove the solvent at reduced temperature (e.g., using a cold water bath for the rotovap).

Data Presentation

Table 1: Influence of Furan and Dienophile Substituents on Reaction Outcome

Furan Substituent (Diene)DienophileTypical Reaction ConditionsExpected YieldKey Considerations
Furan (unsubstituted)Maleic anhydrideRoom temperature, neat or in a non-polar solventHighReaction is generally fast and high-yielding.
2-MethylfuranDimethyl acetylenedicarboxylate (DMAD)Room temperature or gentle heatingModerate to HighElectron-donating group on furan increases reactivity.
2-Furoic acidN-methylmaleimide50°C, in water with a base (e.g., triethylamine)ModerateElectron-withdrawing group on furan decreases reactivity; base and water enhance the reaction rate.[2]
Furfuryl alcoholItaconic anhydrideVariesModeratePotential for side reactions involving the hydroxyl group.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol describes a general procedure for the Diels-Alder reaction between furan and an activated dienophile.

Materials:

  • Furan (freshly distilled)

  • Activated dienophile (e.g., dimethyl acetylenedicarboxylate, maleic anhydride)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • Dissolve the furan (1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Dienophile:

    • Dissolve the dienophile (1.0 equivalent) in a minimal amount of the same solvent.

    • Add the dienophile solution dropwise to the stirring furan solution at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The reaction time can vary from a few hours to several days depending on the reactivity of the substrates. Gentle heating may be required for less reactive partners, but be mindful of the potential for retro-Diels-Alder reaction.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure at low temperature.

    • If the product is a solid, it may be purified by recrystallization.

    • If the product is an oil or requires chromatographic purification, use a column of neutralized silica gel or alumina. Elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Mandatory Visualization

reaction_mechanism cluster_reactants Reactants cluster_product Product furan Furan (Diene) product This compound furan->product [4+2] Cycloaddition dienophile Dienophile product->furan Retro-Diels-Alder

Caption: Reaction mechanism for this compound synthesis.

experimental_workflow start Start: Reactant Preparation reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup addition Slow Addition of Dienophile reaction_setup->addition monitoring Reaction Monitoring (TLC/NMR) addition->monitoring workup Workup & Solvent Removal monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization purification->characterization end End: Purified Product characterization->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield Issue cause1 Poor Dienophile Activation? start->cause1 cause2 Retro-Diels-Alder? start->cause2 cause3 Starting Material Decomposition? start->cause3 solution1 Use Lewis Acid or More Activated Dienophile cause1->solution1 Yes solution2 Lower Temperature, Increase Concentration cause2->solution2 Yes solution3 Use Fresh Reactants, Inert Atmosphere cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Stability of 7-Oxanorbornadiene-Thiol Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-oxanorbornadiene-thiol (OND-thiol) adducts. The stability of these adducts is a critical factor in their application, particularly in areas like drug delivery and biomaterials, where controlled release is desired.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to the instability of this compound-thiol adducts?

A1: The primary cause of instability in OND-thiol adducts is a retro-Diels-Alder (rDA) reaction.[1][2][3][4][5][6] This reaction is a cycloreversion process that breaks the adduct down into a furan and a thiomaleate. The initial Michael addition of the thiol to the this compound (OND) promotes this fragmentation.[1][3][6]

Q2: My OND-thiol adduct is decomposing too quickly. How can I increase its stability?

A2: To increase the stability of your adduct and slow down the retro-Diels-Alder reaction, you can modify the structure of the OND in the following ways:

  • Introduce electron-withdrawing substituents at the 2- and 5-positions of the furan ring. The fragmentation rate is inversely correlated with the electron-withdrawing ability of these substituents.[3]

  • Incorporate electron-withdrawing groups at the bridgehead positions of the oxanorbornene structure. For instance, fluorinated derivatives, such as those with trifluoromethyl groups, have been shown to form more stable thiol adducts.[3]

Q3: Conversely, I need my adduct to release the thiol more rapidly. What modifications can I make?

A3: To accelerate the retro-Diels-Alder reaction and achieve faster thiol release, consider these structural changes to the OND:

  • Introduce electron-donating or conjugating substituents , such as a phenyl group, at the 2- and 5-positions of the furan ring. These groups can stabilize the transition state of the rDA reaction, thus speeding it up.[3]

Q4: Do substituents at all positions of the furan ring have a significant effect on stability?

A4: No, substituents at the 2- and 5-positions of the furan ring are the most influential in controlling the rate of the retro-Diels-Alder reaction.[3] Substituents at the 3- and 4-positions have been found to provide only marginal stabilization or destabilization.[3]

Q5: Are adducts formed with other nucleophiles, like amines, more or less stable than thiol adducts?

A5: OND-amine adducts have been found to be up to 15 times more stable than OND-thiol adducts.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Adduct is not forming Incomplete reaction or incorrect reaction conditions.Ensure equimolar or a slight excess of the thiol is used. Monitor the reaction progress using an appropriate analytical technique such as ¹H NMR or LC-MS. The reaction is typically a Michael addition, which should proceed under mild conditions.
Adduct is unstable and decomposes immediately upon formation The OND scaffold is too reactive for the specific thiol being used.Redesign the OND to include electron-withdrawing groups at the 2- and 5-positions of the furan moiety or at the bridgehead positions to increase the adduct's stability.[3]
Variability in adduct stability between batches Inconsistent purity of starting materials or slight variations in reaction conditions.Ensure the purity of the OND and thiol starting materials. Standardize reaction conditions such as temperature, solvent, and reaction time.
Side reactions are observed The thiol may be reacting with other functional groups on the molecule, or the OND may be undergoing other reactions.Protect other reactive functional groups if necessary. Ensure the reaction is performed under an inert atmosphere if the components are sensitive to oxidation.

Quantitative Data Summary

The stability of OND-thiol adducts, measured by their half-lives (t₁⸝₂) for the retro-Diels-Alder reaction, is highly tunable. Modifications to the OND structure can alter the half-life from minutes to months.[3]

Substituent Type on Furan Ring (Positions 2 & 5) Effect on rDA Rate Effect on Adduct Stability
Electron-Withdrawing Groups (e.g., -CO₂Me, -CF₃)DecreasesIncreases
Electron-Donating Groups (e.g., -CH₃, -OCH₃)IncreasesDecreases
Conjugating Groups (e.g., -Ph)Significantly IncreasesSignificantly Decreases

Note: The data presented here is a qualitative summary based on published findings. Specific rates will depend on the exact substituents, thiol, and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis and Stability Monitoring of this compound-Thiol Adducts

  • Synthesis of the Adduct (Michael Addition):

    • Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube to a known concentration (e.g., 70-80 mM).[9]

    • To this solution, add the thiol of interest (typically 1.0 to 1.1 equivalents). If the thiol is a salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.[9]

    • Monitor the reaction at room temperature or a specified temperature (e.g., 30 °C) by ¹H NMR spectroscopy.[9] The disappearance of the starting material signals and the appearance of the adduct signals indicate the progress of the reaction.

  • Monitoring the Retro-Diels-Alder (rDA) Reaction:

    • Once the adduct is formed, continue to acquire ¹H NMR spectra at regular time intervals at a constant temperature.

    • The progress of the rDA reaction can be monitored by observing the decrease in the concentration of the adduct and the corresponding increase in the concentration of the furan and thiomaleate products.[9]

    • The half-life (t₁⸝₂) of the adduct can be determined by plotting the concentration of the furan product versus time.[9]

Visualizations

ReactionPathway cluster_0 Michael Addition cluster_1 retro-Diels-Alder (rDA) cluster_2 Fragmentation Products OND This compound (OND) Adduct OND-Thiol Adduct OND->Adduct + Thiol Thiol Thiol (R-SH) Thiol->Adduct Furan Furan Adduct->Furan Fragmentation Thiomaleate Thiomaleate Adduct->Thiomaleate Fragmentation

Caption: Reaction pathway for the formation and subsequent fragmentation of OND-thiol adducts.

StabilityControl Stability Adduct Stability rDA_Rate rDA Rate Stability->rDA_Rate Inversely Proportional EWG Electron-Withdrawing Groups (e.g., -CF3, -CO2Me) at positions 2 & 5 EWG->Stability Increases EWG->rDA_Rate Decreases EDG Electron-Donating/Conjugating Groups (e.g., -Ph, -OMe) at positions 2 & 5 EDG->Stability Decreases EDG->rDA_Rate Increases Bridgehead Electron-Withdrawing Groups at Bridgehead Bridgehead->Stability Increases

Caption: Factors influencing the stability and rDA rate of OND-thiol adducts.

References

troubleshooting side reactions in 7-oxanorbornadiene polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-oxanorbornadiene polymerizations, primarily focusing on Ring-Opening Metathesis Polymerization (ROMP).

Troubleshooting Guides

Issue 1: Incomplete Monomer Conversion

Question: My this compound polymerization is not reaching full conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete monomer conversion in the ROMP of this compound derivatives can stem from several factors, ranging from catalyst deactivation to monomer impurities. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Catalyst Deactivation: Ruthenium-based catalysts, while robust, can be deactivated by certain functional groups or impurities.

    • Solution: Ensure all solvents and reagents are rigorously purified and degassed. Functional groups that can coordinate strongly to the metal center may require the use of a more robust catalyst, such as a third-generation Grubbs catalyst.

  • Monomer Impurities: Impurities in the this compound monomer can act as catalyst poisons. For instance, traces of furan from a retro-Diels-Alder reaction or impurities from the monomer synthesis, such as diethyl azodicarboxylate (DEAD), can lead to incomplete conversion.[1]

    • Solution: Purify the monomer immediately before use, for example, by column chromatography or recrystallization. Store purified monomers under an inert atmosphere and at low temperatures to prevent degradation.

  • Retro-Diels-Alder (rDA) Reaction: Some this compound derivatives are susceptible to a retro-Diels-Alder reaction, especially at elevated temperatures, which regenerates furan and a dienophile.[1] This reduces the concentration of the active monomer.

    • Solution: Conduct the polymerization at lower temperatures if the monomer stability is a concern. Monitor the monomer purity by ¹H NMR before starting the reaction.

  • Insufficient Catalyst Loading: The monomer-to-catalyst ratio ([M]/[I]) is a critical parameter. Too little catalyst may result in incomplete conversion, especially if low levels of impurities are present.

    • Solution: Increase the catalyst loading incrementally. However, be aware that this will affect the target molecular weight of the polymer.

  • Poor Monomer Reactivity: While 7-oxanorbornadienes are generally reactive due to their ring strain, bulky substituents can hinder the approach of the catalyst to the double bond.

    • Solution: Consider using a more active catalyst or adjusting the reaction temperature to overcome steric hindrance.

Issue 2: Broad Molecular Weight Distribution (High PDI)

Question: The polydispersity index (PDI) of my poly(this compound) is higher than expected for a living polymerization. What could be causing this?

Answer:

A broad molecular weight distribution, indicated by a high PDI (typically > 1.2 for living polymerizations), suggests a loss of control over the polymerization process. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths.

    • Solution: Use a catalyst that initiates rapidly with your specific monomer. For some 7-oxanorbornene derivatives, third-generation Grubbs catalysts have been shown to provide good control.

  • Chain Transfer Reactions: Unwanted side reactions that transfer the growing polymer chain to another molecule will result in a loss of living character and a broadening of the PDI.

    • Solution: Ensure the purity of all reagents and solvents to minimize potential chain transfer agents. Some impurities can facilitate chain transfer.

  • Catalyst Decomposition: If the catalyst decomposes during the polymerization, the concentration of active centers will decrease over time, leading to a broader molecular weight distribution.

    • Solution: Choose a catalyst with good stability under your reaction conditions. If necessary, conduct the polymerization at a lower temperature to enhance catalyst longevity.

  • Monomer Impurities: As with incomplete conversion, impurities in the monomer can interfere with the controlled nature of the polymerization. The presence of DEAD, for example, has been shown to significantly broaden the polymer distribution.[1]

    • Solution: Rigorous purification of the monomer is essential.

Issue 3: Gelation During Polymerization

Question: My reaction mixture turned into an insoluble gel during the polymerization of a functionalized this compound. Why did this happen and how can I prevent it?

Answer:

Gelation, the formation of a cross-linked polymer network, is a common issue in polymer synthesis, particularly when working with multifunctional monomers or when side reactions leading to cross-linking occur.

Potential Causes and Solutions:

  • Difunctional Monomers: If your this compound monomer contains a second polymerizable group, it can act as a cross-linker, leading to gelation.

    • Solution: Carefully design your monomer to avoid unintended polymerizable functionalities. If a cross-linked material is desired, the amount of the difunctional monomer needs to be carefully controlled.

  • Secondary Metathesis: The double bonds in the polymer backbone can undergo secondary metathesis reactions, especially at high monomer conversions and in the presence of a highly active catalyst. This can lead to branching and eventual gelation.

    • Solution: Use a less active catalyst or quench the reaction shortly after full monomer conversion. Lowering the reaction temperature can also reduce the rate of secondary metathesis.

  • High Monomer Concentration: At high monomer concentrations, the likelihood of intermolecular reactions that can lead to cross-linking increases.

    • Solution: Perform the polymerization at a lower monomer concentration.

  • Functional Group Reactivity: Certain functional groups on the monomer can undergo side reactions that lead to cross-linking under the polymerization conditions.

    • Solution: Protect reactive functional groups before polymerization and deprotect them after the polymerization is complete.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Diels-Alder (rDA) reaction and how does it affect my polymerization?

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction used to synthesize many this compound monomers. In this side reaction, the this compound molecule can decompose back into furan and a dienophile, particularly at elevated temperatures. This reduces the concentration of your monomer, leading to lower polymer yields and potentially affecting the molecular weight. The presence of the regenerated furan and dienophile as impurities can also interfere with the polymerization. To minimize the rDA reaction, it is advisable to use the lowest effective polymerization temperature and to use freshly purified monomer.

Q2: How do I choose the right Grubbs catalyst for my this compound monomer?

The choice of catalyst depends on the functional groups present in your monomer and the desired level of control over the polymerization.

  • First-generation Grubbs catalysts are effective for many simple olefins but can have lower activity and functional group tolerance.

  • Second-generation Grubbs catalysts offer higher activity and better thermal stability.

  • Third-generation Grubbs catalysts are generally the most active and have the highest tolerance to a wide range of functional groups, often providing the best control for living polymerizations of functionalized monomers.[2]

Q3: How can I monitor the progress of my this compound polymerization?

¹H NMR spectroscopy is an excellent technique for monitoring the progress of the polymerization in real-time. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the monomer's olefinic proton signals and the appearance of the corresponding signals from the polymer backbone. This allows for the calculation of monomer conversion over time. Gel Permeation Chromatography (GPC) can be used to track the evolution of the molecular weight and PDI throughout the polymerization.

Q4: What are typical molecular weights and PDIs I can expect for poly(this compound)?

With a well-controlled living ROMP, it is possible to achieve polymers with a wide range of molecular weights, from a few thousand to over 200,000 g/mol , by adjusting the monomer-to-initiator ratio.[1] The polydispersity index (PDI) for a living polymerization should ideally be low, typically in the range of 1.05 to 1.2, indicating a narrow molecular weight distribution.

Data Presentation

Table 1: Representative ROMP of this compound Derivatives with Grubbs Catalysts

MonomerCatalyst[M]/[I]SolventTemp (°C)Time (h)Conv. (%)Mn (kDa)PDIReference
ODAN1Grubbs III100THF02>9924.21.04[1][3]
ODAN1Grubbs III500THF04>99121.11.42[1][3]
ODAN2Grubbs III100THF02>9927.01.06[1][3]
ODAN3Grubbs III100THF02>9936.61.04[1][3]
Dimethyl this compound-2,3-dicarboxylateGrubbs I16200THF250.58511002.8[4]
Dimethyl this compound-2,3-dicarboxylateGrubbs I24000THF250.58545001.21[4]

ODAN1-3 are 7-oxa-2,3-diazanorbornene derivatives.

Experimental Protocols

Protocol 1: General Procedure for Monomer Purification (Recrystallization)

This is a general protocol for the purification of solid this compound derivatives. The choice of solvent will depend on the specific monomer.

  • Solvent Selection: Choose a solvent in which the monomer is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude monomer in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Confirm the purity of the monomer using ¹H NMR spectroscopy and melting point analysis.

Protocol 2: General Procedure for ROMP of a this compound Derivative

This protocol should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Monomer Preparation: In a glovebox, weigh the purified this compound monomer into a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the required amount of anhydrous, degassed solvent (e.g., THF, CH₂Cl₂) to achieve the desired monomer concentration (e.g., 0.5 M).

  • Catalyst Solution Preparation: In a separate vial, prepare a stock solution of the Grubbs catalyst in the same anhydrous, degassed solvent.

  • Initiation: Add the appropriate volume of the catalyst stock solution to the stirred monomer solution to achieve the desired monomer-to-initiator ratio.

  • Polymerization: Allow the reaction to stir at the desired temperature for the specified time. The progress can be monitored by taking aliquots for ¹H NMR analysis.

  • Termination: Quench the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Isolation and Drying: Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Monitoring Polymerization by ¹H NMR Spectroscopy
  • Initial Spectrum: Before adding the catalyst, take a ¹H NMR spectrum of the monomer solution to serve as a t=0 reference.

  • Sampling: At various time points during the polymerization, withdraw a small aliquot from the reaction mixture and quench it in a vial containing a small amount of ethyl vinyl ether and deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum for each aliquot.

  • Conversion Calculation: Determine the monomer conversion by integrating the signals corresponding to the olefinic protons of the monomer and the polymer. The conversion can be calculated as: Conversion (%) = [Integral(polymer olefinic protons) / (Integral(polymer olefinic protons) + Integral(monomer olefinic protons))] * 100

Protocol 4: Characterization by Gel Permeation Chromatography (GPC)
  • Sample Preparation: Prepare a dilute solution of the purified polymer in the GPC eluent (e.g., THF) at a concentration of approximately 1-2 mg/mL.[5]

  • Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample into the GPC system.

  • Calibration: Use a set of polymer standards with known molecular weights (e.g., polystyrene) to calibrate the instrument and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your sample.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Conversion) Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Monomer/ Solvent Impure->Purify Yes Check_Catalyst Review Catalyst Choice and Loading Impure->Check_Catalyst No Purify->Check_Catalyst Wrong_Catalyst Inappropriate Catalyst or Loading Check_Catalyst->Wrong_Catalyst Change_Catalyst Change Catalyst/ Adjust Loading Wrong_Catalyst->Change_Catalyst Yes Check_Conditions Examine Reaction Conditions (T, t) Wrong_Catalyst->Check_Conditions No Change_Catalyst->Check_Conditions Wrong_Conditions Suboptimal Conditions Check_Conditions->Wrong_Conditions Adjust_Conditions Adjust Temperature/ Time Wrong_Conditions->Adjust_Conditions Yes Success Problem Resolved Wrong_Conditions->Success No Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting common issues in this compound polymerizations.

ROMP_Mechanism Catalyst [Ru]=CHR¹ Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane + Monomer Monomer This compound Monomer->Metallocyclobutane New_Carbene [Ru]=CHR² Metallocyclobutane->New_Carbene Ring Opening Polymer Growing Polymer Chain New_Carbene->Polymer + n Monomer

Caption: A simplified signaling pathway of the Ring-Opening Metathesis Polymerization (ROMP) mechanism.

References

Technical Support Center: 7-Oxanorbornadiene-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-oxanorbornadiene-based hydrogels. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism governing the stability of this compound (OND)-based hydrogels?

The stability of these hydrogels is primarily governed by a retro-Diels-Alder (rDA) reaction. The hydrogel network is formed via a conjugate addition reaction (a type of Michael addition) between thiol-terminated polymers (e.g., multi-arm PEG-thiol) and the OND linkers. The degradation, or erosion, of the hydrogel occurs as the OND adducts undergo a temperature-dependent rDA cycloreversion, releasing furan and maleimide derivatives, which leads to the disassembly of the hydrogel network.

Q2: Is the degradation of thiol-based OND hydrogels dependent on pH?

Contrary to what might be expected for many hydrogel systems, the degradation of OND hydrogels formed from thiol-based crosslinking has been reported to show little sensitivity to variations in pH.[1][2] The retro-Diels-Alder reaction that governs their decomposition is primarily dependent on temperature and the substitution pattern on the OND moiety itself.[1][2]

Q3: Can the stability and degradation rate of OND hydrogels be tuned?

Yes, the stability can be tuned in several ways:

  • Temperature: Higher temperatures accelerate the retro-Diels-Alder reaction, leading to faster degradation. Gels that are stable for weeks at 4°C may collapse within hours at 37°C or 50°C.[1][2]

  • OND Linker Substitution: The chemical structure of the OND linker significantly impacts stability. For instance, different substitution patterns on the OND ring can lead to degradation half-lives ranging from minutes to weeks.[3][4]

  • Polymer Choice: Increasing the valence of the thiol-modified polymer partners can lead to more stable hydrogels.[1]

Q4: How does pH affect the initial gelation process?

While the degradation rate may be pH-independent, the initial gelation time is influenced by pH. The conjugate addition reaction between thiols and the OND Michael acceptor is base-catalyzed. Therefore, slightly alkaline conditions (e.g., pH 7.4-8.0) lead to faster gelation times (e.g., within 90 seconds) compared to more neutral or slightly acidic conditions (e.g., pH 6.5), where gelation can be significantly slower (e.g., 20 minutes).[1][2]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Hydrogel does not form or gelation is too slow. 1. Incorrect pH: The pH of the buffer solution is too low (e.g., < 6.5), slowing down the thiol-Michael addition.[1][2] 2. Low Temperature: Reactions are generally slower at lower temperatures. 3. Incorrect Reagent Concentration: The concentration of the polymer or OND linker is too low.1. Adjust Buffer pH: Increase the buffer pH to 7.2-7.4 for optimal gelation speed. For very fast gelation, a pH of 8.0 can be used.[1][2] 2. Control Temperature: Perform the gelation at room temperature or 37°C. 3. Verify Concentrations: Ensure the stock solutions of the polymer and OND linker are at the correct concentrations.
Hydrogel degrades much faster than expected. 1. High Temperature: The incubation temperature is too high, accelerating the retro-Diels-Alder reaction.[1][2] 2. Incorrect OND Linker: An OND linker with a faster, inherent degradation rate was used.[1][2]1. Lower Incubation Temperature: If the application allows, store and test the hydrogels at a lower temperature (e.g., 4°C or room temperature). 2. Select a More Stable Linker: Synthesize or purchase an OND linker known to have a slower fragmentation rate.
Inconsistent results in drug release studies. 1. Diffusion vs. Degradation: The release profile may be dominated by simple diffusion rather than hydrogel degradation, especially for small molecule drugs.[2] 2. Variable Degradation Rates: Inconsistent temperature control can lead to variable degradation and release rates.1. Use a Larger Molecule: For degradation-controlled release, use a larger therapeutic agent (e.g., a protein like BSA) where diffusion is limited by the hydrogel mesh.[2] 2. Maintain Strict Temperature Control: Use a calibrated incubator to ensure consistent temperature throughout the experiment.
Hydrogel exhibits unexpected swelling or deswelling. 1. Osmotic Pressure: The ionic strength of the surrounding buffer is significantly different from that of the hydrogel. 2. Backbone Charges: The polymer backbone (e.g., PEG) itself may have ionizable groups that respond to pH changes, affecting swelling even if degradation is pH-independent.1. Use Isotonic Buffers: Ensure the buffer used for swelling studies is isotonic with the buffer used for gel formation. 2. Characterize Polymer Backbone: Verify the properties of the polymer backbone to account for any inherent pH-responsive swelling behavior.

Quantitative Data Summary

Table 1: Effect of pH on Gelation Time

OND LinkerpHTemperatureGelation Time
Standard ONDs7.2Room Temp< 90 seconds[1]
Standard ONDs7.437°C~30 seconds[1]
Standard ONDs6.5Room Temp~20 minutes[1][2]
1,4-disubstituted OND (7c)8.0Room Temp< 1.5 minutes[1][2]

Table 2: Effect of Temperature on Hydrogel Stability (Degradation Time)

OND Linker DerivativeTemperatureStability (Time to Collapse)
OND 7a4°C> 2 weeks[1][2]
OND 7a37°C~12 hours[1][2]
OND 7a50°C< 3 hours[1][2]
OND 7b37°C> 60 hours[1][2]
OND 7b50°C~13 hours[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Hydrogel
  • Reagent Preparation:

    • Prepare a stock solution of a multi-arm PEG-thiol (e.g., 4-arm PEG-SH, 10 kDa) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

    • Prepare a stock solution of the desired this compound dicarboxylate (OND) linker in an organic solvent compatible with the aqueous buffer (e.g., DMSO).

  • Gelation Procedure:

    • In an Eppendorf tube, add the PEG-thiol solution.

    • Spike in the OND linker solution to achieve the desired final concentrations.

    • Vortex the mixture for 5-10 seconds to ensure homogeneity.

    • Allow the solution to stand at the desired temperature (e.g., 37°C).

    • Monitor for gelation by inverting the vial. Gelation is considered complete when the sample no longer flows.[1]

  • Washing and Swelling:

    • Once gelled, gently wash the hydrogel with deionized water or buffer to remove any unreacted components.

    • To measure swelling, incubate the hydrogel in a known volume of buffer at a controlled temperature (e.g., 4°C to minimize degradation during swelling measurements).[1][2]

Protocol 2: Measuring Hydrogel Degradation
  • Sample Preparation:

    • Prepare several identical hydrogel samples in pre-weighed vials.

  • Degradation Study:

    • Add a defined volume of buffer (e.g., PBS, pH 7.4) to each vial.

    • Place the vials in an incubator at the desired temperature (e.g., 37°C).

  • Data Collection:

    • At predetermined time points, remove a vial from the incubator.

    • Carefully remove the supernatant.

    • Lyophilize (freeze-dry) the remaining hydrogel until all water is removed.

    • Weigh the dried hydrogel mass.

  • Analysis:

    • Plot the remaining mass percentage as a function of time to determine the degradation profile.

Visualizations

G cluster_formation Hydrogel Formation (Thiol-Michael Addition) cluster_degradation Hydrogel Degradation (Retro-Diels-Alder) PEG_SH Multi-arm PEG-Thiol Gel Crosslinked Hydrogel Network PEG_SH->Gel pH 7.2-8.0 OND OND Linker OND->Gel pH 7.2-8.0 Gel_Deg Crosslinked Hydrogel Network Products Released Furan & Maleimide Derivatives Gel_Deg->Products Temperature Dependent Polymer Soluble PEG Polymer Products->Polymer

Caption: Reaction pathway for the formation and degradation of OND hydrogels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Polymer & OND Stocks B Mix Reagents in Buffer (pH 7.4) A->B C Incubate at 37°C to form Gel B->C D Add Buffer & Incubate at Test Temp. C->D E Collect Supernatant (for release studies) D->E Time Points F Lyophilize & Weigh Remaining Gel D->F Time Points G Plot Mass Loss vs. Time F->G

Caption: Experimental workflow for measuring hydrogel degradation rates.

References

strategies to prevent premature fragmentation of 7-oxanorbornadiene linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 7-oxanorbornadiene (OND) linkers in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the use of OND linkers, providing potential causes and actionable solutions.

Issue 1: Premature Fragmentation of the OND Linker

  • Question: My OND-linked conjugate is showing rapid cleavage before reaching its intended target. What are the likely causes and how can I mitigate this?

  • Answer: Premature fragmentation of OND linkers is primarily due to an accelerated retro-Diels-Alder (rDA) reaction. The stability of the OND-adduct is highly dependent on its chemical structure and the nature of the nucleophile it has reacted with.

    Potential Causes & Solutions:

    • Nucleophile Choice: OND adducts formed with thiols fragment significantly faster than those formed with amines.[1][2] If you are using a thiol-based conjugation strategy and experiencing premature cleavage, consider switching to an amine-based attachment if your molecule of interest allows. OND-amine adducts have been shown to be up to 15 times more stable than their thiol counterparts.[1][2]

    • Substitution Pattern on the OND Core: The rate of the rDA fragmentation is highly tunable based on the substituents on the furan and dienophile components of the original OND structure.[3][4][5]

      • Bridgehead Substitution: Substitution at the bridgehead position (1,4-positions) of the oxanorbornene adduct can greatly influence stability.[6][7] For instance, 1,4-dimethyl substitution leads to an extremely short-lived adduct.[1]

      • Furan Ring Substitution: Electron-withdrawing groups on the furan ring can increase the stability of the OND adduct, while electron-donating groups can accelerate fragmentation. Substitution at the 2 or 5 position of the furan ring has a more pronounced effect on stability compared to the 3 or 4 positions.[5]

    • Stereochemistry of the Adduct: The stereochemistry of the nucleophile addition can influence stability. For example, with amine adducts, the syn isomer can have a significantly longer half-life than the anti isomer.[1]

    Troubleshooting Workflow:

    G start Premature Linker Fragmentation nucleophile Identify Nucleophile (Thiol or Amine) start->nucleophile thiol Thiol Adduct nucleophile->thiol Thiol amine Amine Adduct nucleophile->amine Amine switch_amine Consider switching to an amine-based conjugation thiol->switch_amine ond_structure Analyze OND Substitution Pattern thiol->ond_structure amine->ond_structure stereochem Investigate Adduct Stereochemistry amine->stereochem modify_ond Synthesize OND with stabilizing substituents (e.g., electron- withdrawing groups at C2/C5) ond_structure->modify_ond purify_isomer Purify and test the more stable stereoisomer stereochem->purify_isomer

    Troubleshooting premature OND linker fragmentation.

Issue 2: Incomplete or Slow Conjugation Reaction

  • Question: The conjugation reaction between my molecule and the OND linker is slow or does not go to completion. What could be the issue?

  • Answer: While ONDs are potent Michael acceptors, reaction kinetics can be influenced by several factors.

    Potential Causes & Solutions:

    • pH of the Reaction Buffer: For thiol-based conjugations, the pH should be optimal for the presence of the thiolate anion, which is the reactive species. Reactions are typically faster at a slightly basic pH (e.g., pH 7.2-7.4) compared to acidic conditions.[8]

    • Steric Hindrance: Bulky substituents on either the OND linker or the molecule to be conjugated can sterically hinder the reaction.

    • Nucleophile Reactivity: The intrinsic reactivity of the nucleophile plays a role. Aromatic thiols, for instance, react rapidly.[1]

    • Phosphine Reactivity: Some phosphines, like TCEP, can react with ONDs and lead to instantaneous decomposition, which might be misinterpreted as a failed conjugation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound (OND) linker fragmentation?

A1: The fragmentation of OND linkers occurs via a retro-Diels-Alder (rDA) reaction. This process is typically triggered by the conjugate addition of a nucleophile, such as a thiol or an amine, to the OND core. The initial OND structure is stable, but the resulting adduct is primed for rDA, leading to its cleavage into a furan and a maleimide derivative (in the case of thiol addition).[1]

G cluster_0 Conjugation cluster_1 Fragmentation (rDA) OND This compound (OND) Adduct OND-Nucleophile Adduct OND->Adduct + Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Adduct + Furan Furan Derivative Adduct->Furan retro-Diels-Alder Maleate Thiomaleate / Vinylogous Amide Adduct->Maleate retro-Diels-Alder G start Start step1 Dissolve OND and Nucleophile in NMR Solvent start->step1 step2 Monitor Adduct Formation by ¹H NMR step1->step2 step3 Store Sample at Constant Temperature step2->step3 step4 Acquire ¹H NMR Spectra at Timed Intervals step3->step4 step5 Integrate Signals and Calculate % Fragmentation step4->step5 step6 Plot ln[Adduct] vs. Time step5->step6 step7 Determine Rate Constant (k) and Half-Life (t₁/₂) step6->step7 end End step7->end

References

analytical techniques for monitoring 7-oxanorbornadiene reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for monitoring 7-oxanorbornadiene (OND) reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the kinetics of this compound reactions?

A1: The primary techniques for real-time or quasi-real-time monitoring include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, and UV-Vis spectroscopy.[1][2] For reactions involving polymers, techniques like Gel Permeation Chromatography (GPC) and microrheology are used to track molecular weight evolution, which is an indirect measure of reaction progress.[3] In-situ Fourier Transform Infrared (FTIR) spectroscopy is also a viable option for tracking the disappearance of reactant peaks or the appearance of product peaks.[4]

Q2: How do I choose the best analytical technique for my specific this compound reaction?

A2: The choice depends on several factors:

  • NMR Spectroscopy (¹H NMR): Ideal for most reaction types as it provides detailed structural information and allows for the simultaneous tracking of multiple species (reactants, intermediates, products).[1] It is particularly powerful for polymerization reactions to determine monomer conversion.[5]

  • UV-Vis Spectroscopy: Suitable if a reactant or product contains a chromophore that changes concentration during the reaction, leading to a change in absorbance.[2] It is often used for studying the fragmentation of OND adducts.

  • FTIR Spectroscopy: Useful for monitoring changes in specific functional groups, such as the disappearance of a thiol S-H stretch or changes in carbonyl signals.

  • Gel Permeation Chromatography (GPC/SEC): This is an offline technique used specifically for polymerization reactions to determine the evolution of molecular weight and polydispersity over time.[3][5]

Below is a decision-making workflow to help select an appropriate technique.

TechniqueSelection start Start: Define Reaction System q1 Does a reactant or product have a unique UV-Vis chromophore? start->q1 uv_vis Use UV-Vis Spectroscopy q1->uv_vis Yes q2 Are you monitoring a polymerization reaction? q1->q2 No nmr Use NMR Spectroscopy (e.g., ¹H NMR) q2->nmr No (for small molecules) or Yes (for monomer conversion) q3 Is tracking molecular weight evolution the primary goal? q2->q3 Yes ftir Consider in-situ FTIR nmr->ftir Alternative q3->nmr No gpc Use GPC/SEC (Offline Sampling) q3->gpc Yes

Caption: Decision workflow for selecting an analytical technique.

Troubleshooting Guides

NMR Spectroscopy

Q: Why are my ¹H NMR peaks shifting or broadening during the reaction?

A: Peak shifting is expected as the chemical environment of nuclei changes from reactant to product. However, significant broadening can obscure data and indicates dynamic processes.[1]

  • Cause 1: Increased Viscosity: In polymerization reactions, the increasing viscosity of the medium can restrict molecular tumbling, leading to broader signals.[6]

    • Solution: Use a sliding viscosity correction if your software allows, or add a relaxation agent.[6] For highly viscous samples, consider Time-Domain NMR (TD-NMR) which is more sensitive to molecular mobility.[7]

  • Cause 2: Chemical Exchange: If the reaction is in equilibrium or proceeding at a rate comparable to the NMR timescale, peaks can broaden.

    • Solution: Altering the temperature can help. Lowering the temperature may slow the exchange to resolve separate peaks, while increasing it may sharpen the peak at an averaged chemical shift.

  • Cause 3: Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas your solvent and sample thoroughly (e.g., via freeze-pump-thaw cycles) and use high-purity reagents.

Q: My reaction is too fast to monitor by manually acquiring sequential spectra. What can I do?

A: For fast reactions, manual acquisition is not feasible.

  • Solution 1: Stopped-Flow NMR: This technique involves rapid mixing of reactants directly within or just before the NMR tube, allowing for the study of reactions on the millisecond to second timescale.[1]

  • Solution 2: Automated Acquisition: Most modern spectrometers can be programmed to acquire spectra automatically at set time intervals. For very rapid reactions, diffusion NMR experiments with shuffled gradient amplitudes can acquire data points every few seconds.[6]

  • Solution 3: Lower Temperature: Reducing the reaction temperature will slow the kinetics, potentially bringing it into a range that is measurable with your available equipment.

UV-Vis Spectroscopy

Q: The absorbance reading is above the linear range of the spectrophotometer. How can I get accurate kinetic data?

A: An absorbance value above ~1.5-2.0 is generally considered outside the reliable linear range of most spectrophotometers.

  • Solution: Dilute your reaction mixture. Ensure that the concentration of the chromophore is low enough to remain within the linear range throughout the experiment. You may need to run preliminary tests at different concentrations to find the optimal range.

Q: My baseline is drifting during the kinetic run. What is causing this?

A: Baseline drift can be caused by several factors.

  • Cause 1: Lamp Instability: The spectrophotometer lamp may not have warmed up sufficiently.

    • Solution: Turn on the spectrophotometer (especially the deuterium lamp for UV measurements) at least 30 minutes before starting your experiment to ensure thermal stability.

  • Cause 2: Temperature Fluctuations: The absorbance of many compounds is temperature-dependent.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the kinetic run.

  • Cause 3: Formation of Bubbles or Precipitate: Bubbles or solid material forming in the light path will scatter light and cause erratic readings.

    • Solution: Ensure all components are fully dissolved and degas the solutions before mixing to prevent bubble formation. If a precipitate is an expected product, UV-Vis may not be a suitable technique.

Data Presentation

Table 1: Comparison of Kinetic Parameters for OND Adduct Fragmentation

The rate of the retro-Diels-Alder fragmentation is highly dependent on the nature of the nucleophile (thiol vs. amine) and the substitution pattern on the OND core.[8][9]

OND Adduct TypeNucleophileHalf-Life (t½) at 37 °CSecond-Order Rate Constant (k)Reference
OND-ThiolGlutathione40 minutes - several hours~10-100 M⁻¹s⁻¹[8]
OND-ThiolCysteineVaries (minutes to days)40-200 M⁻¹s⁻¹
OND-AmineLysineUp to 15x more stable than thiol adductsSlower than thiols[8]
OND-AmineModel AminesVaries (pH-dependent)Slower than thiols[8][9]

Note: Half-lives and rate constants are highly sensitive to pH, solvent, and the specific structure of the OND reagent.

Experimental Protocols

Protocol 1: Monitoring OND Reaction Kinetics via ¹H NMR

This protocol describes a general method for tracking monomer conversion in a polymerization reaction.

NMR_Workflow prep 1. Sample Preparation - Prepare stock solutions - Add internal standard - Use deuterated solvent setup 2. Spectrometer Setup - Lock and shim on sample - Set acquisition parameters - Set temperature prep->setup t0 3. Acquire t=0 Spectrum (Before adding initiator) setup->t0 initiate 4. Initiate Reaction (Inject initiator/catalyst) t0->initiate acquire 5. Automated Acquisition - Acquire spectra at set time intervals (t1, t2...) initiate->acquire process 6. Data Processing - Phase and baseline correct - Integrate reactant/product peaks acquire->process analyze 7. Kinetic Analysis - Plot [M]/[M]₀ vs. time - Determine rate constant process->analyze

Caption: Experimental workflow for an NMR kinetics experiment.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve the this compound monomer and an internal standard (e.g., mesitylene, which has inert peaks that do not overlap with reactant or product signals) in a deuterated solvent (e.g., CDCl₃, THF-d₈).

    • The total volume should be sufficient for the NMR spectrometer (typically 0.5-0.7 mL).

  • Spectrometer Setup:

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain high-resolution peaks.

    • Set the desired temperature for the reaction using the spectrometer's variable temperature unit. Allow the sample to equilibrate for 5-10 minutes.

  • Acquire Initial Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the mixture before initiating the reaction. This serves as your t=0 reference.

  • Initiate the Reaction:

    • Carefully remove the NMR tube from the spectrometer. Quickly inject the initiator or catalyst (e.g., a Grubbs catalyst for ROMP) using a microliter syringe.

    • Invert the tube 2-3 times to mix, and promptly re-insert it into the spectrometer.

  • Automated Data Acquisition:

    • Immediately start an automated experiment to collect spectra at regular time intervals (e.g., every 1-5 minutes). The time resolution depends on the reaction rate.

  • Data Processing:

    • Process each spectrum (phasing, baseline correction).

    • Integrate the area of a characteristic reactant peak (e.g., vinylic protons of the OND) and the internal standard peak.

  • Kinetic Analysis:

    • Calculate the concentration of the reactant at each time point relative to its initial concentration by normalizing its integral against the constant integral of the internal standard.

    • Plot the natural logarithm of the reactant concentration (ln[M]) versus time. For a first-order reaction, this plot should be linear, and the negative slope will be the observed rate constant (k_obs).

References

influence of substituents on the fragmentation rate of 7-oxanorbornadienes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 7-oxanorbornadienes (ONDs). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the fragmentation of 7-oxanorbornadienes?

The primary fragmentation pathway for 7-oxanorbornadienes is a retro-Diels-Alder (rDA) reaction. This reaction is typically triggered by the Michael addition of a nucleophile, most commonly a thiol, to the electron-deficient double bond of the OND. This initial addition is followed by the rDA reaction, which results in the release of a furan and a maleate derivative.[1][2][3][4] The fragmentation of the OND starting material itself occurs much more slowly in the absence of a thiol.[1]

Q2: How do substituents on the 7-oxanorbornadiene core influence the rate of fragmentation?

Substituents play a critical role in modulating the rate of the retro-Diels-Alder fragmentation. The position and electronic nature of the substituents are key factors:

  • Furan Ring Substituents (Positions 2 and 5): These positions have the most significant impact on the fragmentation rate. The rate is inversely correlated with the electron-withdrawing ability of the substituents at these positions.[1][2][3][4] Electron-donating groups at the 2 and 5 positions can accelerate the rDA reaction, while electron-withdrawing groups tend to slow it down.

  • Furan Ring Substituents (Positions 3 and 4): Substituents at these positions have a marginal effect on the rate of fragmentation.[1][4]

  • Bridgehead Substituents (Positions 1 and 4): Aromatic substituents at the bridgehead positions can strongly accelerate the rDA process.[1][4] Conversely, electron-withdrawing groups like trifluoromethyl at these positions increase the stability of the thiol adduct and slow down fragmentation.[1]

Q3: My this compound derivative is not fragmenting upon addition of a thiol. What are the possible reasons?

Several factors could contribute to a lack of fragmentation:

  • Strong Electron-Withdrawing Substituents: If your OND possesses strong electron-withdrawing groups, particularly at the 2 and 5 positions of the furan ring (e.g., trifluoromethyl), the thiol adduct can be highly stable, leading to a very slow or negligible fragmentation rate at room temperature.[1][4]

  • Steric Hindrance: Bulky substituents on the OND framework might sterically hinder the approach of the thiol nucleophile, preventing the initial Michael addition required to trigger the rDA reaction.

  • Incorrect pH: The rate of the initial Michael addition can be pH-dependent. Ensure the reaction medium has a suitable pH to facilitate the thiolate formation and subsequent nucleophilic attack.

  • Thiol Reactivity: The choice of thiol can influence the rate of the initial addition. More nucleophilic thiols will react faster.

Q4: How can I monitor the fragmentation of my this compound derivative?

The fragmentation can be conveniently monitored using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][4][5] By observing the disappearance of the signals corresponding to the OND-thiol adduct and the appearance of new signals for the furan and thiomaleate products over time, you can determine the reaction kinetics.[1][5] The half-life (t₁/₂) of the fragmentation can be calculated by fitting the data to a first-order decay model.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Slow or No Fragmentation Strong electron-withdrawing substituents on the furan ring.Synthesize an analog with less electron-withdrawing or electron-donating substituents at the 2 and 5 positions.
Steric hindrance around the double bond.Use a less sterically hindered OND derivative or a smaller thiol nucleophile.
Suboptimal pH for Michael addition.Adjust the pH of the reaction buffer to optimize the concentration of the thiolate anion.
Side Reactions Observed Instability of the OND starting material.Store OND compounds under inert atmosphere and protect from light. Purify the OND immediately before use.
Reaction with other nucleophiles present in the medium.If working with complex biological media, consider a purification step to isolate the target molecule before adding the thiol.
Difficulty in Product Isolation Polarity of the furan and thiomaleate products.Optimize the chromatographic conditions (e.g., solvent system, column stationary phase) for the separation of the fragmentation products.

Quantitative Data Summary

The following table summarizes the half-lives for the retro-Diels-Alder fragmentation of various substituted this compound-thiol adducts at room temperature.

OND Substituent Pattern Substituents Half-life (t₁/₂) at Room Temperature Reference
2,3-DisubstitutedMethyl or Benzyl at position 316 to 34 days[1][4]
2,4-DisubstitutedNot specified2 to 4 days[1][4]
2,3-DisubstitutedNot specified2 to 4 days[1][4]
Bridgehead Aromatic SubstitutionAromatic analogues2 to 14 hours[1][4]
5-Fluoro DerivativeFluoro at position 5> 1 month (negligible cleavage)[4]

Experimental Protocols

Synthesis of Substituted 7-Oxanorbornadienes

The general procedure for synthesizing substituted 7-oxanorbornadienes involves a Diels-Alder reaction between a substituted furan and a suitable dienophile, such as dimethyl acetylenedicarboxylate.[6]

  • Materials: Substituted furan, dimethyl acetylenedicarboxylate, reaction solvent (e.g., toluene, dichloromethane).

  • Procedure:

    • Dissolve the substituted furan and dimethyl acetylenedicarboxylate in the reaction solvent in a sealed tube or round-bottom flask equipped with a condenser.

    • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the furan. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Monitoring Fragmentation by ¹H NMR Spectroscopy

  • Materials: Substituted this compound, thiol (e.g., N-acetylcysteamine), deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tubes.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in the chosen deuterated solvent.

    • In an NMR tube, add a known concentration of the OND stock solution.

    • Acquire an initial ¹H NMR spectrum of the starting material.

    • Add a stoichiometric amount of the thiol to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

    • Monitor the integration of characteristic proton resonances of the OND-thiol adduct and the furan product.

    • Plot the natural logarithm of the concentration of the OND-thiol adduct versus time. The slope of this plot will give the negative of the first-order rate constant, from which the half-life can be calculated (t₁/₂ = 0.693/k).[4][5]

Visualizations

fragmentation_workflow cluster_synthesis Synthesis cluster_fragmentation Fragmentation & Analysis furan Substituted Furan synthesis Diels-Alder Reaction furan->synthesis dienophile Dienophile dienophile->synthesis ond Substituted this compound synthesis->ond michael_addition Michael Addition ond->michael_addition thiol Thiol thiol->michael_addition adduct OND-Thiol Adduct michael_addition->adduct rda Retro-Diels-Alder adduct->rda nmr 1H NMR Monitoring adduct->nmr products Furan + Thiomaleate rda->products kinetics Kinetic Analysis nmr->kinetics substituent_effects substituent Substituent Properties position Position on OND Core substituent->position electronics Electronic Nature substituent->electronics pos_25 Positions 2 & 5 position->pos_25 pos_34 Positions 3 & 4 position->pos_34 pos_bridgehead Bridgehead position->pos_bridgehead edg Electron-Donating electronics->edg ewg Electron-Withdrawing electronics->ewg increase_rate Increases pos_25->increase_rate EDG decrease_rate Decreases pos_25->decrease_rate EWG marginal_effect Marginal Effect pos_34->marginal_effect pos_bridgehead->increase_rate Aromatic pos_bridgehead->decrease_rate EWG rate Fragmentation Rate increase_rate->rate decrease_rate->rate marginal_effect->rate

References

storage and handling guidelines for 7-oxanorbornadiene to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of 7-oxanorbornadiene and its derivatives to prevent premature degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway for this compound is the retro-Diels-Alder (rDA) reaction. This reaction involves the cleavage of the molecule to form a furan and a dienophile. The uncatalyzed rDA reaction of the parent this compound is slow under ambient conditions, but it can be significantly accelerated by various factors.

Q2: What factors can trigger the premature degradation of this compound?

A2: Several factors can induce or accelerate the retro-Diels-Alder reaction, leading to the degradation of this compound. These include:

  • Nucleophiles: Amines and thiols can react with this compound derivatives to form adducts that readily undergo the rDA reaction.[1][2] This is a critical consideration if your experimental setup involves these functional groups.

  • Heat: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the rDA reaction.

  • Lewis Acids: Lewis acids can catalyze the Diels-Alder and retro-Diels-Alder reactions by coordinating to the oxygen bridge, thus lowering the activation energy for the cycloreversion.

  • Light: While less commonly cited for the parent molecule, photochemical conditions can potentially influence the stability of strained ring systems. It is good practice to protect sensitive compounds from light.

Q3: How should I store pure this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.

Q4: What are suitable solvents for storing this compound?

A4: For short-term storage of solutions, use dry, aprotic solvents. Recommended options include:

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

Avoid protic solvents like water and alcohols, as they can potentially participate in reactions or contain impurities that may promote degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of starting material and appearance of unexpected peaks in NMR/LC-MS. Premature retro-Diels-Alder (rDA) reaction.1. Check for Contaminants: Ensure solvents are anhydrous and free of amine or thiol impurities. Verify that no other reagents in your reaction mixture can act as nucleophiles. 2. Review Reaction Temperature: If the reaction is performed at an elevated temperature, consider if a lower temperature could be used. 3. Assess pH: If working in an aqueous or protic solvent, ensure the pH is neutral. Acidic conditions can catalyze the rDA reaction.
Inconsistent reaction outcomes. Degradation of this compound stock.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light. 2. Re-purify the Compound: If degradation is suspected, re-purification by an appropriate method (e.g., chromatography) may be necessary. 3. Perform a Quality Control Check: Analyze the starting material by NMR or another suitable analytical technique to confirm its purity before use.
Formation of polymeric material. Potential for polymerization, especially with certain derivatives or in the presence of catalysts.1. Use an Inhibitor: For sensitive derivatives, the addition of a radical inhibitor like BHT may be considered for long-term storage, though compatibility should be verified. 2. Avoid Incompatible Materials: Ensure storage containers and reaction vessels are free of contaminants that could initiate polymerization.

Quantitative Data Summary

The stability of this compound is highly dependent on its substitution pattern and the presence of adduct-forming species. The following table summarizes the half-lives of various this compound-thiol adducts, which indicates their propensity to undergo the retro-Diels-Alder reaction. A shorter half-life implies a less stable adduct and a faster rDA reaction.

This compound Adduct Substitution Half-life at Room Temperature Reference
2,3-disubstituted (methyl or benzyl)16 - 34 days[1]
2,4- and 2,3-disubstituted (alternative patterns)2 - 4 days[1]
Bridgehead aromatic substitution2 - 14 hours[1]

Experimental Protocols

Protocol 1: Monitoring Degradation of a this compound-Thiol Adduct by ¹H NMR

This protocol describes a general method to follow the retro-Diels-Alder fragmentation of a thiol adduct of a this compound derivative.

  • Sample Preparation:

    • Dissolve the this compound derivative in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube to a final concentration of approximately 10-20 mM.

    • Acquire a baseline ¹H NMR spectrum of the starting material.

    • Add a stoichiometric equivalent of a thiol (e.g., β-mercaptoethanol) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine) to initiate adduct formation.

  • NMR Analysis:

    • Immediately after the addition of the thiol and base, begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or as dictated by the expected reaction rate).

    • Monitor the disappearance of the characteristic peaks of the this compound-thiol adduct and the appearance of the peaks corresponding to the furan and thiomaleate degradation products.

  • Data Analysis:

    • Integrate a characteristic peak for both the adduct and one of the degradation products in each spectrum.

    • Plot the natural logarithm of the adduct's concentration (or integration value) versus time.

    • The negative slope of this plot will give the first-order rate constant (k) for the rDA reaction. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.

Visualizations

Storage_and_Handling_Workflow Workflow for Preventing this compound Degradation cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dark Place (2-8°C Recommended) inert_atmosphere Blanket with Inert Gas (Argon or Nitrogen) container Use Tightly Sealed Amber Vial use_inert Handle Under Inert Atmosphere container->use_inert dry_solvents Use Anhydrous Aprotic Solvents avoid_nucleophiles Avoid Contact with Amines and Thiols degradation_check Purity Check (e.g., NMR) avoid_nucleophiles->degradation_check start Receiving This compound start->storage_conditions end_use Experimental Use degradation_check->storage_conditions Degradation Detected (Consider Re-purification) degradation_check->end_use Purity Confirmed Troubleshooting_Degradation Troubleshooting this compound Degradation start Degradation Suspected (e.g., in NMR/LC-MS) check_temp Was the compound or reaction heated? start->check_temp check_nucleophiles Presence of nucleophiles (amines, thiols)? check_temp->check_nucleophiles No outcome_thermal Thermal rDA likely occurred. check_temp->outcome_thermal Yes check_solvents Were solvents anhydrous and aprotic? check_nucleophiles->check_solvents No outcome_nucleophilic Nucleophile-induced rDA is probable. check_nucleophiles->outcome_nucleophilic Yes check_catalysts Presence of Lewis acids? check_solvents->check_catalysts No outcome_solvent Solvent-mediated degradation possible. check_solvents->outcome_solvent No (Protic/Wet) outcome_catalytic Catalytic rDA is a possibility. check_catalysts->outcome_catalytic Yes end_node Implement Corrective Actions: - Lower temperature - Purify reagents/solvents - Re-evaluate catalysts check_catalysts->end_node No outcome_thermal->end_node outcome_nucleophilic->end_node outcome_solvent->end_node outcome_catalytic->end_node

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 7-Oxanorbornadiene and Norbornadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bicyclic alkenes is paramount for designing novel synthetic pathways and functional molecules. This guide provides a detailed comparative study of 7-oxanorbornadiene and norbornadiene, focusing on their behavior in key organic reactions. The information is supported by experimental data and detailed protocols to facilitate reproducible research.

Norbornadiene and its heteroatomic analogue, this compound, are highly strained bicyclic dienes that serve as versatile building blocks in organic synthesis. Their unique structural features, particularly the presence of two reactive π-bonds held in a rigid framework, dictate their reactivity in a variety of transformations, including cycloaddition reactions, ring-opening metathesis polymerization (ROMP), and electrophilic additions. The introduction of an oxygen atom at the 7-position in this compound significantly influences its electronic properties and steric environment, leading to notable differences in reactivity compared to its carbocyclic counterpart, norbornadiene.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. Both norbornadiene and this compound can act as dienophiles, reacting with dienes to form polycyclic adducts.

While direct, side-by-side kinetic comparisons are not extensively documented in the literature, the relative reactivity can be inferred from their electronic properties. The oxygen atom in this compound is electron-withdrawing, which can influence the energy of its frontier molecular orbitals. This electronic difference can lead to variations in reaction rates and stereoselectivity when reacting with the same diene.

In a typical Diels-Alder reaction with an electron-rich diene, the electron-withdrawing nature of the oxygen bridge in this compound could potentially lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap and a faster reaction rate compared to norbornadiene. Conversely, in reactions with electron-poor dienes (inverse-electron-demand Diels-Alder), norbornadiene might exhibit higher reactivity.

Interestingly, the adducts of this compound are known to undergo retro-Diels-Alder reactions, particularly when the adduct is formed through the reaction of a furan with a dienophile. This propensity for cycloreversion is a key feature of this compound chemistry and is exploited in various applications, such as in the design of cleavable linkers.[1][2][3][4][5][6]

Quantitative Comparison of Diels-Alder Reactivity

While precise kinetic data for a direct comparison is scarce, the following table summarizes typical yields for Diels-Alder reactions of both compounds with a common dienophile, maleic anhydride. It is important to note that reaction conditions can significantly impact yields.

DieneDienophileProductTypical YieldReference
Furan (precursor to this compound adduct)Maleic Anhydrideexo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideHigh[7]
Cyclopentadiene (precursor to norbornadiene)Maleic Anhydrideendo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideHigh[8]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins, driven by the release of ring strain. Both norbornadiene and this compound are excellent monomers for ROMP, yielding polymers with unique properties. The presence of the oxygen atom in this compound can affect the polymerization kinetics and the properties of the resulting polymer.

Studies have shown that the ROMP of 7-oxanorbornene derivatives proceeds efficiently with Grubbs-type catalysts.[9][10] The kinetics of ROMP for a substituted 7-oxanorbornene derivative have been measured, providing insights into the initiation and propagation rates.[9] For norbornadiene, ROMP can also be effectively controlled.

Direct comparative kinetic studies are limited, but the inherent ring strain of both monomers suggests they are highly reactive in ROMP. The electronic differences due to the oxygen bridge in this compound may influence its coordination to the metal catalyst and the subsequent propagation steps.

Quantitative Comparison of ROMP Reactivity
MonomerCatalystRate Constant (k)ConditionsReference
exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-eneGrubbs' 1st Gen.k_init = 0.012 M⁻¹s⁻¹, k_prop = 0.045 M⁻¹s⁻¹CDCl₃, 25 °C[9]
NorbornadieneGrubbs' CatalystPolymerization is rapid--

Electrophilic Addition Reactions

The strained double bonds of both norbornadiene and this compound are susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these reactions are influenced by the bicyclic framework and, in the case of this compound, the presence of the oxygen bridge.

The oxygen atom in this compound can exert a significant directing effect in electrophilic additions. Its electron-withdrawing nature can deactivate the double bonds towards electrophilic attack compared to norbornadiene. Furthermore, the oxygen atom can participate in the reaction mechanism, potentially leading to different products or reaction pathways.

While comprehensive comparative studies on electrophilic additions are not abundant, the general principles of electrophilic attack on alkenes suggest that the more electron-rich double bonds of norbornadiene would react faster with electrophiles like halogens or acids.

Experimental Protocols

Synthesis of this compound (via its Diels-Alder adduct with Maleic Anhydride)

Reaction: Furan + Maleic Anhydride → exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Procedure: [7]

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Add furan (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours). The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Synthesis_7_Oxanorbornadiene_Adduct furan Furan stirring Stirring at RT furan->stirring maleic_anhydride Maleic Anhydride maleic_anhydride->stirring solvent Solvent (e.g., Ether) solvent->stirring precipitation Precipitation stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying product exo-7-Oxanorbornadiene Adduct drying->product

Synthesis of Norbornadiene

Reaction: Cyclopentadiene + Acetylene → Norbornadiene

Procedure:

  • Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.

  • In a high-pressure autoclave, combine the freshly distilled cyclopentadiene with a suitable solvent.

  • Introduce acetylene gas into the autoclave to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature (e.g., 150-200 °C) and maintain for several hours.

  • After cooling and venting the excess acetylene, the crude product is purified by distillation.

Synthesis_Norbornadiene dcpd Dicyclopentadiene cracking Cracking dcpd->cracking cpd Cyclopentadiene cracking->cpd autoclave Autoclave Reaction cpd->autoclave acetylene Acetylene acetylene->autoclave distillation Distillation autoclave->distillation product Norbornadiene distillation->product

General Protocol for Ring-Opening Metathesis Polymerization (ROMP)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the monomer (norbornadiene or a this compound derivative) in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • The polymerization is typically rapid and may result in the formation of a solid polymer.

  • After the desired reaction time, quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

ROMP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up monomer_sol Monomer Solution mixing Mixing monomer_sol->mixing catalyst_sol Catalyst Solution catalyst_sol->mixing polymerization Polymerization mixing->polymerization quenching Quenching polymerization->quenching precipitation Precipitation quenching->precipitation isolation Isolation & Drying precipitation->isolation product Polymer isolation->product

Conclusion

References

7-Oxanorbornadiene: A Superior Alternative to Maleimides for Bioconjugation?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and versatile bioconjugation strategies, the limitations of traditional maleimide chemistry have prompted the exploration of novel reagents. Among these, 7-oxanorbornadiene (7-ONB) derivatives have emerged as a compelling alternative, offering distinct advantages in terms of conjugate stability and tunable release kinetics. This guide provides an objective comparison of 7-ONB and maleimides, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.

The covalent modification of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the development of antibody-drug conjugates (ADCs), diagnostic probes, and functionalized biomaterials. For decades, the thiol-maleimide reaction, a Michael addition, has been a workhorse in this field due to its high selectivity for cysteine residues and rapid reaction rates under physiological conditions.[][2] However, the reversibility of the resulting thioether bond through a retro-Michael reaction can lead to conjugate instability and off-target effects, a significant concern for therapeutic applications.[3][4]

This compound (7-ONB) reagents present a sophisticated alternative. They also react with thiols via a Michael addition but undergo a subsequent, irreversible retro-Diels-Alder fragmentation.[5][6] This unique two-step mechanism not only results in a stable final conjugate but also offers the potential for controlled release of a payload, a highly desirable feature in drug delivery.

Performance Comparison: this compound vs. Maleimide

A critical evaluation of 7-ONB and maleimides reveals trade-offs in their reaction kinetics and the stability of their respective bioconjugates.

Reaction Kinetics

Both 7-ONB and maleimide reagents exhibit favorable second-order rate constants for their reaction with thiols, ensuring efficient conjugation under mild conditions.[5] The reaction rates for both classes of compounds are generally on a similar scale, although specific rates can be influenced by the substituents on the core structures.[5][7]

Reagent ClassThiol SourcepHSecond-Order Rate Constant (k)Reference
This compound (OND) Glutathione7.0~10 - 100 M⁻¹s⁻¹[5]
Maleimide Glutathione7.0~10 - 100 M⁻¹s⁻¹[5]
Fluorogenic OND Derivatives Reduced Bovine Serum Albumin (rBSA)7.0170 - 1200 M⁻¹s⁻¹[5]

Table 1: Comparison of Second-Order Rate Constants.

Conjugate Stability

The stability of the final bioconjugate is a key differentiator between the two chemistries. Maleimide-thiol adducts are susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated payload.[3][4] In contrast, the retro-Diels-Alder fragmentation of the 7-ONB-thiol adduct is an irreversible process, leading to a highly stable final product.[5][6]

Furthermore, the stability of the initial 7-ONB adduct before fragmentation can be tuned by modifying its chemical structure, allowing for controlled release profiles. This feature is particularly advantageous for applications requiring the targeted delivery and release of therapeutic agents. The half-lives of OND-protein adducts can be engineered to range from minutes to several days.[8]

OND DerivativeHalf-life of Adduct with rBSA (Thiol) at 37°C
1t 1.8 hours
1u 0.7 hours
1v 40 hours
5b < 5 minutes

Table 2: Tunable Half-lives of Reduced Bovine Serum Albumin (rBSA)-OND Adducts. Adapted from[5].

Reaction Mechanisms

The distinct stability profiles of 7-ONB and maleimide conjugates stem from their different reaction pathways following the initial thiol addition.

Reaction_Mechanisms cluster_maleimide Maleimide Pathway cluster_7ONB This compound Pathway Maleimide Maleimide Thioether Thioether Adduct (Potentially Reversible) Maleimide->Thioether Michael Addition Thiol_M Protein-SH Thiol_M->Thioether Thioether->Maleimide Retro-Michael Reaction ONB This compound ONB_Adduct Initial Adduct ONB->ONB_Adduct Michael Addition Thiol_O Protein-SH Thiol_O->ONB_Adduct Final_Product Stable Final Product + Furan ONB_Adduct->Final_Product Retro-Diels-Alder (Irreversible)

Caption: Reaction pathways for maleimide and this compound with thiols.

Experimental Protocols

To provide a practical comparison, detailed protocols for protein conjugation with both maleimides and a general protocol for this compound are presented below.

Maleimide Conjugation Protocol

This protocol is a general guideline for the conjugation of a maleimide-functionalized molecule to a protein containing cysteine residues.[9][10][11]

Materials:

  • Protein containing free thiol groups (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere.[10]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[9] Flush the reaction vial with inert gas, seal it tightly, and protect it from light.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C.[9]

  • Purification: Remove the excess, unreacted maleimide reagent and byproducts by gel filtration or another suitable chromatographic method.

  • Characterization and Storage: Characterize the conjugate to determine the degree of labeling. For long-term storage, add stabilizers like BSA and sodium azide and store at 4°C or -20°C, protected from light.[9]

This compound Conjugation Protocol (General)

This protocol provides a general framework for the conjugation of a 7-ONB derivative to a protein. Specific reaction times and conditions may need to be optimized based on the specific 7-ONB reagent and protein used.

Materials:

  • Protein containing free thiol groups (e.g., serum albumin)

  • This compound (OND) reagent

  • Conjugation buffer (e.g., phosphate buffer, pH 7.0-7.4)

  • Solvent for OND reagent (if necessary, e.g., DMSO)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Protein and OND Preparation: Prepare a solution of the protein in the conjugation buffer. Prepare a stock solution of the OND reagent, dissolving it in the conjugation buffer or a minimal amount of a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add the OND reagent solution to the protein solution at a desired molar ratio. The reaction is typically rapid, with significant labeling of proteins like bovine serum albumin occurring within minutes at micromolar concentrations.[8]

  • Monitoring the Reaction: The progress of the conjugation and subsequent retro-Diels-Alder fragmentation can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the desired level of conjugation is achieved, purify the conjugate from unreacted OND reagent and the liberated furan byproduct using a suitable chromatographic method.

  • Characterization: Analyze the purified conjugate to confirm its identity and determine the extent of modification.

Experimental Workflow

The general workflow for a bioconjugation experiment using either maleimide or 7-ONB reagents follows a similar sequence of steps.

Bioconjugation_Workflow Start Start Prep_Protein Prepare Protein Solution (with free thiols) Start->Prep_Protein Prep_Reagent Prepare Maleimide or 7-ONB Reagent Solution Start->Prep_Reagent Reaction Initiate Conjugation Reaction Prep_Protein->Reaction Prep_Reagent->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Purification Purify the Conjugate Incubation->Purification Characterization Characterize the Conjugate (e.g., MS, HPLC, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for bioconjugation experiments.

Conclusion

While maleimides have long been the standard for thiol-reactive bioconjugation, their inherent instability poses a significant challenge for many applications, especially in the development of therapeutics. This compound derivatives offer a compelling solution to this problem by providing a mechanism for forming stable, irreversible bioconjugates. The added advantage of tunable release kinetics further expands the utility of 7-ONB chemistry, opening new avenues for the design of sophisticated drug delivery systems and other advanced biomaterials. For researchers prioritizing conjugate stability and controlled release, this compound represents a superior alternative to traditional maleimide-based approaches.

References

Unlocking Precision Drug Delivery: A Comparative Analysis of 7-Oxanorbornadiene Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for targeted and controlled drug release is paramount. The efficacy of a drug conjugate is critically dependent on the linker that tethers the therapeutic agent to its delivery vehicle. Among the innovative solutions, 7-oxanorbornadiene (OND) linkers have emerged as a promising class of cleavable linkers. This guide provides an in-depth comparison of the efficiency of OND linkers against other common alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation drug delivery systems.

Executive Summary

This compound (OND) linkers offer a unique mechanism for drug release based on a thiol-triggered retro-Diels-Alder (rDA) reaction. This process allows for tunable and predictable cleavage under specific physiological conditions. This guide will delve into the quantitative comparison of OND linkers with two widely used alternatives: hydrazone and disulfide linkers. We will explore their respective release kinetics, stability, and the experimental methodologies required for their evaluation.

Comparative Analysis of Linker Efficiency

The choice of a linker is a critical determinant of the therapeutic index of a drug conjugate, balancing plasma stability with efficient drug release at the target site. Below is a comparative overview of OND, hydrazone, and disulfide linkers.

Quantitative Data on Drug Release
Linker TypeCleavage TriggerHalf-life (t½) at Physiological pH (~7.4)Half-life (t½) at Acidic pH (~5.0) or in Reducing EnvironmentKey AdvantagesKey Disadvantages
This compound (OND) Thiols (e.g., Glutathione)Tunable: Hours to Days[1]Relatively pH-insensitive cleavage[1]Tunable release kinetics, high stability, bioorthogonal cleavageRelatively new technology, synthesis can be complex
Hydrazone Acidic pHGenerally stable, but can show premature release (e.g., t½ ≈ 2 days in plasma for some derivatives)[2]Rapid cleavage (e.g., t½ as short as 2.4 minutes for some acylhydrazones)[3]Well-established chemistry, effective in acidic tumor microenvironmentsPotential for premature release in circulation, pH dependency can be a limitation
Disulfide Thiols (e.g., Glutathione)Generally stable, but can be susceptible to thiol-disulfide exchange in plasmaEfficient cleavage in the high glutathione concentrations of the intracellular environmentMimics natural disulfide bonds, effective for intracellular deliveryPotential for off-target cleavage in plasma, stability can be variable

Experimental Protocols

Reproducible and rigorous experimental design is crucial for validating the efficiency of any linker system. Below are detailed methodologies for key experiments.

Synthesis of a Bifunctional this compound Linker

This protocol describes the synthesis of a generic bifunctional OND linker with a functional group for drug attachment and another for conjugation to a carrier molecule.

Materials: Furan, a dienophile (e.g., dimethyl acetylenedicarboxylate), a functionalized dienophile for drug conjugation, and a functionalized furan for carrier conjugation, appropriate solvents (e.g., toluene, dichloromethane), silica gel for chromatography.

Procedure:

  • Diels-Alder Cycloaddition: React the furan derivative with the dienophile in a suitable solvent at elevated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Functionalization (if necessary): The ester groups of the OND core can be hydrolyzed to carboxylic acids and then activated for conjugation to amine-containing drugs or carrier molecules.

  • Characterization: The structure and purity of the synthesized linker should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Drug Release Assay using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the release of a drug from a linker conjugate.

Materials: Drug-linker conjugate, buffer solutions mimicking physiological conditions (e.g., Phosphate Buffered Saline, pH 7.4) and endosomal/lysosomal conditions (e.g., acetate buffer, pH 5.0), a reducing agent for disulfide linkers (e.g., dithiothreitol, DTT) or a thiol source for OND linkers (e.g., glutathione, GSH), HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence).

Procedure:

  • Sample Preparation: Dissolve the drug-linker conjugate in the appropriate buffer to a known concentration.

  • Incubation: Incubate the sample at 37°C. For cleavable linkers, add the appropriate trigger (e.g., acid, DTT, or GSH).

  • Time Points: At designated time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding a suitable quenching agent or by rapid freezing.

  • HPLC Analysis: Inject the sample into the HPLC system. The mobile phase composition and gradient will need to be optimized to achieve good separation between the intact conjugate, the free drug, and any linker byproducts.

  • Quantification: The amount of released drug is quantified by integrating the peak area from the chromatogram and comparing it to a standard curve of the free drug. The half-life of release can then be calculated from the kinetic data.

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating drug release and a conceptual signaling pathway.

experimental_workflow cluster_synthesis Linker-Drug Conjugate Synthesis cluster_release_assay Drug Release Assay cluster_analysis Analysis s1 Synthesize Bifunctional This compound Linker s2 Conjugate Drug to Linker s1->s2 s3 Conjugate to Carrier (e.g., Antibody) s2->s3 s4 Purify and Characterize Conjugate s3->s4 r1 Incubate Conjugate in Physiological Buffers (pH 7.4, pH 5.0) s4->r1 r2 Add Cleavage Trigger (e.g., Glutathione) r1->r2 r3 Collect Aliquots at Time Intervals r2->r3 r4 Quench Reaction r3->r4 a1 HPLC Analysis r4->a1 a2 Quantify Released Drug a1->a2 a3 Calculate Release Kinetics (t½) a2->a3

Experimental workflow for evaluating drug release from a this compound linker.

signaling_pathway cluster_delivery Drug Delivery and Release cluster_action Drug Action d1 Antibody-Drug Conjugate (OND Linker) d2 Binds to Cell Surface Receptor d1->d2 d3 Internalization (Endocytosis) d2->d3 d4 Intracellular Thiol-Triggered Cleavage of OND Linker d3->d4 d5 Released Drug d4->d5 a1 Drug Interacts with Intracellular Target (e.g., DNA, Tubulin) d5->a1 a2 Activation of Apoptotic Pathway a1->a2 a3 Cell Death a2->a3

Conceptual signaling pathway of a drug released from an OND-linked conjugate.

Conclusion

This compound linkers represent a versatile and highly tunable platform for controlled drug release. Their unique thiol-triggered retro-Diels-Alder cleavage mechanism offers a distinct advantage in terms of stability and predictable release kinetics compared to more established chemistries like hydrazone and disulfide linkers. While the synthesis of OND linkers may be more involved, the potential for creating highly stable and precisely cleavable drug conjugates makes them a compelling option for the development of next-generation targeted therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and validate the efficiency of OND linkers in their specific drug delivery applications.

References

A Comparative Guide to the Synthetic Routes of 7-Oxanorbornadiene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxanorbornadiene scaffold is a versatile building block in organic synthesis, finding applications in the development of novel polymers, cleavable linkers for drug delivery, and complex molecular architectures. The primary and most established method for its synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between a furanoid diene and a suitable dienophile. This guide provides a comparative analysis of the different experimental approaches to this key transformation, focusing on reaction conditions, yields, and dienophile selection. While alternative synthetic strategies are theoretically plausible, the Diels-Alder reaction remains the most practical and widely reported method for accessing this valuable class of compounds.

Comparison of Diels-Alder Approaches

The synthesis of this compound derivatives is most commonly achieved through the Diels-Alder reaction of furan with an activated dienophile. The two most frequently employed dienophiles are maleic anhydride and dimethyl acetylenedicarboxylate (DMAD). The choice of dienophile and reaction conditions significantly impacts the reaction efficiency and outcome. Below is a summary of quantitative data for these approaches.

DieneDienophileReaction ConditionsReaction TimeYieldReference
FuranMaleic AnhydrideSolvent-free, room temperatureNot specifiedHigh (endo-isomer isolated)[1]
FuranMaleic AnhydrideTetrahydrofuran (THF), room temp.Several daysNot specified (crystalline product)[2]
2,4,5-TrimethyloxazoleMaleic AnhydrideMicrowave irradiationSecondsHigh[3]
FuranDimethyl Acetylenedicarboxylate100 °CNot specifiedMonoadduct, with subsequent additions[4][5]
FuranDimethyl AcetylenedicarboxylateMicrowave, AlCl₃/CH₂Cl₂Not specifiedHigh[6]

Experimental Protocols

Diels-Alder Reaction of Furan and Maleic Anhydride (Conventional Heating)

This protocol is a standard method for the synthesis of the this compound anhydride derivative.

Materials:

  • Furan

  • Maleic Anhydride

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Stir bar

  • Condenser (if refluxing)

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in a minimal amount of THF.

  • Add an equimolar amount of furan to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC. For faster reaction times, the mixture can be heated to reflux.

  • The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will often crystallize out of the solution upon standing for several days at room temperature.[2]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold THF.

  • Dry the product under vacuum.

Microwave-Assisted Diels-Alder Reaction of a Furan Derivative and Maleic Anhydride

This method offers a significant acceleration of the reaction rate.

Materials:

  • 2,4,5-Trimethyloxazole (as a furan surrogate)

  • Maleic Anhydride

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2,4,5-trimethyloxazole and a molar equivalent of maleic anhydride.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture for a short period (e.g., seconds to minutes) at a predetermined temperature and power. The high reactivity of maleic anhydride leads to a very rapid reaction.[3]

  • After cooling, the product can be purified by recrystallization or chromatography.

Diels-Alder Reaction of Furan and Dimethyl Acetylenedicarboxylate (DMAD)

This reaction provides the core this compound structure with ester functionalities.

Materials:

  • Furan

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Sealed tube or pressure vessel

  • Heating source (oil bath or heating mantle)

Procedure:

  • In a sealable reaction tube, combine furan and a molar equivalent of dimethyl acetylenedicarboxylate.

  • Seal the tube and heat the mixture to 100 °C.[4][5]

  • The reaction progress can be monitored by NMR spectroscopy. Note that at this temperature, further Diels-Alder additions of furan to the initial monoadduct can occur.[4][5]

  • After cooling, the product mixture can be purified by column chromatography to isolate the desired this compound monoadduct.

Logical Workflow of this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Diels-Alder reaction, highlighting the key decision points based on the desired product and available equipment.

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_product Product Start Select Diene and Dienophile Furan Furan Start->Furan Maleic_Anhydride Maleic Anhydride Start->Maleic_Anhydride DMAD Dimethyl Acetylenedicarboxylate Start->DMAD Conventional_Heating Conventional Heating (Room Temp or Reflux) Furan->Conventional_Heating Microwave Microwave Irradiation Furan->Microwave Maleic_Anhydride->Conventional_Heating Maleic_Anhydride->Microwave DMAD->Conventional_Heating DMAD->Microwave Anhydride_Product This compound Anhydride Derivative Conventional_Heating->Anhydride_Product from Maleic Anhydride Diester_Product This compound Diester Derivative Conventional_Heating->Diester_Product from DMAD Microwave->Anhydride_Product from Maleic Anhydride Microwave->Diester_Product from DMAD Further_Modification Further Functionalization Anhydride_Product->Further_Modification Diester_Product->Further_Modification

Caption: Synthetic workflow for this compound derivatives.

Conclusion

The Diels-Alder reaction is a robust and efficient method for the synthesis of 7-oxanorbornadienes. The choice between conventional heating and microwave irradiation offers a trade-off between reaction time and equipment availability, with microwave-assisted synthesis providing a significant acceleration.[3] The selection of the dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate, dictates the initial functionality on the resulting bicyclic adduct, which can then be further elaborated for various applications in materials science and drug development. While the exploration of entirely novel synthetic routes to this scaffold is a continuous endeavor, the Diels-Alder approach remains the cornerstone of this compound chemistry.

References

A Comparative Guide to Cleavable Linkers in Copper-Free Bioconjugation: Alternatives to 7-Oxanorbornadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the success of a therapeutic or diagnostic agent. This guide provides a detailed comparison of 7-oxanorbornadiene (OND), a thiol- and amine-reactive cleavable linker, with other prominent copper-free cleavable linker technologies. We will delve into their reaction mechanisms, kinetics, stability, and practical applications, with a focus on providing the necessary data and protocols to make informed decisions for your research.

The field of bioconjugation has been revolutionized by the development of "click chemistry" and other bioorthogonal reactions that proceed with high efficiency and selectivity in complex biological environments. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, concerns over copper's cytotoxicity have spurred the development of copper-free alternatives. Among these, chemistries that allow for the cleavage of the linkage under specific conditions are of particular interest for applications such as drug delivery, where the release of a payload at the target site is desired.

This compound (OND) has emerged as a versatile platform for the temporary connection of molecules to proteins and other biomolecules. Its unique mechanism of action, involving a Michael addition followed by a retro-Diels-Alder (rDA) reaction, offers a tunable release profile. This guide will compare OND with other widely used cleavable linker systems, including maleimides, disulfide linkers, and enzyme-cleavable linkers.

Mechanism of Action: A Diverse Toolkit for Controlled Release

The strategy for cleaving a linker is a key differentiator. Here, we compare the mechanisms of OND and its alternatives.

  • This compound (OND): ONDs react with thiols and, to a lesser extent, amines via a Michael addition. This initial reaction is followed by a spontaneous retro-Diels-Alder (rDA) fragmentation, which releases the conjugated molecule and a furan byproduct.[1] The rate of this cleavage can be tuned by modifying the substituents on the OND scaffold.[2][3]

  • Maleimides: These are popular thiol-reactive linkers that form a stable thioether bond through a Michael addition. While the initial bond is covalent, it can undergo a retro-Michael reaction, leading to the potential for thiol exchange, especially in the presence of high concentrations of other thiols. Furthermore, the succinimide ring can be prone to hydrolysis, which can affect the stability of the conjugate.[4]

  • Disulfide Linkers: These linkers leverage the difference in redox potential between the extracellular and intracellular environments. The disulfide bond is relatively stable in the oxidizing extracellular space but is readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[][6]

  • Enzyme-Cleavable Linkers: These linkers are typically composed of peptide sequences that are recognized and cleaved by specific enzymes that are overexpressed in the target tissue, such as cathepsin B in tumor cells.[7][8] This provides a highly specific release mechanism.

Diagram of the this compound (OND) Conjugation and Cleavage Pathway

OND_Pathway cluster_conjugation Conjugation (Michael Addition) cluster_cleavage Cleavage (retro-Diels-Alder) OND This compound (OND) Adduct Thiol-OND Adduct OND->Adduct + Thiol Thiol Biomolecule-SH (e.g., Cysteine) Furan Furan byproduct Adduct->Furan Spontaneous Released Released Biomolecule with Maleimide Adduct->Released Fragmentation

OND conjugation and cleavage pathway.

Performance Comparison: A Quantitative Look at Linker Technologies

The choice of a cleavable linker often comes down to a balance of reaction speed, stability of the conjugate, and the rate and conditions of cleavage. The following table summarizes key quantitative data for OND and its alternatives.

Linker TechnologyTarget Residue(s)Conjugation ReactionSecond-Order Rate Constant (k)Adduct Half-Life (t½)Cleavage TriggerKey Considerations
This compound (OND) Cysteine (Thiol), Lysine (Amine)Michael Addition / retro-Diels-Alder~10-100 M⁻¹s⁻¹ (with glutathione, pH 7)[1]Tunable: minutes to days[1][9]Spontaneous FragmentationCleavage rate is tunable through chemical modification of the OND scaffold.[2]
Maleimide Cysteine (Thiol)Michael AdditionHigh (can be >1000 M⁻¹s⁻¹)Generally stable, but susceptible to thiol exchange and hydrolysis.Thiol Exchange / HydrolysisProne to side reactions, including hydrolysis of the succinimide ring and reaction with other nucleophiles at higher pH.[4][10]
Disulfide Cysteine (Thiol)Thiol-Disulfide ExchangeVariableStable in plasma; minutes to hours intracellularly.Reduction (e.g., Glutathione)Stability can be tuned by steric hindrance around the disulfide bond.[6]
Enzyme-Cleavable N/A (Linker is cleaved)N/AN/AStable in circulation; rapid cleavage in the presence of the target enzyme.Specific Enzymes (e.g., Cathepsin B)Highly specific release mechanism dependent on the presence of the target enzyme.[7]

Experimental Protocols: Methodologies for Key Bioconjugation Reactions

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for the key linker technologies discussed.

Protocol 1: Cysteine-Specific Protein Labeling with a Maleimide Reagent

This protocol is adapted for the conjugation of a maleimide-containing molecule to a protein with an available cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[11]

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent[11]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[11] If the cysteine residue is in a disulfide bond, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce the disulfide.[11][12]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[12] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[12]

  • Quenching: Add a quenching reagent in excess (e.g., final concentration of 1-10 mM) to react with any unreacted maleimide.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.

Experimental Workflow for Maleimide Bioconjugation

Maleimide_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer) start->prep_protein reduce Reduce Disulfides (optional) (add TCEP) prep_protein->reduce prep_maleimide Prepare Maleimide Stock (in DMSO or DMF) reduce->prep_maleimide conjugate Conjugation (add maleimide to protein) prep_maleimide->conjugate quench Quench Reaction (add free thiol) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (e.g., MS, SDS-PAGE) purify->characterize end End characterize->end

Workflow for maleimide bioconjugation.
Protocol 2: Formation of a Disulfide-Linked Conjugate

This protocol describes the formation of a disulfide bond between a thiol-containing biomolecule and a payload activated with a pyridyl disulfide group.

Materials:

  • Thiol-containing biomolecule

  • Pyridyl disulfide-activated payload

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Purification system

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer. If necessary, reduce any existing disulfide bonds as described in Protocol 1.

  • Payload Preparation: Dissolve the pyridyl disulfide-activated payload in a suitable solvent (e.g., DMSO).

  • Conjugation: Add the payload solution to the biomolecule solution. The reaction proceeds via thiol-disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at ~343 nm.

  • Purification: Purify the conjugate to remove the released pyridine-2-thione and excess payload.

Logical Relationships in Cleavable Linker Design

The selection of a cleavable linker involves considering multiple factors that are often interconnected. The following diagram illustrates these relationships.

Decision Tree for Cleavable Linker Selection

Linker_Selection start Start: Need for a Cleavable Linker target_residue Available Functional Group on Biomolecule? start->target_residue thiol Thiol (Cysteine) target_residue->thiol Yes amine Amine (Lysine) target_residue->amine Yes other Other target_residue->other No/Other cleavage_trigger Desired Cleavage Trigger? thiol->cleavage_trigger maleimide Maleimide thiol->maleimide amine->cleavage_trigger spontaneous Spontaneous/ Tunable Release cleavage_trigger->spontaneous Yes redox Redox (Intracellular) cleavage_trigger->redox Yes enzyme Specific Enzyme cleavage_trigger->enzyme Yes ph pH cleavage_trigger->ph Yes ond This compound spontaneous->ond disulfide Disulfide redox->disulfide enzyme_linker Enzyme-Cleavable enzyme->enzyme_linker linker_choice Select Linker Technology ond->linker_choice maleimide->linker_choice disulfide->linker_choice enzyme_linker->linker_choice

Decision factors for linker selection.

Conclusion

The choice of a cleavable linker for copper-free bioconjugation is a multifaceted decision that depends on the specific application, the nature of the biomolecule, and the desired release mechanism. This compound offers a unique, tunable, and spontaneous cleavage mechanism that is particularly useful for applications requiring a controlled release profile independent of the biological environment. Maleimides provide a rapid and efficient means of conjugating to thiols, though their stability can be a concern. Disulfide linkers are an excellent choice for intracellular drug delivery, leveraging the natural redox gradient between the extracellular and intracellular compartments. Finally, enzyme-cleavable linkers offer the highest degree of specificity, making them ideal for targeted therapies where the release of the payload is desired only in the presence of a specific enzymatic activity. By carefully considering the quantitative data, experimental protocols, and logical relationships presented in this guide, researchers can select the most appropriate cleavable linker to advance their scientific and therapeutic goals.

References

Assessing the Biocompatibility of 7-Oxanorbornadiene-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the biocompatibility of novel materials is a critical parameter for their successful translation into clinical applications. This guide provides a comprehensive comparison of the biocompatibility of 7-oxanorbornadiene (OND)-based materials with common alternatives, supported by experimental data and detailed protocols. OND-based materials, valued for their tunable degradation via retro-Diels-Alder chemistry, are increasingly explored for drug delivery and tissue engineering. This report synthesizes available data on their cytotoxicity, hemocompatibility, and in vivo tissue response, placing them in context with established biomaterials such as polyethylene glycol (PEG)-maleimide and natural polymer-based hydrogels.

Executive Summary

This compound (OND)-based materials represent a promising class of biomaterials with tunable degradation profiles, making them highly suitable for applications requiring controlled release or transient scaffolding. While direct and extensive biocompatibility data for OND-based materials remains somewhat limited in publicly accessible literature, studies on closely related polynorbornene derivatives suggest a favorable biocompatibility profile. This guide presents the available data and draws comparisons with widely used alternatives, highlighting the need for further direct comparative studies to fully elucidate the relative merits of OND-based systems.

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize the key quantitative data available for the biocompatibility assessment of a polynorbornene-based material (as a proxy for OND-based materials) and its alternatives.

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayResults (Concentration vs. Viability)Citation
Polynorbornene Derivative (PNCHO-b-PNTEG) L-929 (murine fibroblasts)CCK-8> 80% viability up to 8.0 mg/mL[1]
PEG-Maleimide Hydrogel Not specifiedNot specifiedMinimal toxicity and inflammation in vivo[2]
Natural Polymer Hydrogel (Chitosan/PVA/GO) Pre-osteoblast cellsNot specified> 70% cell viability[3]

Table 2: In Vivo Biocompatibility Data

MaterialAnimal ModelImplantation SiteKey FindingsCitation
Polynorbornene Derivative (PNCHO-b-PNTEG) Zebrafish EmbryosNot applicableNo acute developmental toxicity or cell death observed.[1]
PEG-Maleimide Hydrogel Not specifiedSubcutaneousDynamic type-1 like immune response, moderated by degradation properties.[2]
ECM-Derived Hydrogel RatAbdominal wall defectInitial pro-inflammatory response followed by an anti-inflammatory environment and tissue integration.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are representative protocols for key experiments.

In Vitro Cytotoxicity: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: L-929 murine fibroblast cells are seeded in a 96-well plate at a density of 5,000 cells/well and cultured for 24 hours to allow for cell attachment.

  • Material Exposure: The polynorbornene-based material (PNCHO-b-PNTEG) is prepared as micelles and added to the cell culture medium at various concentrations (e.g., 0.0625 to 8.0 mg/mL). The cells are then incubated with the material for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing the CCK-8 reagent (10 µL of CCK-8 solution in 100 µL of medium per well).

  • Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.

In Vivo Local Tissue Response: Subcutaneous Implantation and Histological Analysis

This protocol assesses the local inflammatory and tissue response to an implanted biomaterial.

  • Material Preparation: The hydrogel material (e.g., PEG-maleimide) is prepared and sterilized according to the manufacturer's instructions or established protocols.

  • Animal Model: A suitable animal model, such as a rat or mouse, is used. The animals are anesthetized according to approved protocols.

  • Implantation: A small subcutaneous pocket is created on the dorsum of the animal, and the hydrogel is injected or implanted into the pocket.

  • Explantation and Histology: At predetermined time points (e.g., 7, 14, and 28 days), the animals are euthanized, and the implant along with the surrounding tissue is explanted. The tissue is then fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphological evaluation.

  • Immunohistochemistry: To further characterize the immune response, sections can be stained for specific cell markers, such as CD68 for macrophages, and further analyzed for M1 (pro-inflammatory) and M2 (pro-remodeling) macrophage phenotypes using markers like iNOS and CD206, respectively.

  • Analysis: The stained sections are examined under a microscope to assess the cellular infiltrate, fibrous capsule formation, neovascularization, and overall tissue integration.

Mandatory Visualizations

Experimental Workflow for In Vivo Biocompatibility Assessment

G cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation cluster_analysis Analysis A Material Sterilization B Animal Anesthesia A->B C Subcutaneous Pocket Creation B->C D Hydrogel Implantation C->D E Scheduled Euthanasia D->E F Explantation of Implant and Tissue E->F G Tissue Fixation and Processing F->G H H&E Staining G->H I Immunohistochemistry G->I J Microscopic Evaluation H->J I->J

Caption: Workflow for in vivo biocompatibility testing of implantable hydrogels.

Signaling Pathways in Macrophage Polarization

The host immune response to implanted biomaterials often involves the polarization of macrophages into either a pro-inflammatory (M1) or a pro-remodeling (M2) phenotype. The balance between these phenotypes is critical for successful tissue integration.

G cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Pro-remodeling) M1_Stimuli IFN-γ, LPS M1_Macrophage M1 Macrophage M1_Stimuli->M1_Macrophage M1_Response Inflammation Tissue Damage M1_Macrophage->M1_Response M2_Stimuli IL-4, IL-13 M2_Macrophage M2 Macrophage M2_Stimuli->M2_Macrophage M2_Response Tissue Repair Fibrosis M2_Macrophage->M2_Response Macrophage Macrophage Macrophage->M1_Stimuli Macrophage->M2_Stimuli

Caption: Simplified signaling pathways for M1 and M2 macrophage polarization.

Conclusion

This compound-based materials hold significant promise for advanced biomedical applications due to their unique, tunable degradation mechanism. Based on the available data for structurally similar polynorbornenes, these materials are expected to exhibit good biocompatibility. However, to firmly establish their position relative to existing biomaterials, further direct comparative studies are essential. Researchers are encouraged to conduct comprehensive biocompatibility assessments, including in vitro cytotoxicity, hemocompatibility, and detailed in vivo analyses of the local tissue response, and to publish this data to enrich the collective understanding of this novel class of materials. This will ultimately pave the way for their safe and effective use in a new generation of medical devices and drug delivery systems.

References

Strained Alkenes in Cycloaddition Reactions: A Kinetic Comparison of 7-Oxanorbornadiene and its Carbocyclic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of strained alkenes is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides a comparative kinetic analysis of 7-oxanorbornadiene against other common strained alkenes—norbornene, cyclobutene, and cyclopentene—in the context of Diels-Alder cycloaddition reactions. The data presented herein, supported by detailed experimental protocols, offers a quantitative basis for selecting the appropriate dienophile for specific applications.

The reactivity of strained alkenes in [4+2] cycloaddition reactions is largely governed by the degree of ring strain and the electronic properties of the dienophile. The release of this strain in the transition state provides a significant driving force for the reaction. This guide delves into the kinetic parameters that differentiate this compound, a heterocyclic strained alkene, from its carbocyclic counterparts.

Comparative Kinetic Data

The following table summarizes the available kinetic and thermodynamic parameters for the Diels-Alder reaction of this compound and other strained alkenes with various dienes. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this compilation brings together data from various studies to provide a comparative overview.

DienophileDieneSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kcal/mol)Reference
This compound FuranAcetonitrile40Endo formation ~500x faster than exo3.8 (difference favoring endo)[1]
NorborneneCyclopentadiene----[2][3]
CyclobuteneCyclopentadiene-Room Temp.High (qualitative)-[4]
CyclopenteneCyclopentadiene-100No reaction observed-[5]
Cyclopentadiene (dimerization)CyclopentadieneNeat258.3 x 10⁻⁷-[6]

Note: The table highlights the challenge in finding directly comparable kinetic data. Much of the available information is qualitative or focuses on relative reactivity and product distribution under specific conditions.

Analysis of Reactivity Trends

The available data, though not perfectly matched for direct comparison, suggests several key trends in the reactivity of these strained alkenes:

  • Ring Strain as a Driving Force: The high reactivity of smaller ring systems like cyclobutene in Diels-Alder reactions is well-documented and attributed to the significant release of ring strain upon forming the cyclohexene adduct.[4] Cyclopentene, with less ring strain, is notably unreactive under similar conditions.[5]

  • Norbornene as a Reactive Dienophile: Norbornene is a commonly used strained alkene in Diels-Alder reactions due to its favorable combination of ring strain and geometric pre-disposition for the reaction.[2]

  • Kinetic vs. Thermodynamic Control: As seen in the reaction of furan with maleic anhydride, the formation of endo and exo products can be under kinetic or thermodynamic control.[1] At lower temperatures, the faster-forming kinetic product (often the endo isomer) predominates, while at higher temperatures, the more stable thermodynamic product (often the exo isomer) is favored as the reaction becomes reversible.[1]

Experimental Protocols

To ensure reproducibility and accurate kinetic analysis, detailed experimental protocols are crucial. Below are generalized yet detailed procedures for monitoring the kinetics of Diels-Alder reactions using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the disappearance of reactants and the appearance of products over time.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct chemical shift)

  • Reactants: Diene and Dienophile (e.g., this compound)

  • Thermostatted NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the dienophile and a known amount of the internal standard and dissolve them in the deuterated solvent in a vial.

    • In a separate vial, dissolve the diene in the same deuterated solvent.

    • Equilibrate both solutions to the desired reaction temperature.

  • Initiation of the Reaction:

    • Quickly add the diene solution to the dienophile solution.

    • Thoroughly mix the solution and transfer an aliquot to an NMR tube.

  • Data Acquisition:

    • Immediately place the NMR tube in the pre-thermostatted NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the dienophile (or diene) and the internal standard in each spectrum.

    • The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

Kinetic Analysis by UV-Vis Spectroscopy

This technique is suitable when one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis region.

Materials:

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Solvent transparent in the wavelength range of interest

  • Reactants: Diene and Dienophile (one of which must be UV-active)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the diene and dienophile of known concentrations in the chosen solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the absorbing species (reactant or product) to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Place a known volume of the non-absorbing reactant solution in a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a known volume of the absorbing reactant solution into the cuvette to initiate the reaction.

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve.

    • Plot the concentration of the absorbing species versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

Visualizing Reaction Pathways

To better understand the relationships in these cycloaddition reactions, diagrams generated using Graphviz (DOT language) are provided below.

Diels_Alder_Mechanism Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Adduct Cyclohexene Adduct TransitionState->Adduct Concerted Bond Formation

Caption: General mechanism of a Diels-Alder reaction.

Kinetic_vs_Thermodynamic_Control Reactants Diene + Dienophile TS_Endo Endo Transition State (Lower Activation Energy) Reactants->TS_Endo Low Temp. TS_Exo Exo Transition State (Higher Activation Energy) Reactants->TS_Exo High Temp. Endo_Product Endo Adduct (Kinetic Product) TS_Endo->Endo_Product Faster Exo_Product Exo Adduct (Thermodynamic Product) TS_Exo->Exo_Product Slower Endo_Product->Reactants Reversible at High Temp.

References

Unraveling 7-Oxanorbornadiene Reactions: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of 7-oxanorbornadiene and its derivatives is crucial for molecular design and synthesis. This guide provides a comparative analysis of computational models employed to predict and elucidate the outcomes of this compound reactions, supported by available data and methodologies.

The unique strained bicyclic structure of this compound makes it a versatile substrate for a variety of transformations, including cycloadditions, retro-Diels-Alder (rDA) reactions, and photochemical rearrangements. Computational chemistry has emerged as an indispensable tool for probing the energetics and stereoselectivities of these reactions, offering insights that can guide experimental efforts. This guide compares the performance of commonly used computational models for studying these reactions.

Performance of Computational Models: A Quantitative Comparison

The accuracy and computational cost are key considerations when selecting a model for studying this compound reactions. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and efficiency. For more complex electronic environments, such as in photochemical reactions, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary.

Below is a summary of computational models and their performance in predicting activation energies for reactions relevant to this compound chemistry.

Computational ModelReaction TypeSystemCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)Reference
M06-2X/6-311+G(d,p) retro-Diels-AlderThiol adduct of a this compound derivativeVaries with substituent (e.g., ~20-30)Good correlation with experimental rates[1]
B3LYP/6-31G *Diels-AlderGeneric Pericyclic ReactionsGenerally provides reasonable trendsCan have errors of several kcal/mol[1][2]
CASSCF/CASPT2 Photochemical RearrangementNorbornadiene (analogous system)Provides insights into excited state pathwaysQualitatively matches experimental observations[3]
CCSD(T)/CBS Diels-AlderBenchmark Pericyclic ReactionsHigh accuracy ("gold standard")Excellent agreement

Note: The table presents a generalized summary. Specific activation energies are highly dependent on the substituents of the this compound system. The M06-2X functional has been specifically noted for its good performance in predicting the energetics of retro-Diels-Alder reactions of this compound adducts.[1] For benchmark accuracy in pericyclic reactions, coupled-cluster methods like CCSD(T) are considered the gold standard, though they are computationally expensive.

Experimental Protocols

To validate and benchmark computational models, reliable experimental data is essential. Here is a representative experimental protocol for studying the kinetics of a retro-Diels-Alder reaction of a this compound derivative.

Experimental Protocol: Kinetic Analysis of the retro-Diels-Alder Reaction

  • Synthesis of the this compound Adduct: The desired this compound derivative is synthesized and purified. The adduct is formed by reacting the this compound with a suitable dienophile (e.g., a thiol for rDA studies).

  • Sample Preparation: A solution of the purified adduct of a known concentration (e.g., 10 mM) is prepared in a suitable solvent (e.g., deuterated chloroform for NMR studies).

  • Kinetic Monitoring: The reaction progress is monitored over time at a constant temperature. This is commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the reactant and the product at various time points.

  • Data Analysis: The concentration of the reactant is plotted against time. The rate constant (k) is determined by fitting the data to the appropriate rate law (typically first-order for an intramolecular rDA reaction).

  • Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) is then calculated from the Arrhenius plot by plotting ln(k) versus 1/T.

Visualizing Computational Workflows and Model Relationships

To better understand the application and relationship of these computational models, the following diagrams are provided.

computational_workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_setup Define Molecular Structure method_select Select Computational Model (e.g., DFT, CASSCF) mol_setup->method_select basis_select Choose Basis Set (e.g., 6-31G*, cc-pVTZ) method_select->basis_select geom_opt Geometry Optimization (Reactants, Products) basis_select->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation (Characterize Stationary Points) ts_search->freq_calc energy_calc Calculate Activation and Reaction Energies freq_calc->energy_calc pathway_vis Visualize Reaction Pathway energy_calc->pathway_vis exp_comp Compare with Experimental Data pathway_vis->exp_comp

Caption: A typical workflow for the computational study of this compound reactions.

Caption: Logical relationships between different classes of computational models.

References

A Head-to-Head Comparison: 7-Oxanorbornadiene vs. Disulfide-Based Mechanochemical Release Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control over the release of therapeutic agents is a paramount goal. Mechanochemical release systems, which utilize mechanical force to trigger the liberation of molecular cargo, offer a promising avenue for targeted and on-demand drug delivery. This guide provides a detailed comparison of two prominent mechanophores in this field: 7-oxanorbornadiene (OND) and disulfide-based systems. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

Executive Summary

Both this compound and disulfide-based systems are effective mechanophores, but they operate under distinct activation mechanisms, making them suitable for different applications. OND systems are typically activated by compressive force, leading to a retro-Diels-Alder reaction and subsequent cargo release. Disulfide-based systems, on the other hand, are commonly triggered by ultrasound, which induces disulfide bond scission and initiates a cascade of reactions to free the cargo. The choice between these two systems will largely depend on the desired activation stimulus and the specific requirements of the therapeutic application.

Performance Comparison

The performance of these two mechanochemical release systems is best understood by examining their activation conditions and release efficiencies. Due to the different stimuli required for activation (compression vs. sonication), a direct side-by-side comparison under identical conditions is not feasible. Therefore, we present their performance data based on their respective optimal activation methods.

FeatureThis compound (OND) SystemDisulfide-Based System
Activation Stimulus Compressive ForceUltrasound / Sonication
Release Mechanism Retro-Diels-Alder ReactionDisulfide Bond Scission & Intramolecular Cyclization
Typical Activation Conditions 10 - 12000 bar pressure20-70 kHz ultrasound
Reported Cargo Release Up to 20% release at 10 bar in aqueous environments; up to 9.5% at 12000 bar in bulk polymers.[1]Release kinetics are dependent on the linker chemistry (carbonate vs. carbamate).
Advantages Direct mechanical-to-chemical transduction; tunable release by modifying the polymer matrix.Non-invasive activation with potential for deep tissue penetration; release kinetics can be tuned chemically.
Limitations Requires direct application of significant mechanical force; release efficiency can be modest.Potential for off-target effects from ultrasound; complexity of the multi-step release mechanism.

Release Mechanisms Explained

The distinct activation stimuli for OND and disulfide systems trigger different chemical transformations to release the molecular cargo.

This compound: A Force-Induced "Flex-Activation"

The mechanochemical release from a this compound-containing polymer is a direct consequence of mechanical force inducing a retro-Diels-Alder reaction. This process is often referred to as "flex-activation."

OND_Release Polymer_OND Polymer with This compound Transition_State Strained Transition State Polymer_OND->Transition_State Flex-Activation Force Compressive Force Force->Transition_State Released_Cargo Released Cargo Transition_State->Released_Cargo Retro-Diels-Alder Polymer_Backbone Modified Polymer Backbone Transition_State->Polymer_Backbone

Caption: Mechanochemical release from this compound via flex-activation.

Disulfide-Based Systems: An Ultrasound-Triggered Cascade

In disulfide-based systems, the energy from ultrasound is used to cleave the relatively weak disulfide bond. This initial event triggers a series of intramolecular reactions that ultimately liberate the cargo molecule.

Disulfide_Release Polymer_Disulfide Polymer with Disulfide Linker Thiyl_Radicals Thiyl Radicals Polymer_Disulfide->Thiyl_Radicals Disulfide Scission Ultrasound Ultrasound Ultrasound->Thiyl_Radicals Thiol_Formation Thiol Formation Thiyl_Radicals->Thiol_Formation Protonation Cyclization Intramolecular Cyclization Thiol_Formation->Cyclization Released_Cargo Released Cargo Cyclization->Released_Cargo

Caption: Ultrasound-induced cargo release from a disulfide-based system.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for inducing cargo release from both OND and disulfide-based systems.

Compression-Induced Release from this compound-Containing Polyurethane

This protocol describes the general procedure for releasing a molecular cargo from a polyurethane matrix containing this compound as a mechanophore.

Materials:

  • Polyurethane sample containing the this compound-cargo conjugate.

  • Hydraulic press capable of generating pressures in the desired range (e.g., 10-12000 bar).

  • Solvent for extracting the released cargo (e.g., dichloromethane, methanol).

  • Analytical instrument for quantifying the released cargo (e.g., GC-MS, HPLC, UV-Vis or fluorescence spectrophotometer).

Procedure:

  • A pre-weighed sample of the polymer is placed in the hydraulic press.

  • The desired pressure is applied to the sample for a set duration (e.g., 1-30 minutes).

  • After compression, the polymer sample is immersed in a suitable solvent to extract the released cargo.

  • The extraction process is repeated multiple times to ensure complete removal of the released cargo from the polymer matrix.

  • The combined solvent extracts are then analyzed to quantify the amount of released cargo.

  • The percentage of release is calculated based on the initial amount of cargo loaded into the polymer.

OND_Protocol cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare OND-Polymer Sample Compress Apply Compressive Force Prep->Compress Extract Extract Released Cargo Compress->Extract Quantify Quantify Cargo Extract->Quantify

Caption: Experimental workflow for compression-induced release.

Ultrasound-Mediated Release from Disulfide-Containing Polymers

This protocol outlines the general steps for releasing a cargo molecule from a polymer system containing a disulfide linker using sonication.

Materials:

  • A solution of the disulfide-containing polymer-drug conjugate in a suitable solvent (e.g., water, buffer).

  • An ultrasonic probe or bath with a specific frequency (e.g., 20-70 kHz).

  • A reaction vessel that allows for temperature control.

  • Analytical instrument for monitoring the release of the cargo in real-time or after specific time points (e.g., fluorescence spectroscopy, HPLC).

Procedure:

  • The polymer solution is placed in the reaction vessel and equilibrated to the desired temperature.

  • The ultrasonic probe is submerged in the solution, or the vessel is placed in the ultrasonic bath.

  • Sonication is applied at a specific power and for a predetermined duration.

  • Aliquots of the solution can be taken at different time points to monitor the release kinetics.

  • The concentration of the released cargo in the aliquots is determined using a suitable analytical technique.

  • The release profile is then plotted as a function of sonication time.

Disulfide_Protocol cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Disulfide-Polymer Solution Sonicate Apply Ultrasound Prep->Sonicate Monitor Monitor Cargo Release Sonicate->Monitor Analyze Analyze Release Kinetics Monitor->Analyze

Caption: Experimental workflow for ultrasound-induced release.

Impact on Cellular Signaling Pathways

The act of mechanochemical release can have downstream effects on cellular signaling pathways. While the primary determinant of the signaling response is the released cargo itself, the mechanical stimulus used for activation can also play a role. For instance, mechanical forces are known to influence pathways such as the ERK signaling cascade, which is involved in cell proliferation and differentiation.[2][3][4]

It is important to note that the direct influence of the mechanochemical release event on signaling, independent of the cargo, is an area of ongoing research. The localized application of force or ultrasound could potentially trigger mechanosensitive ion channels or other cell surface receptors in the vicinity of the release, thereby modulating the overall cellular response. Future studies are needed to decouple the signaling effects of the mechanical stimulus from those of the released therapeutic agent.

Conclusion

Both this compound and disulfide-based mechanochemical release systems offer unique advantages for controlled drug delivery. The choice between them will be dictated by the specific application, with OND being well-suited for scenarios where direct mechanical compression is the desired trigger, and disulfide systems offering a non-invasive approach through ultrasound activation. The data and protocols presented in this guide provide a foundation for researchers to evaluate and implement these innovative release strategies in their own work. As our understanding of the interplay between mechanical forces and biological systems grows, so too will the sophistication and efficacy of these promising drug delivery platforms.

References

A Comparative Guide to the Cross-Reactivity of 7-Oxanorbornadiene with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 7-oxanorbornadiene (OND) derivatives with key biological nucleophiles. The data presented is intended to assist researchers in evaluating the suitability of OND-based reagents for applications such as bioconjugation, drug delivery, and the development of degradable materials. The unique reactivity of the OND scaffold, characterized by a thiol-triggered retro-Diels-Alder fragmentation, offers distinct advantages over traditional reagents.

Quantitative Reactivity Data

The following table summarizes the second-order rate constants for the reaction of a representative this compound derivative (OND 1t) with various biological nucleophiles. For comparison, data for a standard maleimide, a widely used thiol-reactive reagent, is also included. The data demonstrates the high selectivity of OND for thiols over other nucleophiles.

NucleophileOND 1t (kobs, M-1s-1)N-alkylmaleimide (k, M-1s-1)Relative Reactivity (OND 1t)
Thiols
N-acetylcysteine64.3 ± 5.1~14200 (thiolate)143000
Glutathione~10-100Not explicitly stated-
Amines
N-acetyllysine0.011 ± 0.002-23
N-acetylhistidine0.003 ± 0.001-7
Other
N-acetyltyrosine0.0004 ± 0.0002-1

Data sourced from Kislukhin, A. A., et al. J. Am. Chem. Soc. 2012, 134 (14), 6491–6497. The observed second-order rate constants for OND were determined in 0.2 M sodium phosphate buffer at pH 7.4 and 25 °C. The reactivity of the deprotonated, nucleophilic form of the amino acid was calculated from the observed rate constant and the pKa of the nucleophile.

Stability of OND Adducts

A key feature of OND reagents is the tunable stability of the resulting adducts. The initial Michael addition of a nucleophile, particularly a thiol, triggers a retro-Diels-Alder (rDA) fragmentation, leading to the release of the conjugated cargo. The rate of this fragmentation can be modulated by modifying the OND scaffold.

  • Thiol Adducts: OND-thiol adducts are designed to be cleavable. The half-lives of these adducts can be tuned over a wide range, from minutes to several days at 37 °C.[1] This provides a mechanism for controlled release in a biological environment.

  • Amine Adducts: In contrast, OND-amine adducts are significantly more stable, with stabilities up to 15 times greater than the corresponding thiol adducts.[1] This differential stability further highlights the thiol-selective nature of the cleavage reaction.

Reaction Mechanism and Experimental Workflow

The unique reactivity of this compound with thiols proceeds through a two-step mechanism. This process and a general workflow for its kinetic analysis are illustrated below.

cluster_mechanism Reaction Mechanism of this compound with a Thiol OND This compound Adduct Thiol Adduct (Michael Addition) OND->Adduct Fast Thiol Biological Thiol (R-SH) Thiol->Adduct Furan Furan Adduct->Furan Tunable retro-Diels-Alder Thiomaleate Thiomaleate Adduct->Thiomaleate

Caption: Reaction of this compound with a biological thiol.

cluster_workflow Experimental Workflow for Kinetic Analysis Prepare Prepare solutions of OND and Nucleophile in buffer Mix Mix reactants in a cuvette Prepare->Mix Monitor Monitor reaction by UV-Vis Spectroscopy Mix->Monitor Analyze Analyze absorbance change over time Monitor->Analyze Calculate Calculate second-order rate constant Analyze->Calculate

Caption: General workflow for determining reaction kinetics.

Experimental Protocols

The following are generalized experimental protocols for assessing the reactivity of this compound derivatives with biological nucleophiles, based on methodologies reported in the literature.

Determination of Second-Order Rate Constants

This protocol outlines a method for determining the rate of reaction between an OND derivative and a nucleophile using UV-Vis spectroscopy.

Materials:

  • This compound (OND) derivative stock solution (e.g., in DMSO)

  • Nucleophile stock solution (e.g., N-acetylcysteine in buffer)

  • Reaction buffer (e.g., 0.2 M sodium phosphate, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, combine the reaction buffer and the nucleophile stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding a small volume of the OND stock solution to the cuvette. The final concentration of the OND should be significantly lower than the nucleophile concentration to ensure pseudo-first-order conditions.

  • Immediately begin monitoring the change in absorbance at a wavelength where the product of the retro-Diels-Alder reaction (e.g., a furan derivative) has a strong absorbance and the starting materials do not.

  • Record the absorbance data at regular intervals until the reaction is complete.

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to a single exponential equation.

  • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.

Measurement of Adduct Stability (retro-Diels-Alder Rate)

This protocol describes a method for measuring the rate of the retro-Diels-Alder fragmentation of a pre-formed OND-thiol adduct.

Materials:

  • Pre-formed and purified OND-thiol adduct

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or UV-Vis spectrophotometer

  • Incubator or temperature-controlled water bath

Procedure:

  • Dissolve the purified OND-thiol adduct in the reaction buffer to a known concentration.

  • Incubate the solution at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots of the solution.

  • Analyze the aliquots by HPLC or UV-Vis spectroscopy to quantify the concentration of the remaining adduct or the appearance of the furan or thiomaleate cleavage products.

  • The first-order rate constant for the retro-Diels-Alder reaction is determined by plotting the natural logarithm of the adduct concentration versus time and determining the slope of the resulting line.

  • The half-life (t1/2) of the adduct can be calculated from the rate constant using the equation: t1/2 = ln(2)/k.

Conclusion

This compound reagents represent a versatile class of electrophiles with a unique and highly tunable reactivity profile. Their high selectivity for thiols, coupled with the ability to trigger a subsequent cleavage reaction, makes them a powerful tool for a variety of applications in chemical biology and drug delivery. The data and protocols presented in this guide provide a foundation for researchers to explore and utilize the potential of this promising chemical scaffold. The ability to precisely control the rate of cargo release through rational design of the OND molecule is a key advantage over many existing bioconjugation technologies.[2]

References

Safety Operating Guide

Proper Disposal of 7-Oxanorbornadiene: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 7-oxanorbornadiene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these protocols is necessary to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is a flammable solid that poses several health and environmental hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a controlled environment.

Key Hazards:

  • Flammable Solid: Poses a fire risk and should be kept away from heat, sparks, open flames, and hot surfaces.

  • Serious Eye Irritation: Can cause significant eye damage upon contact.

  • Suspected Reproductive Toxicity: May have adverse effects on fertility or the unborn child.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects, necessitating prevention of release into the environment.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] The following steps outline the process for laboratory personnel to safely manage this chemical waste from the point of generation to its ultimate disposal.

1. Waste Identification and Segregation:

  • Properly identify all waste containing this compound. This includes neat (pure) compounds, contaminated solutions, and any grossly contaminated lab materials (e.g., pipette tips, weighing boats).

  • Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Selection of Appropriate Waste Container:

  • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.

  • Ensure the container is in good condition, free from cracks or other damage.

3. Proper Labeling:

  • Immediately label the waste container with a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity or concentration of the chemical in the container.

  • Include the date when the waste was first added to the container.

  • Affix any other labels required by your institution or local regulations.

4. Safe Handling and Storage in the Laboratory:

  • Always handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area away from heat, ignition sources, and incompatible materials.

5. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management provider.

  • Follow their specific procedures for waste pickup and disposal. Do not attempt to dispose of the chemical down the drain or in regular trash.

Chemical Reactivity and Incompatibility Considerations

Understanding the reactivity of this compound is crucial for safe handling and disposal. It is known to undergo retro-Diels-Alder reactions, a process that can be promoted by the addition of amines or thiols, leading to its degradation into furans.[2] Therefore, avoid mixing this compound waste with these substances to prevent unintended reactions.

Quantitative Data Summary

Hazard ClassificationGHS CategoryDescription
Flammable solidsCategory 1Flammable solid.
Eye irritationCategory 2ACauses serious eye irritation.
Reproductive toxicityCategory 2Suspected of damaging fertility or the unborn child.
Acute aquatic hazardCategory 2Toxic to aquatic life.
Chronic aquatic hazardCategory 2Toxic to aquatic life with long lasting effects.

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposal A Generation of This compound Waste B Segregate Waste A->B Step 1 C Select & Label Waste Container B->C Step 2 & 3 D Safe Temporary Storage (Fume Hood / Ventilated Area) C->D Step 4 E Contact EHS / Waste Management D->E Step 5 F Schedule Waste Pickup E->F G Transport to Approved Waste Disposal Plant F->G H Compliant Disposal G->H

References

Personal protective equipment for handling 7-OXANORBORNADIENE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Oxanorbornadiene, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to be an immediate and essential resource for all operational stages involving this compound.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a flammable solid that poses several health risks, including serious eye irritation and potential damage to fertility or an unborn child.[1] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Quantitative Hazard Data Summary

Hazard ClassificationCategoryHazard Statement
Flammable solidsCategory 1H228: Flammable solid[1]
Eye irritationCategory 2AH319: Causes serious eye irritation[1]
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]
Acute aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]
Chronic aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against dust particles and potential splashes, which can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 0.4 mm thickness).Provides protection against incidental contact. For prolonged contact or immersion, butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[2]
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from exposure and offers a barrier against flammable solids.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be required for activities with a high potential for aerosolization or if working outside of a certified chemical fume hood.To prevent inhalation of hazardous dust or vapors.

Operational Plan: Step-by-Step Laboratory Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

I. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the manufacturer's label is intact and legible. Add a dated label indicating the date of receipt and the date it is first opened.

  • Storage: Store the container in a tightly closed, properly labeled container within a designated flammable solids cabinet.[3] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3]

II. Handling and Use

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Pre-Experiment Checklist:

    • Ensure the fume hood is functioning correctly.

    • Have all necessary PPE readily available and properly donned.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Use spark-proof tools for all transfers.[3]

    • To minimize dust, handle the solid gently.

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • During the Experiment:

    • Keep the container of this compound closed when not in use.

    • Avoid the accumulation of dust.[3]

    • Do not work alone when handling this chemical.[3]

III. Post-Experiment

  • Decontamination: Clean all equipment and work surfaces thoroughly after use.

  • Waste Segregation: Segregate all waste contaminated with this compound as hazardous waste.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

I. Waste Accumulation

  • Container Selection: Use a designated, chemically resistant, and sealable container for all this compound waste. The container should be compatible with flammable solids.

  • Waste Types:

    • Solid Waste: Unused or expired this compound, and any contaminated solids (e.g., weighing paper, paper towels).

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.

    • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a labeled hazardous waste bag.

II. Waste Labeling

  • Labeling Requirements: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable Solid," "Toxic").[4][5]

III. Storage and Disposal

  • Storage: Store hazardous waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials. This area should be within or near the laboratory where the waste is generated.

  • Disposal Request: Once the waste container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] Incineration in a permitted hazardous waste incinerator is a common disposal method for flammable solids.[2]

Emergency Procedures

Spill Response

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for flammable solids (e.g., vermiculite, sand).

    • Using spark-proof tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]

    • Decontaminate the spill area and all equipment used for cleanup.

  • Major Spill (outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert others.[2]

    • If flammable vapors are present, turn off all ignition sources if it is safe to do so.[2]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately.[2]

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh and Transfer in Fume Hood prep_spill->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_label Label Waste Container cleanup_waste->cleanup_label cleanup_dispose Request Waste Pickup cleanup_label->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe emergency_response Follow Spill Response Protocol emergency_spill->emergency_response Yes emergency_response->handle_exp Resume when safe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-OXANORBORNADIENE
Reactant of Route 2
7-OXANORBORNADIENE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.